molecular formula C23H39NO4 B10753508 Perhexiline Maleate CAS No. 103516-76-3

Perhexiline Maleate

Cat. No.: B10753508
CAS No.: 103516-76-3
M. Wt: 393.6 g/mol
InChI Key: JDZOTSLZMQDFLG-BTJKTKAUSA-N
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Description

Perhexiline maleate is a potent, orally active carnitine palmitoyltransferase-1 (CPT1) inhibitor, a key enzyme in the mitochondrial fatty acid β-oxidation pathway. By shifting myocardial metabolism from fatty acids to glucose, it optimizes oxygen efficiency, making it a critical research tool for investigating cardiac ischemia, hypertrophic cardiomyopathy, and angina. Its primary research value lies in elucidating the metabolic adaptations in stressed myocardium and exploring the therapeutic potential of metabolic modulators. Beyond cardiology, this compound is utilized in oncology research to study the metabolic dependencies of cancer cells, particularly those reliant on fatty acid oxidation for proliferation and survival. This compound is provided with high purity and quality, ensuring reliable and reproducible results for in vitro and in vivo studies. For Research Use Only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine
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InChI

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
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InChI Key

JDZOTSLZMQDFLG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O
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Isomeric SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O
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Molecular Formula

C23H39NO4
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DSSTOX Substance ID

DTXSID1021114
Record name Perhexiline maleate
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Molecular Weight

393.6 g/mol
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CAS No.

6724-53-4, 103516-75-2, 103516-76-3
Record name Perhexiline maleate
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Record name 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate
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Foundational & Exploratory

Perhexiline Maleate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of perhexiline maleate, a drug with a remarkable history of discovery, withdrawal, and clinical re-emergence. We delve into the original synthesis of this unique piperidine derivative and its subsequent formulation as a maleate salt. The document elucidates the core mechanism of action, focusing on the inhibition of carnitine palmitoyltransferase (CPT) and the resultant metabolic shift in the myocardium. Furthermore, we explore the compound's influence on other cellular signaling pathways, including mTORC1 and endoplasmic reticulum stress. This guide consolidates key quantitative data, presents detailed experimental protocols for its synthesis and enzymatic analysis, and provides visual representations of its molecular interactions and signaling cascades to serve as a valuable resource for the scientific community.

Discovery and History

Perhexiline, chemically known as 2-(2,2-dicyclohexylethyl)piperidine, was first developed in the 1970s as a prophylactic anti-anginal agent.[1][2] Initially, it demonstrated significant efficacy in reducing the frequency of angina attacks and improving exercise tolerance in patients with ischemic heart disease.[1] However, its widespread use was curtailed in the 1980s due to reports of serious adverse effects, including hepatotoxicity and peripheral neuropathy, in a subset of patients.[2][3]

Subsequent research revealed that these toxicities were linked to the drug's metabolism, which is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. Individuals who are "poor metabolizers" due to genetic variations in the CYP2D6 gene accumulate high plasma concentrations of perhexiline, leading to toxicity. This understanding led to the reintroduction of perhexiline into clinical practice in some countries, such as Australia and New Zealand, under strict therapeutic drug monitoring protocols to maintain plasma concentrations within a safe and effective range.

Synthesis of this compound

The synthesis of this compound involves two primary stages: the synthesis of the active piperidine compound, 2-(2,2-dicyclohexylethyl)piperidine, followed by its conversion to the maleate salt for improved stability and bioavailability.

Synthesis of 2-(2,2-dicyclohexylethyl)piperidine

The original synthesis of 2-(2,2-dicyclohexylethyl)piperidine involves the catalytic hydrogenation of 2-(2,2-diphenylethenyl)pyridine. This process reduces the pyridine ring to a piperidine ring and the phenyl groups to cyclohexyl groups.

G cluster_0 Synthesis of 2-(2,2-dicyclohexylethyl)piperidine 2_2_diphenylethenyl_pyridine 2-(2,2-diphenylethenyl)pyridine Hydrogenation Catalytic Hydrogenation 2_2_diphenylethenyl_pyridine->Hydrogenation H2, Raney Nickel Catalyst Cyclohexane, ~200°C, 69-70 atm Perhexiline_base 2-(2,2-dicyclohexylethyl)piperidine (Perhexiline Free Base) Hydrogenation->Perhexiline_base

Figure 1: Synthesis of Perhexiline Free Base.
Formation of this compound Salt

The free base of perhexiline is then converted to its maleate salt by reacting it with maleic acid in a suitable solvent, such as ethanol. The salt then precipitates out of the solution and can be collected by filtration.

G cluster_1 Formation of this compound Salt Perhexiline_base 2-(2,2-dicyclohexylethyl)piperidine Reaction Salt Formation Perhexiline_base->Reaction Maleic_acid Maleic Acid Maleic_acid->Reaction Ethanol Perhexiline_maleate This compound Reaction->Perhexiline_maleate

Figure 2: Formation of this compound Salt.

Core Mechanism of Action and Signaling Pathways

Inhibition of Carnitine Palmitoyltransferase (CPT)

The primary therapeutic effect of perhexiline is attributed to its inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. CPT-1 is the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation. By inhibiting CPT-1, perhexiline shifts the myocardial energy substrate utilization from fatty acids to glucose. This metabolic switch is more oxygen-efficient, meaning that more ATP is produced per molecule of oxygen consumed, thereby improving myocardial function, especially under ischemic conditions.

G cluster_0 Myocardial Energy Metabolism Fatty_Acids Long-Chain Fatty Acids CPT1 CPT-1 Fatty_Acids->CPT1 Beta_Oxidation Mitochondrial β-Oxidation CPT1->Beta_Oxidation ATP_FA ATP (Less O2 Efficient) Beta_Oxidation->ATP_FA Perhexiline Perhexiline Perhexiline->CPT1 Inhibits Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP_Glucose ATP (More O2 Efficient) Glycolysis->ATP_Glucose

Figure 3: Perhexiline's Inhibition of CPT-1 and Metabolic Shift.
Modulation of mTORC1 Signaling

Emerging evidence suggests that perhexiline can also modulate other cellular pathways. It has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Inhibition of mTORC1 by perhexiline may contribute to its broader cellular effects.

G Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Perhexiline Perhexiline Perhexiline->mTORC1 Inhibits G Perhexiline_High_Conc Perhexiline (High Concentration) ER_Stress Endoplasmic Reticulum (ER) Stress Perhexiline_High_Conc->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

References

An In-depth Technical Guide to the Effects of Perhexiline Maleate on Myocardial Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perhexiline, originally developed as an antianginal agent in the 1970s, has seen a resurgence in clinical interest due to its unique mechanism of action as a metabolic modulator.[1] This guide provides a comprehensive technical overview of the effects of perhexiline maleate on myocardial fatty acid metabolism. It details the drug's primary mechanism of action, presents quantitative data on its metabolic and clinical effects, outlines key experimental protocols for its study, and visualizes the complex pathways and workflows involved. The core of perhexiline's therapeutic benefit lies in its ability to inhibit carnitine palmitoyltransferase (CPT), forcing a shift in myocardial substrate utilization from fatty acids to more oxygen-efficient carbohydrates, thereby improving cardiac energetics and function, particularly in ischemic conditions and heart failure.[2][3]

Core Mechanism of Action: A Metabolic Shift

The primary mechanism through which perhexiline exerts its effects is the inhibition of carnitine palmitoyltransferase (CPT), the rate-limiting enzyme complex responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][4] Perhexiline inhibits both CPT-1, located on the outer mitochondrial membrane, and to a lesser extent, CPT-2, on the inner mitochondrial membrane.

By blocking CPT-1, perhexiline effectively reduces the heart's reliance on fatty acid oxidation, its primary fuel source in the healthy state. This inhibition compels the myocardium to increase its utilization of carbohydrates, such as glucose and lactate. This metabolic switch is therapeutically advantageous because the oxidation of glucose yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation. This "oxygen-sparing" effect enhances myocardial efficiency, which is crucial in energy-starved states like chronic heart failure and angina.

cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol / Intermembrane Space Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Fatty_Acyl_CoA->Beta_Oxidation Transport via CPT-1 Acetyl_CoA_FA Acetyl-CoA Beta_Oxidation->Acetyl_CoA_FA TCA_Cycle TCA Cycle Acetyl_CoA_FA->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production LCFA Long-Chain Fatty Acids LCFA->Fatty_Acyl_CoA Activation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Upregulated Pathway Pyruvate Pyruvate Glycolysis->Pyruvate Upregulated Pathway PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Upregulated Pathway Acetyl_CoA_Glu Acetyl-CoA PDH->Acetyl_CoA_Glu Upregulated Pathway Acetyl_CoA_Glu->TCA_Cycle Upregulated Pathway Perhexiline Perhexiline Maleate CPT1 CPT-1 Perhexiline->CPT1

Caption: Perhexiline's inhibition of CPT-1 blocks fatty acid entry, promoting glucose oxidation.

Quantitative Data Presentation

Perhexiline's effects have been quantified in both preclinical and clinical studies. The data below summarizes key findings related to its enzymatic inhibition and its impact on cardiac function and energetics.

Table 1: In Vitro Enzymatic Inhibition
ParameterTarget EnzymeTissueValueCitation
IC₅₀ CPT-1Rat Cardiac Mitochondria77 µmol/L
IC₅₀ CPT-1Rat Hepatic Mitochondria148 µmol/L
IC₅₀ CPT-2Rat Cardiac Mitochondria79 µmol/L
Inhibition Type CPT-1Rat Cardiac & HepaticCompetitive (vs. Palmitoyl-CoA)
Inhibition Type CPT-1Rat Cardiac & HepaticNon-competitive (vs. Carnitine)
Table 2: Clinical Efficacy in Chronic Heart Failure (CHF)
ParameterBaseline Value (Mean ± SEM)Post-Perhexiline (Mean ± SEM)P-valueCitation
Peak VO₂max (mL/kg/min) 16.1 ± 0.618.8 ± 1.1<0.001
Left Ventricular Ejection Fraction (%) 24 ± 134 ± 2<0.001
Minnesota Living with HF Score 45 ± 534 ± 50.04
Resting Regional Myocardial Function (Peak Systolic Velocity) -15% increase0.007
Peak Stress Regional Myocardial Function (Peak Systolic Velocity) -24% increase0.003
Myocardial PCr/ATP Ratio (Non-ischemic Dilated Cardiomyopathy) 1.16 ± 0.391.51 ± 0.51<0.001

Experimental Protocols

Investigating the metabolic effects of perhexiline requires specialized experimental techniques to quantify substrate oxidation rates, enzyme activity, and high-energy phosphate metabolism.

Protocol: Measurement of Myocardial Substrate Oxidation

The isolated working heart preparation is a robust ex vivo model used to measure myocardial glucose and fatty acid oxidation rates simultaneously.

Methodology:

  • Heart Isolation: Hearts are excised from anesthetized rodents (e.g., rats) and cannulated via the aorta and left atrium on a Langendorff or working heart apparatus.

  • Perfusion Buffer: The heart is perfused with a Krebs-Henseleit bicarbonate buffer containing physiological concentrations of substrates. For metabolic studies, the buffer is supplemented with [¹⁴C]-labeled glucose and [³H]-labeled long-chain fatty acids (e.g., oleate or palmitate).

  • Sample Collection: The coronary effluent that drips from the heart is collected over timed intervals.

  • Separation of Metabolites:

    • ³H₂O (from Fatty Acid Oxidation): The effluent is passed through an ion-exchange resin column to separate the ³H₂O from the radiolabeled fatty acid substrate.

    • ¹⁴CO₂ (from Glucose Oxidation): The ¹⁴CO₂ produced is trapped from the effluent, typically using a hyamine hydroxide solution in a sealed system.

  • Quantification: The radioactivity of the collected ³H₂O and trapped ¹⁴CO₂ is measured using a liquid scintillation counter.

  • Calculation: Knowing the specific activity of the radiolabeled substrates in the perfusion buffer, the absolute rates of fatty acid and glucose oxidation can be calculated and expressed as nmol/min/g dry weight.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Rodent Heart C Mount Heart on Working Heart Apparatus A->C B Prepare Buffer with [3H]-Fatty Acid & [14C]-Glucose D Perfuse Heart with Radiolabeled Buffer (± Perhexiline) B->D C->D E Collect Coronary Effluent D->E F Separate 3H2O via Ion-Exchange Column E->F G Trap 14CO2 (Gas Dispersion) E->G H Quantify Radioactivity (Scintillation Counting) F->H G->H I Calculate Oxidation Rates H->I

Caption: Workflow for measuring substrate oxidation in an isolated perfused heart model.
Protocol: Measurement of CPT-1 Activity

The activity of CPT-1 is typically measured in isolated mitochondria using a radioisotope forward assay.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from myocardial tissue homogenates by differential centrifugation.

  • Assay Reaction: Isolated mitochondria are incubated in an assay buffer containing [³H]-carnitine and palmitoyl-CoA. Perhexiline or other inhibitors can be added at various concentrations.

  • Enzymatic Reaction: CPT-1 catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to [³H]-carnitine, forming [³H]-palmitoylcarnitine.

  • Separation: The reaction is stopped (e.g., with perchloric acid), and the radiolabeled product ([³H]-palmitoylcarnitine) is separated from the unreacted [³H]-carnitine substrate, often by extraction with butanol or using solid-phase extraction columns.

  • Quantification: The radioactivity of the extracted [³H]-palmitoylcarnitine is measured by liquid scintillation counting.

  • Data Analysis: CPT-1 activity is calculated based on the rate of product formation. For inhibition studies, IC₅₀ values are determined by plotting activity against inhibitor concentration. To measure CPT-2 specifically, the outer membrane can be disrupted (e.g., with detergents like Triton X-100) and a CPT-1 specific inhibitor (malonyl-CoA) is added.

cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Analysis A Isolate Mitochondria from Myocardium C Incubate Mitochondria in Assay Buffer A->C B Prepare Assay Buffer with [3H]-Carnitine, Palmitoyl-CoA, & Inhibitor B->C D Stop Reaction (e.g., add Acid) C->D E Extract [3H]-Palmitoylcarnitine (Product) D->E F Quantify Radioactivity of Product E->F G Calculate CPT-1 Activity and Inhibition (IC50) F->G

Caption: Experimental workflow for the determination of CPT-1 activity and inhibition.
Protocol: Assessment of Myocardial Energetics

Methodology: ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) is a non-invasive technique used to assess the energetic state of the myocardium in vivo. It directly measures the relative concentrations of high-energy phosphate compounds. The primary endpoint is the ratio of phosphocreatine to ATP (PCr/ATP), a sensitive index of myocardial energy reserve. A decrease in this ratio signifies an energy deficit, as seen in heart failure, while an improvement in the ratio, as observed with perhexiline treatment, indicates restoration of cardiac energetics.

Integrated Signaling and Logical Relationships

Perhexiline initiates a cascade of events beginning with enzymatic inhibition and culminating in improved clinical outcomes. This logical flow demonstrates the drug's value as a metabolic modulator in cardiovascular disease.

A Perhexiline Administration B Inhibition of Carnitine Palmitoyltransferase (CPT-1 & CPT-2) A->B Direct Action C Decreased Mitochondrial Uptake of Long-Chain Fatty Acids B->C D Decreased Fatty Acid β-Oxidation C->D F Metabolic Shift to Carbohydrate Utilization D->F E Increased Glucose & Lactate Oxidation E->F G Improved Myocardial Oxygen Efficiency (More ATP per O2) F->G H Improved Myocardial Energetics (↑ PCr/ATP Ratio) G->H I Improved Myocardial Function & Contractility H->I J Clinical Benefits in Heart Failure & Angina I->J K ↑ LVEF ↑ Exercise Capacity (VO2max) ↓ Symptoms (NYHA Class) J->K

Caption: Logical pathway from perhexiline administration to clinical benefits in heart failure.

Conclusion

This compound is a potent metabolic modulator that improves myocardial efficiency by inhibiting carnitine palmitoyltransferase and shifting the heart's energy substrate preference from fatty acids to carbohydrates. This oxygen-sparing mechanism leads to significant improvements in cardiac energetics, contractile function, and clinical outcomes for patients with conditions such as chronic heart failure and refractory angina. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for professionals engaged in cardiovascular research and drug development. Due to significant inter-individual variability in its metabolism, therapeutic plasma monitoring is essential to ensure safety and efficacy in clinical practice. The continued study of perhexiline and similar metabolic agents holds promise for novel therapeutic strategies in cardiovascular medicine.

References

Perhexiline Maleate: A Technical Guide to its Modulation of Cardiac Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline maleate, a drug with a history of use as an antianginal agent, is experiencing a resurgence of interest due to its profound effects on cardiac metabolism. This technical guide provides an in-depth exploration of perhexiline's mechanism of action, its impact on myocardial substrate utilization, and the experimental methodologies used to investigate these effects. By inhibiting carnitine palmitoyltransferase (CPT), perhexiline orchestrates a metabolic shift from fatty acid oxidation towards more oxygen-efficient glucose and lactate oxidation. This guide synthesizes quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows, offering a comprehensive resource for professionals in cardiovascular research and drug development.

Introduction

The heart is a metabolic omnivore, capable of utilizing a variety of substrates to meet its high energy demands. In the healthy heart, fatty acid oxidation is the primary source of ATP. However, in pathological conditions such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acids can become detrimental, leading to reduced cardiac efficiency and function. This compound offers a therapeutic strategy by modulating this metabolic preference.

Initially developed as an antianginal drug, the use of perhexiline was curtailed due to concerns about hepatotoxicity and neurotoxicity, which were later understood to be linked to patient-specific metabolic profiles.[1] With the advent of therapeutic drug monitoring, perhexiline is being safely revisited as a promising metabolic modulator for various cardiovascular diseases.[1] This guide delves into the core of perhexiline's role in cardiac metabolism, providing the technical details necessary for advanced research and development.

Mechanism of Action: A Metabolic Switch

The primary mechanism of action of this compound is the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid metabolism.[1] CPT exists in two isoforms: CPT-1, located on the outer mitochondrial membrane, and CPT-2, on the inner mitochondrial membrane. Perhexiline inhibits both, with a more potent effect on CPT-1, which is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[2]

By inhibiting CPT-1, perhexiline effectively reduces the heart's ability to use fatty acids as a fuel source. This forces a metabolic switch towards the utilization of carbohydrates, specifically glucose and lactate, which are more oxygen-efficient substrates for ATP production.[2] This shift is particularly beneficial in ischemic conditions where oxygen supply is limited.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Fatty_Acyl_CoA Fatty Acyl-CoA Acylcarnitine Acylcarnitine Fatty_Acyl_CoA->Acylcarnitine CPT-1 Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation CPT1 CPT-1 Carnitine Carnitine Carnitine->Acylcarnitine Acylcarnitine->Fatty_Acyl_CoA CPT-2 CPT2 CPT-2 Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Perhexiline Perhexiline Perhexiline->CPT1 Inhibits Perhexiline->CPT2 Inhibits Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH Lactate Lactate Lactate->Pyruvate PDH->Acetyl_CoA

Caption: Perhexiline's inhibition of CPT-1 and CPT-2, leading to a metabolic shift.

Quantitative Data on Perhexiline's Efficacy

Numerous clinical studies have provided quantitative evidence of perhexiline's beneficial effects on cardiac function and patient outcomes. The following tables summarize key data from these trials.

Table 1: Effects of Perhexiline in Chronic Heart Failure (CHF)

ParameterPerhexiline Group (Change from Baseline)Placebo Group (Change from Baseline)p-valueReference
Peak Exercise Oxygen Consumption (V̇O₂max) (mL·kg⁻¹·min⁻¹)+2.7 (from 16.1 ± 0.6 to 18.8 ± 1.1)No significant change<0.001
Left Ventricular Ejection Fraction (LVEF) (%)+10 (from 24 ± 1 to 34 ± 2)No significant change<0.001
Minnesota Living with Heart Failure Questionnaire (MLHFQ) Score-11 (from 45 ± 5 to 34 ± 5)No significant change0.04
Resting Regional Myocardial Function (Peak Systolic Velocity)+15%No significant change0.007
Peak Dobutamine Stress Regional Myocardial Function (Peak Systolic Velocity)+24%No significant change0.003

Table 2: Effects of Perhexiline in Symptomatic Hypertrophic Cardiomyopathy (HCM)

ParameterPerhexiline Group (Change from Baseline)Placebo Group (Change from Baseline)p-valueReference
Peak Exercise Oxygen Consumption (V̇O₂) (mL·kg⁻¹·min⁻¹)+2.1 (from 22.2 ± 0.2 to 24.3 ± 0.2)-1.3 (from 23.6 ± 0.3 to 22.3 ± 0.2)0.003
Myocardial Phosphocreatine to ATP Ratio (PCr/ATP)+0.46 (from 1.27 ± 0.02 to 1.73 ± 0.02)-0.06 (from 1.29 ± 0.01 to 1.23 ± 0.01)0.003
New York Heart Association (NYHA) ClassImprovedNo significant change<0.001

Table 3: In Vitro Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)

TissueIC₅₀ (μmol/L)Reference
Rat Cardiac Mitochondria77
Rat Hepatic Mitochondria148

Key Experimental Protocols

Investigating the metabolic effects of perhexiline requires a range of sophisticated experimental techniques. This section provides an overview of the methodologies for key experiments.

Langendorff Isolated Heart Perfusion

The Langendorff apparatus is a classic ex vivo method for studying cardiac physiology and metabolism in a controlled environment.

Objective: To assess the direct effects of perhexiline on cardiac function and metabolism, independent of systemic influences.

Methodology:

  • Heart Isolation: A rodent (typically rat or mouse) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.

  • Functional Measurements: A balloon-tipped catheter inserted into the left ventricle measures isovolumetric pressure development (LVDP), heart rate, and contractility (dP/dt).

  • Metabolic Studies:

    • Substrate Utilization: Radiolabeled substrates (e.g., ¹⁴C-glucose, ³H-palmitate) are included in the perfusate. The production of ¹⁴CO₂ and ³H₂O in the coronary effluent is measured to quantify glucose and fatty acid oxidation rates, respectively.

    • Metabolomics: The heart can be freeze-clamped at the end of the experiment for subsequent analysis of intracellular metabolites by mass spectrometry or NMR.

  • Perhexiline Administration: Perhexiline is added to the perfusate at desired concentrations to assess its impact on the measured parameters.

Anesthetize_Animal Anesthetize Animal Excise_Heart Excise Heart Anesthetize_Animal->Excise_Heart Mount_on_Apparatus Mount on Langendorff Apparatus Excise_Heart->Mount_on_Apparatus Retrograde_Perfusion Initiate Retrograde Perfusion Mount_on_Apparatus->Retrograde_Perfusion Functional_Measurement Measure Cardiac Function Retrograde_Perfusion->Functional_Measurement Metabolic_Analysis Analyze Metabolism Retrograde_Perfusion->Metabolic_Analysis Data_Interpretation Interpret Data Functional_Measurement->Data_Interpretation Metabolic_Analysis->Data_Interpretation Perhexiline_Treatment Administer Perhexiline Perhexiline_Treatment->Retrograde_Perfusion Add to Perfusate

Caption: Experimental workflow for the Langendorff isolated heart perfusion model.
³¹P Magnetic Resonance Spectroscopy (MRS)

³¹P MRS is a non-invasive technique that allows for the in vivo quantification of high-energy phosphate compounds in the myocardium, providing a direct measure of the heart's energetic state.

Objective: To assess the effect of perhexiline on myocardial energy metabolism, specifically the phosphocreatine to ATP ratio (PCr/ATP).

Methodology:

  • Patient/Animal Preparation: The subject is positioned within the bore of a high-field MRI scanner. A specialized ³¹P surface coil is placed over the chest.

  • Localization: A region of interest (voxel) is defined within the interventricular septum to isolate the signal from the myocardium.

  • Data Acquisition: A ³¹P MRS pulse sequence is applied to acquire the spectral data. This typically involves a series of radiofrequency pulses and gradients to excite the phosphorus nuclei and encode their spatial location.

  • Spectral Analysis: The acquired free induction decay (FID) signal is Fourier transformed to produce a spectrum with distinct peaks corresponding to PCr, the three phosphate groups of ATP (γ, α, and β), and inorganic phosphate (Pi).

  • Quantification: The areas under the PCr and β-ATP peaks are integrated to calculate the PCr/ATP ratio. The β-ATP peak is used as it does not have contributions from other phosphorus-containing metabolites.

  • Perhexiline Study Design: Spectra are acquired before and after a course of perhexiline treatment to assess changes in the PCr/ATP ratio.

Dobutamine Stress Echocardiography

This technique is used to assess myocardial function under conditions of increased workload, induced pharmacologically with dobutamine.

Objective: To evaluate the effect of perhexiline on myocardial contractile reserve and to detect ischemia.

Methodology:

  • Baseline Imaging: A complete resting transthoracic echocardiogram is performed to assess baseline cardiac structure and function, including wall motion and ejection fraction.

  • Dobutamine Infusion: Dobutamine is infused intravenously at incremental doses (e.g., starting at 5 or 10 µg/kg/min and increasing every 3-5 minutes to a maximum of 40 or 50 µg/kg/min).

  • Continuous Monitoring: Heart rate, blood pressure, and electrocardiogram (ECG) are continuously monitored throughout the infusion.

  • Echocardiographic Imaging: Echocardiographic images are acquired at each stage of the dobutamine infusion and during recovery.

  • Wall Motion Analysis: The contractility of the different myocardial segments is assessed at each stage. A normal response is an increase in contractility with increasing dobutamine dose. A new or worsening wall motion abnormality is indicative of ischemia.

  • Perhexiline Study Design: A dobutamine stress echocardiogram is performed before and after treatment with perhexiline to evaluate for improvements in contractile response.

¹³C NMR Isotopomer Analysis

This powerful technique allows for the detailed tracing of carbon atoms from labeled substrates through metabolic pathways, providing a quantitative analysis of myocardial substrate flux.

Objective: To precisely quantify the relative contributions of different substrates (e.g., glucose, lactate, fatty acids) to the acetyl-CoA pool for the tricarboxylic acid (TCA) cycle.

Methodology:

  • Labeled Substrate Perfusion: An isolated heart is perfused (using the Langendorff setup) with a buffer containing ¹³C-labeled substrates (e.g., [U-¹³C]glucose, [¹³C]lactate, [¹³C]palmitate).

  • Tissue Extraction: After a period of perfusion, the heart is freeze-clamped and a perchloric acid extraction is performed to isolate the intracellular metabolites.

  • NMR Spectroscopy: The extract is analyzed by high-resolution ¹³C NMR spectroscopy.

  • Isotopomer Analysis: The ¹³C labeling patterns (isotopomers) of key metabolites, particularly glutamate (which is in equilibrium with the TCA cycle intermediate α-ketoglutarate), are analyzed. The specific patterns of ¹³C enrichment in the glutamate molecule provide detailed information about the relative fluxes of different substrates into the TCA cycle.

  • Metabolic Flux Modeling: The isotopomer data is used in conjunction with mathematical models to calculate the relative rates of different metabolic pathways.

  • Perhexiline Intervention: The experiment is performed with and without perhexiline in the perfusate to quantify the metabolic shift induced by the drug.

Signaling Pathways Modulated by Perhexiline

The metabolic shift induced by perhexiline can have downstream effects on key signaling pathways that regulate cardiac growth, function, and survival.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor in the cell. It is activated by an increase in the AMP/ATP ratio, which signals a state of low cellular energy. The metabolic shift towards more efficient glucose oxidation induced by perhexiline could potentially lead to improved ATP production and a more favorable energetic state, which might indirectly influence AMPK activity. While direct activation of AMPK by perhexiline is not its primary mechanism, the improved cellular energetics could contribute to a cellular environment where AMPK is less activated under stress conditions.

Mammalian Target of Rapamycin (mTOR) Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. In the heart, mTOR signaling is involved in both physiological and pathological hypertrophy. The improved energetic state resulting from perhexiline's action may have an impact on mTOR signaling. In conditions of cardiac stress and hypertrophy, where energy demand is high, the enhanced ATP production from glucose oxidation could potentially modulate mTOR activity, although the precise mechanisms are still under investigation.

cluster_Signaling Downstream Signaling Pathways Perhexiline Perhexiline CPT1_Inhibition CPT-1 Inhibition Perhexiline->CPT1_Inhibition Metabolic_Shift Metabolic Shift (↓ Fatty Acid Oxidation, ↑ Glucose Oxidation) CPT1_Inhibition->Metabolic_Shift Improved_Energetics Improved Cardiac Energetics (↑ PCr/ATP ratio) Metabolic_Shift->Improved_Energetics AMPK AMPK Signaling Improved_Energetics->AMPK Modulates mTOR mTOR Signaling Improved_Energetics->mTOR Modulates Cardiac_Function Improved Cardiac Function (↑ LVEF, ↑ Exercise Capacity) Improved_Energetics->Cardiac_Function

Caption: Logical relationship of perhexiline's action and its potential influence on signaling.

Conclusion

This compound represents a targeted therapeutic approach to correct the maladaptive metabolic changes that occur in the failing heart. By inhibiting CPT-1 and inducing a shift from fatty acid to glucose metabolism, perhexiline improves cardiac energetics and function. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this metabolic modulator. As our understanding of the intricate interplay between cardiac metabolism and signaling pathways deepens, perhexiline and similar agents are poised to play an increasingly important role in the management of cardiovascular disease.

References

An In-depth Technical Guide to the Anti-Anginal Properties of Perhexiline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline maleate, a piperidine derivative, has a long history as a potent anti-anginal agent, particularly in patients with refractory angina pectoris.[1][2] Despite its efficacy, its use has been historically limited by concerns over hepatotoxicity and neurotoxicity, which are now largely manageable through therapeutic drug monitoring.[3][4] This guide delves into the core anti-anginal properties of perhexiline, focusing on its unique metabolic mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining the experimental protocols employed in its evaluation. The primary mechanism of perhexiline involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in mitochondrial fatty acid oxidation.[5] This inhibition forces a metabolic shift in the myocardium from fatty acid utilization to the more oxygen-efficient glucose oxidation, thereby alleviating ischemia and improving cardiac function under stress. This document serves as a comprehensive resource for researchers and clinicians interested in the pharmacology and therapeutic application of perhexiline in the context of ischemic heart disease.

Mechanism of Action: A Metabolic Shift

The anti-anginal effect of perhexiline is primarily attributed to its ability to modulate cardiac energy metabolism. Under normal physiological conditions, the heart derives a significant portion of its energy from the beta-oxidation of long-chain fatty acids. During ischemia, however, fatty acid oxidation becomes less efficient and can lead to the accumulation of toxic lipid intermediates.

Perhexiline directly addresses this by inhibiting carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix for oxidation. By blocking this pathway, perhexiline compels the heart to utilize glucose as its primary energy source through glycolysis and subsequent pyruvate oxidation. This metabolic switch is advantageous in an ischemic setting because glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation, thus improving the mechanical efficiency of the heart.

To a lesser extent, perhexiline also inhibits CPT-2. This dual inhibition further suppresses fatty acid metabolism. The overall effect is an "oxygen-sparing" action that reduces myocardial oxygen demand and enhances cardiac performance during periods of reduced oxygen supply.

Signaling Pathway of Perhexiline's Metabolic Modulation

Perhexiline_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion LCFA Long-Chain Fatty Acids LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA->LCFA_CoA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH Enters Mitochondrion Perhexiline Perhexiline Maleate CPT1 CPT-1 Perhexiline->CPT1 Inhibition BetaOxidation β-Oxidation CPT1->BetaOxidation Transport into Matrix LCFA_CoA->CPT1 TCA TCA Cycle BetaOxidation->TCA PDH->TCA ATP_fatty ATP (Less O2 Efficient) TCA->ATP_fatty ATP_glucose ATP (More O2 Efficient) TCA->ATP_glucose

Perhexiline's inhibition of CPT-1 shifts myocardial metabolism.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of perhexiline in treating angina has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Clinical Efficacy of Perhexiline in Patients with Angina Pectoris
Study DesignNumber of PatientsDosageKey OutcomesReference
Randomized, Double-Blind, Placebo-Controlled, Crossover17 (refractory angina)Adjusted to maintain plasma levels of 150-600 ng/mL63% of patients responded to perhexiline based on exercise testing criteria vs. 18% on placebo (p < 0.05). 65% reported subjective improvement on perhexiline, with none reporting improvement on placebo.
Double-Blind, Placebo-Controlled20 (stable angina)Not specifiedSignificant reduction in ST-segment depression at submaximum exercise. 8.1% increase in exercise tolerance and 8.3% increase in aerobic capacity at maximum exercise.
Double-Blind, Crossover55Not specifiedReduced number of anginal attacks in 84% of patients. Reduced consumption of glyceryl trinitrate tablets in 64% of patients.
Double-Blind, Crossover7Not specifiedSignificantly lower angina attack rates and glyceryl trinitrate consumption compared to placebo.
Double-Blind, Crossover15100 mg twice daily54.9% increase in exercise duration compared to pretreatment (p < 0.001) and 38.9% compared to placebo (p < 0.001). 29.7% increase in work performed compared to pretreatment (p < 0.001) and 26.3% compared to placebo (p < 0.001).
Table 2: In Vitro Inhibition of Carnitine Palmitoyltransferase (CPT) by Perhexiline
Enzyme SourceEnzyme IsoformIC50Kinetic Inhibition ProfileReference
Rat cardiac mitochondriaCPT-177 µMCompetitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine.
Rat hepatic mitochondriaCPT-1148 µMCompetitive with respect to palmitoyl-CoA, non-competitive with respect to carnitine.
Not specifiedCPT-279 µMNot specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of perhexiline, based on available information.

In Vitro CPT-1 Inhibition Assay
  • Objective: To determine the inhibitory effect of perhexiline on CPT-1 activity.

  • Methodology Summary:

    • Mitochondrial Isolation: Mitochondria are isolated from rat heart and liver tissue through differential centrifugation.

    • Enzyme Activity Measurement: CPT-1 activity is assayed by measuring the rate of conversion of radiolabeled carnitine and palmitoyl-CoA to palmitoylcarnitine.

    • Inhibition Studies: this compound is added to the reaction mixture at varying concentrations to determine the concentration that produces half-maximal inhibition (IC50).

    • Kinetic Analysis: To determine the mechanism of inhibition, enzyme kinetics are studied by varying the concentrations of one substrate (e.g., palmitoyl-CoA) while keeping the other (carnitine) and the inhibitor at constant concentrations. Data are then analyzed using methods such as Dixon plots.

Clinical Trial Protocol for Refractory Angina
  • Objective: To evaluate the efficacy and safety of perhexiline in patients with angina refractory to conventional medical therapy.

  • Methodology Summary:

    • Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed.

    • Patient Population: Patients with documented coronary artery disease and stable, severe angina despite maximal tolerated doses of standard anti-anginal medications (e.g., nitrates, beta-blockers, calcium channel antagonists).

    • Intervention: Patients are randomized to receive either perhexiline or a matching placebo for a defined period (e.g., several weeks), followed by a washout period and then crossover to the other treatment arm. Perhexiline dosage is individually titrated to achieve a therapeutic plasma concentration (typically 150-600 ng/mL) to minimize toxicity.

    • Efficacy Endpoints:

      • Objective: Standardized exercise tolerance testing (e.g., bicycle ergometry) to measure time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.

      • Subjective: Patient diaries to record the frequency of anginal attacks and consumption of short-acting nitrates.

    • Safety Monitoring: Regular monitoring of plasma perhexiline concentrations, liver function tests, and neurological examinations to detect potential toxicity.

Experimental Workflow for a Perhexiline Clinical Trial

Clinical_Trial_Workflow Start Patient Recruitment (Refractory Angina) Screening Inclusion/Exclusion Criteria Informed Consent Start->Screening Baseline Baseline Assessment (Exercise Test, Angina Diary) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Perhexiline Treatment Randomization->GroupA Arm 1 GroupB Group B: Placebo Treatment Randomization->GroupB Arm 2 Washout Washout Period GroupA->Washout GroupB->Washout CrossoverA Group A: Placebo Treatment Washout->CrossoverA Arm 1 crosses over CrossoverB Group B: Perhexiline Treatment Washout->CrossoverB Arm 2 crosses over Endpoint Endpoint Assessment (Exercise Test, Angina Diary) CrossoverA->Endpoint CrossoverB->Endpoint Analysis Data Analysis Endpoint->Analysis

A typical crossover clinical trial design for perhexiline.

Safety and Therapeutic Monitoring

The clinical use of perhexiline requires careful patient management due to its narrow therapeutic index and the risk of hepatotoxicity and peripheral neuropathy at high plasma concentrations. These adverse effects are largely associated with poor drug metabolism due to genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme. Therefore, therapeutic drug monitoring of plasma perhexiline concentrations is mandatory to maintain levels within the safe and effective range of 150-600 ng/mL. With appropriate monitoring, the risk of toxicity can be significantly reduced, allowing for the safe long-term use of this effective anti-anginal agent.

Conclusion

This compound remains a valuable therapeutic option for patients with severe, refractory angina. Its unique metabolic mechanism of action, centered on the inhibition of CPT-1 and a subsequent shift to more oxygen-efficient glucose utilization in the myocardium, sets it apart from other anti-anginal agents. The quantitative data from numerous studies unequivocally support its efficacy in improving exercise tolerance and reducing anginal symptoms. While its use necessitates careful therapeutic drug monitoring to mitigate the risk of toxicity, a thorough understanding of its pharmacology and the implementation of appropriate clinical protocols can ensure its safe and effective application. Further research into the broader applications of metabolic modulators like perhexiline in other ischemic conditions and heart failure is warranted.

References

The Repurposed Cardioprotective Agent Perhexiline Maleate: A Preclinical Investigation into its Anti-Neoplastic Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Originally developed as a prophylactic anti-anginal agent, perhexiline maleate is garnering significant attention for its potential as a repurposed anti-cancer therapeutic.[1] Extensive preclinical research has demonstrated its ability to inhibit cancer cell growth, induce apoptosis, and overcome drug resistance across a variety of cancer types.[2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Introduction: From Angina to Oncology

This compound, prescribed as Pexsig or Pexid, was first introduced in the 1970s for the treatment of angina.[1] Its clinical use was later curtailed due to concerns about hepatotoxicity and neurotoxicity in a subset of patients, which was subsequently linked to polymorphic metabolism by the enzyme CYP2D6.[1] Despite this, it remains in use in some countries for refractory angina.[1] The primary mechanism of its anti-anginal effect is the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and -2 (CPT-2), enzymes crucial for mitochondrial fatty acid oxidation (FAO). This inhibition shifts the heart's metabolism towards more efficient glucose oxidation.

Cancer cells exhibit significant metabolic plasticity, often upregulating FAO to meet the high energy demands of proliferation, survival, and metastasis. This reliance on FAO makes the CPT system an attractive therapeutic target. The known inhibitory effect of perhexiline on CPT1/2 has thus provided a strong rationale for investigating its potential as an anti-cancer agent.

Mechanism of Action: Beyond CPT Inhibition

The anti-cancer activity of perhexiline is multifaceted, stemming from both CPT-dependent and independent mechanisms.

CPT-Dependent Pathway: Metabolic Disruption

The most well-characterized mechanism of perhexiline's anti-tumor effect is the inhibition of CPT1 and CPT2. These enzymes are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this pathway, perhexiline initiates a cascade of metabolic consequences detrimental to cancer cells:

  • Inhibition of Fatty Acid Oxidation (FAO): Perhexiline restricts the entry of free fatty acids into the mitochondrial matrix, thereby inhibiting FAO.

  • Reduced ATP Production: The inhibition of FAO limits the production of NADH and FADH2, co-enzymes necessary for the electron transport chain, leading to decreased oxidative phosphorylation and ATP generation.

  • AMPK Activation: A lower ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a key energy sensor.

  • mTORC1 Inhibition: Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

  • Induction of Autophagy: Perhexiline has been shown to induce autophagy in cancer cells, potentially as a consequence of mTORC1 inhibition.

  • Increased Reactive Oxygen Species (ROS): Decreased FAO and NADPH production can lead to a significant increase in ROS levels.

  • Apoptosis Induction: The accumulation of ROS can compromise mitochondrial membrane integrity, leading to the release of cytochrome c, activation of caspases (caspase-3 and -9), and ultimately, apoptosis.

Perhexiline_Mechanism Perhexiline This compound CPT CPT1 & CPT2 Perhexiline->CPT Inhibits ROS Reactive Oxygen Species (ROS) Increase Perhexiline->ROS Induces FAO Fatty Acid Oxidation (FAO) CPT->FAO Inhibits ATP ATP Production FAO->ATP Reduces AMPK AMPK Activation ATP->AMPK Activates mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits Mito Mitochondrial Membrane Integrity Loss ROS->Mito Causes Caspases Caspase Activation (Caspase-3, -9) Mito->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Triggers

Caption: CPT-dependent mechanism of Perhexiline's anti-cancer activity.
CPT-Independent Mechanisms

Recent studies suggest that perhexiline's anti-neoplastic effects are not solely dependent on FAO inhibition.

  • FYN Kinase Inhibition: In glioblastoma models, perhexiline's anti-tumor activity was found to be independent of FAO inhibition but was instead mediated through the inhibition of the FYN kinase.

  • Cholesterol Synthesis Inhibition: In pancreatic cancer models with KRAS-G12D mutations, perhexiline was shown to inhibit the growth of cancerous organoids by inhibiting SREBP2, a protein involved in cholesterol synthesis. This counteracted the KRAS-G12D-driven increase in cholesterol production.

Preclinical Efficacy: In Vitro Studies

Perhexiline has demonstrated potent cytotoxic and growth-inhibitory effects across a wide range of cancer cell lines. The data below summarizes key findings from various preclinical studies.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cancer TypeCell Line(s)IC50 (µM)Key Findings & Observed EffectsCitation(s)
Colorectal Cancer (CRC) HT-29, various CRC lines~4Reduced cell viability, induced apoptosis via caspase 3/7 activation, disrupted organoid structures.
Gastrointestinal Cancer Not specified10Induced apoptosis, decreased FAO and NADPH, increased ROS, loss of mitochondrial membrane integrity, cytochrome c release, caspase-3/9 activation. Normal epithelial cells were resistant up to 20 µmol/L.
Glioblastoma PN19, MES 831.5 - 5Induced cell death, apoptosis, and oxidative stress. Anti-tumor activity was FYN-mediated and distinct from FAO inhibition.
Chronic Lymphocytic Leukemia (CLL) Patient-derived CLL cells5Selectively induced massive apoptosis in CLL cells, which have high CPT expression, compared to normal lymphocytes.
Hepatocellular Carcinoma (HCC) HepG25 - 25Reduced cell viability, decreased cellular ATP, activated caspase 3/7, induced mitochondrial dysfunction.
Prostate Cancer LNCaPNot specifiedPromoted intracellular lipid accumulation, inhibited proliferation, induced incomplete autophagy and apoptosis.
Breast Cancer MCF-7Not specifiedInduced autophagy and inhibited mTOR signaling.
Pancreatic Cancer KRAS-mutated organoidsNot specifiedHalted growth and destroyed some cancerous organoids with no effect on healthy organoids. Inhibited cholesterol synthesis via SREBP2.

Experimental Protocols: Methodologies for In Vitro Assessment

The evaluation of perhexiline's anti-cancer effects relies on a suite of standardized in vitro assays. The workflows for two key experimental protocols are detailed below.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and survival.

Cell_Viability_Workflow Start Start: Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Allow cells to adhere) Start->Incubate1 Treat Treat with this compound (Varying concentrations) Incubate1->Treat Incubate2 Incubate for Specified Duration (e.g., 48-72h) Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTT, AlamarBlue) Incubate2->AddReagent Incubate3 Incubate for 2-4h AddReagent->Incubate3 Measure Measure Absorbance/ Fluorescence Incubate3->Measure Analyze Data Analysis: Calculate IC50 Values Measure->Analyze End End Analyze->End

Caption: General workflow for a cell viability assay (e.g., MTT or AlamarBlue).

Protocol Details:

  • Cell Seeding: Cancer cells are seeded at an appropriate density in 96-well plates.

  • Treatment: After allowing cells to adhere, they are treated with a range of this compound concentrations. A vehicle control (e.g., ethanol) is included.

  • Incubation: Cells are incubated for a defined period (e.g., 48, 72, or 144 hours).

  • Reagent Addition: A metabolic indicator dye like MTT or AlamarBlue is added. Viable cells with active metabolism convert the dye into a colored or fluorescent product.

  • Measurement: The signal is quantified using a plate reader.

  • Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key outcome of effective anti-cancer therapy. It is commonly measured by flow cytometry using Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).

Apoptosis_Workflow Start Start: Treat Cells with Perhexiline (e.g., 48h) Harvest Harvest Cells (Trypsinization & Centrifugation) Start->Harvest Wash Wash Cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Fluorochrome-conjugated Annexin V and 7-AAD/PI Resuspend->Stain Incubate Incubate in the Dark (e.g., 15 min at RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic Analyze->Quantify End End Quantify->End

Caption: Workflow for apoptosis detection using Annexin V/7-AAD staining.

Protocol Details:

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS. 7-AAD is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).

  • Procedure: Following treatment, cells are harvested and stained with Annexin V and 7-AAD.

  • Analysis: Flow cytometry distinguishes between four populations:

    • Viable cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

    • Necrotic cells: Annexin V-negative and 7-AAD-positive.

Preclinical Efficacy: In Vivo Studies

The anti-tumor potential of perhexiline has been validated in several in vivo mouse models, demonstrating its translation from cell culture to a living system.

Table 2: Summary of In Vivo Efficacy of this compound

Cancer TypeMouse ModelDosing RegimenKey OutcomesCitation(s)
Glioblastoma Flank and orthotopic xenograft models80 mg/kg, oral gavage, for 3 daysDemonstrated ability to cross the blood-brain barrier and showed anti-tumor activity.
Hepatocellular Carcinoma (HCC) Liver-specific inducible MYC transgenic mice on MCD dietNot specifiedInhibited HCC tumor formation by decreasing apoptosis of intrahepatic CD4+ T cells.
Ovarian Cancer Epithelial ovarian cancer (EOC) cell line xenograftNot specified (in combination with cisplatin)Markedly reduced tumor growth, particularly in xenografts with NKX2-8 gene deletion.
Pancreatic Cancer Mice transplanted with human-derived cancerous organoidsNot specifiedInhibited the growth of the cancerous cells.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the repurposing of this compound as an anti-cancer agent. Its ability to disrupt cancer cell metabolism through both CPT-dependent and independent pathways makes it a compelling candidate for further development. It has shown efficacy as a monotherapy and in combination with traditional chemotherapeutics in a variety of cancer models.

However, several considerations remain:

  • Toxicity: The known hepatotoxicity and neurotoxicity associated with perhexiline necessitates careful patient selection and therapeutic drug monitoring, likely targeting patients who are not "poor metabolizers" of CYP2D6.

  • Therapeutic Window: Studies have shown that perhexiline can be more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window. For instance, gastrointestinal cancer cells were sensitive to 10 µmol/L perhexiline, while normal epithelial cells were resistant up to 20 µmol/L.

  • Combination Therapies: Perhexiline's mechanism of action suggests significant potential for synergy with other anti-cancer drugs, including conventional chemotherapy and other metabolic inhibitors.

  • Next-Generation Analogs: The development of new perhexiline analogs could aim to retain the anti-cancer efficacy while minimizing the off-target toxicities, potentially creating a safer and more effective therapeutic.

References

Understanding the chemical and physical properties of Perhexiline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of Perhexiline Maleate. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further study and application.

Chemical and Physical Properties

This compound is an antianginal agent that functions as a metabolic modulator.[1] The following tables summarize its key chemical and physical characteristics.

General and Structural Information
PropertyValueSource(s)
IUPAC Name 2-(2,2-dicyclohexylethyl)piperidine; (2Z)-but-2-enedioic acid
Synonyms Pexid, Pexsig
CAS Number 6724-53-4[2]
Molecular Formula C₁₉H₃₅N · C₄H₄O₄
Molecular Weight 393.56 g/mol
Chemical Structure (Image of the chemical structure of this compound)
Appearance White to tan powder
Physicochemical Properties
PropertyValueSource(s)
Melting Point 181-183°C
pKa (Strongest Basic) 10.58
LogP 5.53
UV/Vis Absorbance (λmax) 210 nm
Solubility
SolventSolubilitySource(s)
Water Insoluble
DMSO ≥5 mg/mL
Ethanol 10 mg/mL
Dimethylformamide (DMF) 25 mg/mL
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of a pharmaceutical compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-4 mm. The sample should be tightly packed.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of melting. The melting range is reported as these two temperatures.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration apparatus, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a conical flask.

  • Equilibration: The flask is sealed and placed in a temperature-controlled orbital shaker. The mixture is agitated until equilibrium is reached (typically 24-72 hours).

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered to remove any remaining solid particles.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.

  • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.

Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

Procedure:

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid or base is added in small increments from the burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2). These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1 and CPT-2, perhexiline effectively shifts the myocardial energy metabolism from fatty acid oxidation towards glucose oxidation. This metabolic switch is more oxygen-efficient, leading to an increase in ATP production for the same amount of oxygen consumed, which is beneficial in ischemic conditions.

Additionally, perhexiline has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.

Perhexiline's Effect on Myocardial Metabolism

Perhexiline_Metabolism Perhexiline This compound CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) Perhexiline->CPT1 Inhibits CPT2 Carnitine Palmitoyltransferase-2 (CPT-2) Perhexiline->CPT2 Inhibits Glucose_Ox Glucose Oxidation Perhexiline->Glucose_Ox Shifts towards FAO Fatty Acid Oxidation CPT1->FAO Promotes CPT2->FAO Promotes ATP ATP Production (Oxygen Sparing) FAO->ATP Glucose_Ox->ATP

Caption: Perhexiline's inhibition of CPT-1/2 shifts metabolism to glucose oxidation.

Perhexiline's Inhibition of mTORC1 Signaling

Perhexiline_mTORC1 Perhexiline This compound mTORC1 mTORC1 Signaling Perhexiline->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Perhexiline inhibits the mTORC1 signaling pathway, affecting cell growth and autophagy.

References

A Technical Guide to Perhexiline Maleate: Shifting Myocardial Substrate Utilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline maleate is a pioneering metabolic modulator that has re-emerged as a significant therapeutic agent for cardiovascular conditions such as refractory angina and chronic heart failure.[1][2] Its primary mechanism of action involves a strategic shift in the heart's energy metabolism, moving from the oxidation of long-chain fatty acids to the more oxygen-efficient pathway of glucose and lactate oxidation.[1][2] This is achieved through the inhibition of carnitine palmitoyltransferase (CPT), a critical enzyme for fatty acid transport into the mitochondria.[3] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and quantitative effects of perhexiline on cardiac substrate utilization, supported by experimental data and protocols.

The Heart's Energy Dilemma: Fatty Acids vs. Carbohydrates

Under normal physiological conditions, the heart derives the majority of its energy (60-90%) from the β-oxidation of long-chain fatty acids. While energy-dense, this process is oxygen-intensive. In contrast, the oxidation of carbohydrates (glucose and lactate) produces more ATP for each molecule of oxygen consumed. During ischemic events, when oxygen supply is limited, the heart's reliance on fatty acids can become detrimental, leading to inefficient ATP production, accumulation of toxic lipid intermediates, and impaired cardiac function.

Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase (CPT)

Perhexiline's therapeutic effect stems from its ability to directly inhibit the CPT enzyme system, which is essential for transporting long-chain fatty acids across the mitochondrial membrane for β-oxidation.

  • CPT-1: Located on the outer mitochondrial membrane, CPT-1 is the rate-limiting enzyme for fatty acid oxidation. Perhexiline acts as a potent, competitive inhibitor of CPT-1 with respect to palmitoyl-CoA.

  • CPT-2: Situated on the inner mitochondrial membrane, CPT-2 is also inhibited by perhexiline, though to a lesser extent than CPT-1.

By blocking CPT-1 and CPT-2, perhexiline effectively reduces the entry of long-chain fatty acids into the mitochondrial matrix. This forces a metabolic reprogramming within the cardiomyocytes, leading to a compensatory increase in the uptake and oxidation of carbohydrates like glucose and lactate. This "oxygen-sparing" effect improves the efficiency of myocardial oxygen utilization, which is particularly beneficial in ischemic conditions.

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrion LCFA Long-Chain Fatty Acids (LCFA) CPT1 CPT-1 LCFA->CPT1 Transport Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Lactate->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_Carb Acetyl-CoA PDH->AcetylCoA_Carb Activated CPT2 CPT-2 CPT1->CPT2 via Acylcarnitine BetaOx β-Oxidation CPT2->BetaOx AcetylCoA_FA Acetyl-CoA BetaOx->AcetylCoA_FA TCA TCA Cycle AcetylCoA_FA->TCA AcetylCoA_Carb->TCA ATP ATP TCA->ATP Oxidative Phosphorylation Perhexiline Perhexiline Perhexiline->CPT1 INHIBITS

Caption: Perhexiline inhibits CPT-1, blocking fatty acid oxidation and promoting carbohydrate metabolism.

Quantitative Data on Metabolic Modulation

The inhibitory effects of perhexiline on CPT and its subsequent impact on cardiac function have been quantified in numerous studies.

Table 1: In Vitro Inhibition of Carnitine Palmitoyltransferase (CPT)
Enzyme TargetTissue SourceIC50 Value (μM)Reference
CPT-1Rat Cardiac Mitochondria77
CPT-1Rat Hepatic Mitochondria148
CPT-2Rat Cardiac Mitochondria79

IC50: The half maximal inhibitory concentration.

Table 2: Clinical Efficacy of Perhexiline in Patients with Cardiovascular Disease
Study PopulationKey Outcomes with PerhexilineQuantitative ImprovementReference
Chronic Heart Failure (CHF)Peak Exercise Oxygen Consumption (V̇O2max)16.1 to 18.8 mL·kg⁻¹·min⁻¹ (P<0.001)
Chronic Heart Failure (CHF)Left Ventricular Ejection Fraction (LVEF)24% to 34% (P<0.001)
Chronic Heart Failure (CHF)Regional Myocardial Function (Resting)↑ 15%
Chronic Heart Failure (CHF)Regional Myocardial Function (Dobutamine Stress)↑ 24%
Refractory AnginaBicycle Ergometer Performance63% of patients improved (vs. 18% placebo)
Angina PectorisExercise Duration↑ 54.9% (vs. pretreatment, P<0.001)
Angina PectorisWork Performed↑ 29.7% (vs. pretreatment, P<0.001)

Detailed Experimental Protocols

The metabolic shift induced by perhexiline has been elucidated through various sophisticated experimental techniques.

Measurement of CPT-1 Activity in Isolated Mitochondria

This protocol is adapted from studies investigating the direct inhibitory effects of perhexiline on CPT-1.

  • Mitochondrial Isolation: Hearts from male Sprague-Dawley rats are excised and homogenized. Mitochondria are isolated through differential centrifugation.

  • CPT-1 Assay: The activity of CPT-1 is measured radiometrically by quantifying the formation of [³H]palmitoylcarnitine from L-[³H]carnitine and palmitoyl-CoA.

  • Inhibition Study: Isolated mitochondria are pre-incubated with varying concentrations of this compound.

  • Kinetic Analysis: The reaction is initiated by adding L-[³H]carnitine. The rate of [³H]palmitoylcarnitine formation is measured to determine the level of inhibition and calculate IC50 values. Kinetic parameters (competitive vs. non-competitive inhibition) are determined using Dixon plots.

[¹³C] NMR Isotopomer Analysis in Perfused Hearts

This method provides direct evidence of substrate selection and metabolic flux in an intact organ.

  • Heart Perfusion: A rat heart is isolated and perfused in a Langendorff or working heart mode with a Krebs-Henseleit buffer.

  • Substrate Mixture: The perfusion buffer contains a mixture of substrates at physiological concentrations, including glucose, lactate, long-chain fatty acids, and acetoacetate. One or more substrates are labeled with a stable isotope, typically ¹³C (e.g., [3-¹³C]lactate).

  • Perhexiline Treatment: A parallel group of hearts is perfused with the same substrate mixture containing perhexiline.

  • NMR Spectroscopy: At the end of the perfusion, the heart tissue is freeze-clamped and extracted. ¹³C NMR spectroscopy is performed on the tissue extract.

  • Isotopomer Analysis: The pattern of ¹³C labeling in metabolites like glutamate reveals the relative contribution of the labeled substrate (e.g., lactate) to the acetyl-CoA pool feeding the TCA cycle. An increase in the ¹³C enrichment of glutamate in perhexiline-treated hearts demonstrates a shift towards the oxidation of that labeled substrate.

Start Isolate Rat Heart Setup Langendorff or Working Heart Setup Start->Setup Buffer Prepare Krebs-Henseleit Buffer with ¹³C-labeled Substrates (e.g., [3-¹³C]Lactate) Setup->Buffer Group1 Group 1: Control Perfusion Buffer->Group1 Group2 Group 2: Perfusion with Perhexiline Buffer->Group2 Freeze Freeze-Clamp Heart Tissue Group1->Freeze Group2->Freeze Extract Perform Tissue Extraction Freeze->Extract NMR ¹³C NMR Spectroscopy Extract->NMR Analysis Isotopomer Analysis of Glutamate Labeling NMR->Analysis Result Quantify Shift in Substrate Utilization Analysis->Result

Caption: Workflow for ¹³C NMR isotopomer analysis to measure substrate selection in perfused hearts.
In Vivo Assessment with Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)

This non-invasive technique allows for the real-time measurement of metabolic fluxes in vivo.

  • Hyperpolarization: A ¹³C-labeled substrate, such as [1-¹³C]pyruvate or [1-¹³C]butyrate, is hyperpolarized to dramatically increase its MR signal.

  • Animal Model: An anesthetized rat is placed within an MRI scanner.

  • Substrate Infusion: The hyperpolarized substrate is rapidly injected via a tail vein catheter.

  • Real-Time MRS: ¹³C MR spectra are acquired dynamically from the heart. The conversion of the injected substrate into downstream metabolites (e.g., [¹³C]bicarbonate, [¹³C]lactate, [¹³C]alanine, [1-¹³C]acetylcarnitine) is observed in real time.

  • Data Analysis: The ratio of metabolite signals (e.g., [¹³C]bicarbonate to [1-¹³C]pyruvate) provides an index of pyruvate dehydrogenase (PDH) flux, reflecting carbohydrate oxidation. By co-injecting different substrates (e.g., pyruvate and butyrate), the competition for acetyl-CoA production can be assessed, revealing substrate preference.

Conclusion

This compound operates as a potent modulator of cardiac energy metabolism. By inhibiting carnitine palmitoyltransferase, it orchestrates a decisive shift from fatty acid to carbohydrate utilization. This oxygen-sparing mechanism enhances myocardial efficiency, providing a clear rationale for its efficacy in treating ischemic heart conditions like angina pectoris and improving function in chronic heart failure. The experimental protocols detailed herein, from in vitro enzyme assays to advanced in vivo imaging, have been crucial in substantiating this mechanism. For drug development professionals, perhexiline serves as a key prototype for metabolic modulators, though its narrow therapeutic window and pharmacokinetic variability, which necessitate therapeutic drug monitoring, remain critical considerations in its clinical application.

References

An In-depth Technical Guide to the Off-Target Effects of Perhexiline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline, a piperidine derivative, is an anti-anginal agent that modulates cardiac metabolism by inhibiting carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2. This inhibition shifts the heart's energy reliance from fatty acid oxidation to the more oxygen-efficient glucose metabolism. Despite its efficacy, the clinical use of perhexiline has been limited by a narrow therapeutic index and the occurrence of significant off-target effects, primarily hepatotoxicity, peripheral neuropathy, and drug-induced phospholipidosis. These adverse effects are often linked to high plasma concentrations, particularly in individuals with genetic polymorphisms leading to poor metabolism by the cytochrome P450 enzyme CYP2D6.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying these off-target effects, compiles available quantitative data, outlines experimental protocols for their assessment, and visualizes the key signaling pathways involved.

Introduction

Perhexiline maleate, chemically known as 2-(2,2-dicyclohexylethyl)piperidine maleate, was developed in the 1970s as a prophylactic treatment for angina pectoris.[1][2] Its primary mechanism of action involves the inhibition of CPT-1, the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids. This leads to a metabolic switch in the myocardium from fatty acid oxidation to glycolysis, resulting in increased ATP production per unit of oxygen consumed and thus improving myocardial efficiency.[1] However, the therapeutic window for perhexiline is narrow, and its use has been associated with severe adverse reactions, which has restricted its clinical application. Understanding the off-target pharmacology of perhexiline is crucial for safer therapeutic strategies and for the development of new drugs with improved safety profiles.

Primary (On-Target) and Key Off-Target Activities

While the primary therapeutic effect of perhexiline is mediated through the inhibition of CPT enzymes, its toxicity is largely attributed to its off-target activities.

Quantitative Data on Perhexiline's Molecular Targets
Target ClassSpecific TargetSpeciesAssay TypeIC50 / KiReference
Enzyme Carnitine Palmitoyltransferase-1 (CPT-1)RatEnzyme Activity Assay77 µM (heart), 148 µM (liver)--INVALID-LINK--
Enzyme Carnitine Palmitoyltransferase-2 (CPT-2)RatEnzyme Activity AssayInhibition noted, but IC50 less potent than for CPT-1--INVALID-LINK--
Ion Channel hCav1.2 (L-type calcium channel)HumanPatch-clampIC50 within therapeutic range (150-600 ng/mL)--INVALID-LINK--
Ion Channel hERG (KCNH2)HumanPatch-clampIC50 within therapeutic range (150-600 ng/mL)--INVALID-LINK--
Ion Channel Late hNav1.5 (Late sodium current)HumanPatch-clampIC50 within therapeutic range (150-600 ng/mL)--INVALID-LINK--

Molecular Mechanisms of Off-Target Effects

Drug-Induced Phospholipidosis

Perhexiline is a cationic amphiphilic drug (CAD), a class of compounds known to induce phospholipidosis. This lysosomal storage disorder is characterized by the excessive accumulation of phospholipids within lysosomes, leading to the formation of multilamellar bodies.

  • Mechanism: As a CAD, perhexiline possesses a hydrophobic ring structure and a hydrophilic side chain with a protonatable amine group. In the acidic environment of the lysosome (pH 4.5-5.0), the amine group becomes protonated, trapping the drug within the organelle. The accumulated perhexiline is thought to inhibit the activity of lysosomal phospholipases, enzymes responsible for the degradation of phospholipids. This inhibition may occur through direct binding to the enzymes or by altering the charge of the lysosomal membrane, which is crucial for phospholipase function. The resulting accumulation of undigested phospholipids leads to the formation of the characteristic lamellar inclusion bodies.

G cluster_lysosome Lysosome (Acidic pH) Perhexiline_H Perhexiline (Protonated) Phospholipase Lysosomal Phospholipase Perhexiline_H->Phospholipase Inhibition Phospholipids Phospholipids Phospholipids->Phospholipase Degradation Lamellar_Bodies Lamellar Bodies (Phospholipid Accumulation) Phospholipids->Lamellar_Bodies Accumulation Perhexiline_unprotonated Perhexiline (Unprotonated) Perhexiline_unprotonated->Perhexiline_H Enters Lysosome & Protonated

Figure 1: Mechanism of Perhexiline-Induced Phospholipidosis.

Hepatotoxicity

Perhexiline-induced liver injury can range from elevated liver enzymes to severe, and in rare cases fatal, hepatitis and cirrhosis. The mechanism is multifactorial and not fully elucidated, but evidence points towards the involvement of endoplasmic reticulum (ER) stress and the activation of stress-activated protein kinases.

  • Mechanism: High concentrations of perhexiline can induce ER stress, likely due to the disruption of cellular homeostasis. ER stress triggers the unfolded protein response (UPR), a signaling cascade aimed at restoring ER function. However, prolonged or severe ER stress can lead to the activation of pro-apoptotic pathways. One such pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK). Activated p38 can phosphorylate downstream targets that promote apoptosis, contributing to hepatocyte cell death.

G Perhexiline High-Dose Perhexiline ER_Stress Endoplasmic Reticulum (ER) Stress Perhexiline->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p38_MAPK p38 MAPK Activation UPR->p38_MAPK Apoptosis Hepatocyte Apoptosis p38_MAPK->Apoptosis

Figure 2: Signaling Pathway of Perhexiline-Induced Hepatotoxicity.

Peripheral Neuropathy

A significant dose-limiting toxicity of perhexiline is peripheral neuropathy, which can be both sensory and motor. The underlying mechanisms are complex and likely involve multiple factors.

  • Mechanism: The neurotoxic effects of perhexiline are thought to be related to mitochondrial dysfunction and oxidative stress. By inhibiting CPT-1, perhexiline alters cellular metabolism, which may be detrimental to neurons that have high energy demands. This can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), causing oxidative stress. Furthermore, the phospholipidosis induced by perhexiline can also affect Schwann cells, leading to demyelination and further contributing to nerve damage. Alterations in ion channel function have also been implicated in drug-induced peripheral neuropathy.

G Perhexiline Perhexiline Mitochondrial_Dysfunction Mitochondrial Dysfunction Perhexiline->Mitochondrial_Dysfunction Phospholipidosis Phospholipidosis in Schwann Cells Perhexiline->Phospholipidosis Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Nerve_Damage Peripheral Nerve Damage Oxidative_Stress->Nerve_Damage Phospholipidosis->Nerve_Damage Demyelination

Figure 3: Mechanisms of Perhexiline-Induced Peripheral Neuropathy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the off-target effects of perhexiline.

In Vitro Drug-Induced Phospholipidosis Assay

This protocol describes a high-content screening assay to quantify drug-induced phospholipidosis using a fluorescent phospholipid probe.

  • Principle: Cationic amphiphilic drugs like perhexiline cause the accumulation of phospholipids in lysosomes. This can be visualized and quantified by incubating cells with a fluorescently labeled phospholipid, such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) or a commercially available dye like LipidTOX™ Red, followed by high-content imaging.

  • Materials:

    • HepG2 cells (or other suitable cell line)

    • Cell culture medium (e.g., MEM with 10% FBS)

    • 96-well or 384-well clear-bottom imaging plates

    • This compound

    • Positive control (e.g., Amiodarone)

    • Negative control (e.g., vehicle, DMSO)

    • Fluorescent phospholipid probe (e.g., NBD-PE or LipidTOX™ Red)

    • Hoechst 33342 nuclear stain

    • Paraformaldehyde (PFA) for fixation

    • Phosphate-buffered saline (PBS)

    • High-content imaging system

  • Procedure:

    • Cell Seeding: Seed HepG2 cells into a 96-well imaging plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound, amiodarone, and the vehicle control in cell culture medium.

    • Staining and Incubation: Add the fluorescent phospholipid probe to the culture medium containing the test compounds at the manufacturer's recommended concentration.

    • Remove the old medium from the cells and add the medium containing the compounds and the fluorescent probe.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

    • Fixation and Nuclear Staining: After incubation, carefully aspirate the medium.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the nuclei with Hoechst 33342 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Imaging and Analysis: Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent probe and Hoechst 33342.

    • Analyze the images using appropriate software to quantify the total fluorescence intensity of the phospholipid probe per cell. Normalize the data to the vehicle control.

G Start Seed HepG2 Cells in 96-well Plate Treat Treat with Perhexiline, Controls & Fluorescent Probe Start->Treat Incubate Incubate 24-48h Treat->Incubate Fix_Stain Fix with PFA & Stain Nuclei with Hoechst Incubate->Fix_Stain Image Acquire Images with High-Content Imager Fix_Stain->Image Analyze Quantify Fluorescence Intensity per Cell Image->Analyze

Figure 4: Experimental Workflow for In Vitro Phospholipidosis Assay.

In Vitro Hepatotoxicity Assay (LDH Release)

This protocol measures the release of lactate dehydrogenase (LDH), a marker of cell membrane damage, to assess cytotoxicity in a liver cell line.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells. LDH activity is measured using a coupled enzymatic reaction that results in the formation of a colored product (formazan), which can be quantified by spectrophotometry.

  • Materials:

    • HepG2 cells

    • Cell culture medium

    • 96-well tissue culture plates

    • This compound

    • Positive control for cytotoxicity (e.g., Triton X-100 for maximum LDH release)

    • Vehicle control (DMSO)

    • Commercially available LDH cytotoxicity assay kit

  • Procedure:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to the desired confluency.

    • Compound Treatment: Treat the cells with various concentrations of this compound. Include wells for untreated cells (spontaneous LDH release), vehicle control, and maximum LDH release (treated with lysis buffer from the kit, such as Triton X-100).

    • Incubation: Incubate the plate for a desired period (e.g., 24 hours) at 37°C and 5% CO₂.

    • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

    • Stop Reaction and Read Absorbance: Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control after subtracting the background absorbance.

G Start Seed HepG2 Cells in 96-well Plate Treat Treat with Perhexiline & Controls Start->Treat Incubate Incubate 24h Treat->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant LDH_Reaction Perform LDH Reaction Collect_Supernatant->LDH_Reaction Measure_Absorbance Measure Absorbance LDH_Reaction->Measure_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity Measure_Absorbance->Calculate_Cytotoxicity G Start Seed & Differentiate Neuronal Cells Treat Treat with Perhexiline & Controls Start->Treat Incubate Incubate 48-72h Treat->Incubate Immunostain Immunostain for Neurites & Nuclei Incubate->Immunostain Image Acquire Images with High-Content Imager Immunostain->Image Analyze Quantify Neurite Outgrowth Parameters Image->Analyze

References

Foundational studies on Perhexiline Maleate's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Foundational Studies of Perhexiline Maleate's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, developed in the 1970s, is a prophylactic antianginal agent with a unique metabolic mechanism of action.[1][2] Initially used for angina pectoris, its application was later expanded to include hypertrophic cardiomyopathy and chronic heart failure.[1][3] Despite its efficacy, concerns over a narrow therapeutic index and potential for hepatotoxicity and peripheral neuropathy led to a decline in its use.[4] However, a deeper understanding of its pharmacokinetics, particularly its metabolism by the polymorphic enzyme CYP2D6, has enabled its safe reintroduction into clinical practice in some countries, like Australia and New Zealand, through therapeutic drug monitoring. This guide delves into the foundational studies that have illuminated perhexiline's therapeutic potential, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to elucidate its effects.

Mechanism of Action: A Shift in Myocardial Metabolism

Perhexiline's primary therapeutic effect stems from its ability to modulate cardiac energy metabolism. It acts as a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2). These mitochondrial enzymes are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.

By inhibiting CPT-1 and CPT-2, perhexiline forces a shift in the heart's primary energy source from fatty acid oxidation to glucose and lactate oxidation. This metabolic switch is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This improved myocardial efficiency is particularly beneficial in ischemic conditions, where oxygen supply is limited, thus alleviating the symptoms of angina.

cluster_cytosol Cytosol cluster_mitochondria Mitochondrion LCFA Long-Chain Fatty Acid (LCFA) LCFA_CoA LCFA-CoA LCFA->LCFA_CoA CPT1 CPT-1 LCFA_CoA->CPT1 Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_Glu Acetyl-CoA Pyruvate->AcetylCoA_Glu via PDH CPT2 CPT-2 CPT1->CPT2 LC-Carnitine Beta_Ox β-Oxidation CPT2->Beta_Ox LCFA-CoA AcetylCoA_FA Acetyl-CoA Beta_Ox->AcetylCoA_FA TCA TCA Cycle AcetylCoA_FA->TCA PDH Pyruvate Dehydrogenase AcetylCoA_Glu->TCA ATP_FA ATP TCA->ATP_FA Less O2 efficient ATP_Glu ATP TCA->ATP_Glu More O2 efficient Perhexiline Perhexiline Perhexiline->CPT1 Inhibits Perhexiline->CPT2 Inhibits

Caption: Perhexiline inhibits CPT-1 and CPT-2, shifting myocardial metabolism.

Table 1: this compound's Inhibition of Carnitine Palmitoyltransferase (CPT)

Enzyme Tissue IC50 (mM) Type of Inhibition (vs. Palmitoyl-CoA) Reference
CPT-1 Rat Heart 0.077 Competitive
CPT-1 Rat Liver 0.148 Competitive

| CPT-2 | Rat Heart | 0.079 | - | |

Pharmacokinetics and Metabolism

The clinical use of perhexiline is guided by its pharmacokinetic profile, which exhibits significant inter-individual variability.

  • Absorption and Distribution : Perhexiline is well absorbed from the gastrointestinal tract and is highly protein-bound (>90%). It readily crosses the blood-brain barrier.

  • Metabolism : The primary route of metabolism is hydroxylation by the hepatic enzyme CYP2D6 into cis- and trans-hydroxyperhexiline. The activity of CYP2D6 is genetically determined, leading to different metabolic phenotypes (poor, intermediate, extensive, and ultrarapid metabolizers). Poor metabolizers are at a higher risk of accumulating the drug to toxic levels.

  • Excretion : The metabolites are excreted in urine and feces. The elimination half-life is dose-dependent and can range from 2 to 6 days.

Table 2: Pharmacokinetic Parameters of this compound (Single 300 mg Oral Dose)

Parameter Perhexiline cis-Monohydroxyperhexiline Reference
Peak Plasma Concentration (ng/mL) 112 ± 20 473 ± 43
Time to Peak Concentration (hours) 6.5 ± 2.0 7.5 ± 2.0
Elimination Half-Life (hours) 12.4 ± 6.1 19.9 ± 7.7

| Urinary Excretion (% of dose in 5 days) | < 0.3% | 3 - 23% (cis and trans combined) | |

Therapeutic Efficacy: Clinical Studies

Perhexiline has demonstrated efficacy in treating conditions characterized by myocardial ischemia and metabolic inefficiency.

Angina Pectoris

Multiple clinical trials have confirmed perhexiline's effectiveness in reducing the frequency and severity of anginal attacks in patients with refractory angina.

Table 3: Summary of Key Clinical Trials of Perhexiline in Refractory Angina

Study Design Number of Patients Treatment Duration Key Efficacy Endpoints Results Reference
Randomized, double-blind, placebo-controlled crossover 17 - Anginal frequency, exercise tolerance 63% of patients responded to perhexiline vs. 18% on placebo (p < 0.05).
Double-blind, placebo-controlled 20 - Exercise tolerance, ST-segment depression 8.1% increase in exercise tolerance; significant reduction in ST-segment depression.
Double-blind, crossover comparison against placebo 55 12 or 24 weeks Number of anginal attacks, glyceryl trinitrate consumption 84% reduction in anginal attacks; 64% reduction in glyceryl trinitrate use.

| Open-label | 25 | 4 weeks | Number of anginal attacks, nitroglycerin requirement | 80% reduction in anginal attacks and nitroglycerin use (p < 0.0001). | |

Chronic Heart Failure (CHF)

By improving myocardial efficiency, perhexiline has also shown promise as a novel treatment for CHF.

Table 4: Efficacy of Perhexiline in Chronic Heart Failure

Study Design Number of Patients Primary Endpoint Key Results Reference
Double-blind, randomized, placebo-controlled 56 (28 perhexiline, 28 placebo) Peak exercise oxygen consumption (VO2max) Significant improvement in VO2max, LVEF (24% to 34%), and quality of life.

| Double-blind, randomized, placebo-controlled (non-ischemic) | 50 (25 perhexiline, 25 placebo) | Myocardial phosphocreatine/ATP ratio | 30% increase in PCr/ATP ratio with perhexiline, indicating improved cardiac energetics. | |

Adverse Effects and Toxicity Mechanisms

The primary limitation to the widespread use of perhexiline is its potential for serious adverse effects, which are strongly correlated with plasma concentrations. The therapeutic range is generally considered to be 150-600 ng/mL.

  • Hepatotoxicity : Elevated liver enzymes are a common adverse effect. In severe cases, it can lead to a form of hepatitis resembling alcoholic hepatitis and potentially liver failure.

  • Peripheral Neuropathy : Numbness, tingling, or pain in the hands and feet can occur due to nerve damage. This is often associated with drug accumulation in patients with slow metabolism.

The cytotoxicity of perhexiline is linked to mitochondrial dysfunction and the induction of apoptosis in hepatic cells. High concentrations can inhibit the mitochondrial respiratory chain, leading to decreased ATP production and cell death. Furthermore, perhexiline has been shown to induce endoplasmic reticulum (ER) stress, which contributes to its hepatotoxicity via the p38 signaling pathway.

cluster_mito Mitochondrial Dysfunction cluster_er Endoplasmic Reticulum Stress Perhexiline High-Dose Perhexiline Mito_Resp Inhibition of Respiratory Chain (Complexes I, II, IV, V) Perhexiline->Mito_Resp ER_Stress ER Stress Perhexiline->ER_Stress ATP_Depletion ATP Depletion Mito_Resp->ATP_Depletion ROS Increased ROS Mito_Resp->ROS Apoptosis Apoptosis ATP_Depletion->Apoptosis ROS->Apoptosis p38 p38 MAPK Activation ER_Stress->p38 p38->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Analysis Mito_Isolation Isolate Mitochondria (Heart/Liver) Protein_Quant Quantify Protein Mito_Isolation->Protein_Quant Incubation Prepare Assay Mix: Buffer, BSA, L-Carnitine + Perhexiline (or Vehicle) Protein_Quant->Incubation Preincubation Pre-incubate at 37°C Incubation->Preincubation Start_Rxn Start Reaction: Add [14C]Palmitoyl-CoA Preincubation->Start_Rxn Stop_Rxn Terminate Reaction: Add HCl Start_Rxn->Stop_Rxn Separate Centrifuge & Collect Supernatant Stop_Rxn->Separate Quantify Scintillation Counting (Measure Radioactivity) Separate->Quantify Calculate Calculate % Inhibition & Determine IC50 Quantify->Calculate

References

Methodological & Application

Determining Perhexiline Maleate Dosage in Mouse Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research

This document provides detailed application notes and protocols for the determination of Perhexiline Maleate dosage in mouse models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. This guide covers essential aspects from understanding the mechanism of action to detailed experimental procedures for establishing a safe and effective dose.

Introduction to this compound

Perhexiline is a prophylactic antianginal agent that has garnered renewed interest for its potential therapeutic applications in various conditions, including heart failure and certain types of cancer.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial enzyme Carnitine Palmitoyltransferase-1 (CPT1).[1][2] This inhibition leads to a metabolic switch in cells, shifting energy production from fatty acid oxidation to glucose utilization.[1] This metabolic reprogramming can have significant therapeutic implications in diseases where metabolic dysregulation is a key pathological feature.

Mechanism of Action: CPT1 Inhibition

This compound exerts its therapeutic effects by inhibiting CPT1, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This inhibition leads to a cascade of downstream effects.

Signaling Pathway of Perhexiline Action

The inhibition of CPT1 by Perhexiline initiates a metabolic shift with significant downstream consequences. The following diagram illustrates the key steps in this pathway.

Perhexiline_Mechanism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Perhexiline Perhexiline Maleate CPT1 CPT1 (Carnitine Palmitoyltransferase 1) Perhexiline->CPT1 Inhibits Mitochondria Mitochondria CPT1->Mitochondria Transports LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA_CoA->CPT1 Substrate Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Site of Therapeutic_Effects Therapeutic Effects Beta_Oxidation->Therapeutic_Effects Decreased Energy From Fats Glucose_Metabolism Glucose Metabolism Glucose_Metabolism->Therapeutic_Effects Increased Energy From Glucose

Caption: Mechanism of Perhexiline action via CPT1 inhibition.

Upstream regulators of CPT1 expression include peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the coactivator PGC-1. Hormones such as insulin and thyroxine also modulate CPT1 activity. Downstream of CPT1 inhibition, the decrease in fatty acid oxidation and the reciprocal increase in glucose utilization can lead to various cellular outcomes, including improved cardiac efficiency and anti-tumor effects.

Dosage Determination in Mouse Models: Key Considerations

Determining the appropriate dosage of this compound in mouse models is a critical step in preclinical research. The optimal dose should be efficacious while minimizing toxicity. A systematic approach involving dose-ranging studies is essential.

Reported Dosage Ranges

Studies in mouse models have utilized a wide range of this compound doses, from as low as 1 mg/kg to as high as 400 mg/kg, administered via oral gavage or intraperitoneal injection. The selection of a starting dose for a new study should be informed by the specific disease model and the desired therapeutic effect.

Experimental Protocols

The following protocols provide a framework for determining and administering this compound in mouse models.

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.

Objective: To determine the MTD of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Male and female mice (e.g., C57BL/6), 8-10 weeks old

  • Gavage needles (for oral administration) or syringes with 25-27G needles (for IP injection)

  • Animal scale

  • Cages with appropriate bedding, food, and water

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) in a small group of mice (n=3 per sex).

    • Administer a single dose via the intended route (oral gavage or IP injection).

    • Observe the animals closely for clinical signs of toxicity for the first 4-6 hours and then daily for 14 days.

    • If no toxicity is observed, escalate the dose in a new group of mice. A common dose escalation scheme is the modified Fibonacci sequence (e.g., 10, 20, 40, 80, 160 mg/kg).

    • Continue dose escalation until signs of toxicity are observed. The MTD is the highest dose at which no significant toxicity is seen.

Toxicity Assessment:

  • Clinical Observations: Monitor for changes in appearance (piloerection, hunched posture), behavior (lethargy, hyperactivity), and physiological functions (respiratory rate, signs of pain).

  • Body Weight: Record body weight before dosing and daily thereafter. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.

  • Necropsy: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy to look for any visible organ abnormalities.

Protocol 2: Acute Toxicity (LD50) Determination

The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Objective: To determine the oral and intraperitoneal LD50 of this compound in mice.

Procedure:

  • Follow the initial steps of the MTD protocol for animal acclimatization and dose preparation.

  • Use a sufficient number of dose groups (at least three) to produce a range of mortality rates.

  • Administer a single dose to each group of animals (n=5-10 per sex per group).

  • Observe animals for mortality for at least 14 days.

  • Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).

Protocol 3: Administration of this compound

Oral Gavage:

  • Restrain the mouse firmly by the scruff of the neck.

  • Measure the gavage needle from the corner of the mouth to the last rib to ensure proper insertion length.

  • Gently insert the gavage needle into the esophagus and administer the solution slowly. The maximum volume for oral gavage in mice is typically 10 mL/kg.

Intraperitoneal (IP) Injection:

  • Restrain the mouse and tilt it slightly downwards to move the abdominal organs forward.

  • Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Aspirate to ensure no fluid is drawn back, then inject the solution.

Protocol 4: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Procedure:

  • Administer a single dose of this compound to a group of mice (n=3-5 per time point) via the desired route.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via submandibular or retro-orbital bleeding.

  • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and half-life.

Data Presentation

The following tables summarize key quantitative data for this compound in mouse models.

Table 1: Acute Toxicity of this compound in Mice

ParameterRoute of AdministrationValue (mg/kg)Reference
LD50Oral2641DrugBank

Table 2: Pharmacokinetic Parameters of this compound in Rodents (Note: Mouse-specific data is limited, and rat/human data is often used as a reference)

ParameterRouteSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Reference
PerhexilineOralHuman300 (single dose)112 +/- 206.5 +/- 2.012.4 +/- 6.1
PerhexilineOralRat200 (daily for 8 wks)N/AN/AN/A
B06 (Imidazoline I2 Ligand)IPMouse10950 +/- 6240.255.2

Table 3: Recommended Hematology and Clinical Chemistry Panels for Toxicity Assessment in Mice

HematologyClinical Chemistry
Red Blood Cell Count (RBC)Alanine Aminotransferase (ALT)
White Blood Cell Count (WBC)Aspartate Aminotransferase (AST)
Hemoglobin (HGB)Alkaline Phosphatase (ALP)
Hematocrit (HCT)Blood Urea Nitrogen (BUN)
Platelet Count (PLT)Creatinine
Differential WBC CountTotal Protein
Albumin
Glucose

Experimental Workflow and Logic Diagrams

Workflow for Dosage Determination

Dosage_Determination_Workflow start Start: Define Study Objectives lit_review Literature Review (Reported Doses) start->lit_review mtd_study Maximum Tolerated Dose (MTD) Study lit_review->mtd_study acute_tox Acute Toxicity (LD50) (Optional, if required) mtd_study->acute_tox dose_selection Select Dose Range for Efficacy Studies mtd_study->dose_selection acute_tox->dose_selection efficacy_study Conduct Efficacy Study dose_selection->efficacy_study pk_study Pharmacokinetic (PK) Study efficacy_study->pk_study data_analysis Data Analysis and Interpretation pk_study->data_analysis end End: Established Dose data_analysis->end

Caption: Workflow for determining this compound dosage.

Conclusion

The determination of an appropriate dosage for this compound in mouse models is a multifaceted process that requires careful planning and execution. By following the protocols and considering the information outlined in these application notes, researchers can establish a safe and effective dosing regimen for their preclinical studies, thereby generating robust and reliable data. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines throughout all experimental procedures.

References

Protocol for dissolving Perhexiline Maleate for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perhexiline maleate is a metabolic modulator known for its inhibitory effects on carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2), key enzymes in mitochondrial fatty acid β-oxidation.[1][2][3] This inhibition shifts cellular energy metabolism from fatty acid oxidation towards glucose utilization, a mechanism that has been explored for its therapeutic potential in cardiovascular diseases such as angina pectoris and heart failure.[2] More recently, research has uncovered its role in modulating other cellular pathways, including the inhibition of mTORC1 signaling and the induction of autophagy, as well as the activation of the MAPK signaling cascade.

These diverse mechanisms of action make this compound a valuable tool for in vitro studies across various fields, including cardiovascular research, cancer biology, and metabolic diseases. Proper preparation of this compound solutions is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the dissolution of this compound for in vitro applications.

Data Presentation: Solubility and Storage

This compound is typically supplied as a white to tan crystalline solid. It exhibits good solubility in organic solvents but is sparingly soluble in aqueous buffers. For in vitro experiments, it is common practice to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in cell culture media or aqueous buffers.

Solvent Solubility Notes Reference
DMSO ≥5 mg/mL to 30 mg/mLA common solvent for preparing concentrated stock solutions. Some suppliers note that hygroscopic DMSO can reduce solubility and recommend using fresh DMSO.
Ethanol ~5 mg/mL to 7.87 mg/mLAn alternative organic solvent for stock solution preparation.
Dimethylformamide (DMF) ~25 mg/mLAnother suitable organic solvent for creating stock solutions.
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mLFor applications requiring a lower concentration of organic solvent, a pre-dilution in DMSO followed by dilution in PBS is recommended. Aqueous solutions are not stable and should be prepared fresh.
Methanol Used for stock solution in some in vitro hydroxylation assays.A final concentration of 0.5% v/v was used in the described experiment.

Storage of Stock Solutions:

  • Solid Form: Store at -20°C for long-term stability (≥4 years). Some suppliers recommend storage at 2-8°C.

  • In DMSO: Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (FW: 393.56 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.94 mg of this compound.

  • Dissolution: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the calculated volume of fresh DMSO to the tube. For a 10 mM stock solution from 3.94 mg, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: a. Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentrations used in your experiments to minimize freeze-thaw cycles. b. Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C as recommended.

Preparation of Working Solution:

To prepare a working solution, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration directly in the cell culture medium or appropriate aqueous buffer. Mix well by gentle inversion or pipetting before adding to the cells. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Visualization of Signaling Pathways

This compound exerts its effects through multiple signaling pathways. A primary mechanism is the inhibition of Carnitine Palmitoyltransferase (CPT) 1 and 2, which leads to a metabolic shift. Additionally, it has been shown to inhibit mTORC1 signaling and activate the p38 MAPK pathway.

Perhexiline_Signaling Perhexiline This compound CPT1_2 CPT1 / CPT2 Perhexiline->CPT1_2 mTORC1 mTORC1 Signaling Perhexiline->mTORC1 p38 p38 MAPK Signaling Perhexiline->p38 FAO Fatty Acid β-Oxidation CPT1_2->FAO Metabolism Metabolic Shift to Glucose Oxidation FAO->Metabolism Autophagy Autophagy mTORC1->Autophagy Apoptosis Apoptosis p38->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Weigh Perhexiline Maleate Powder dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex until Fully Dissolved dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Dilute to Working Concentration in Media thaw->dilute end Add to In Vitro Experiment dilute->end

Caption: Workflow for preparing this compound solutions.

References

Application Note: Determination of Perhexiline Maleate Purity and Concentration by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline maleate is a piperidine derivative that acts as a metabolic agent, primarily used in the management of severe angina pectoris. It functions by inhibiting carnitine palmitoyltransferase-1 (CPT-1), which shifts myocardial metabolism from fatty acids to glucose, leading to more efficient oxygen utilization. Given its therapeutic importance and potential for toxicity, ensuring the purity and accurate concentration of the bulk drug substance is critical for the safety and efficacy of the final pharmaceutical product. This application note provides a detailed protocol for the determination of this compound purity and its concentration using a robust High-Performance Liquid Chromatography (HPLC) method.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate Perhexiline from its potential impurities and degradation products. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (C18 column) and a polar mobile phase.

  • Purity Determination: The purity of this compound is assessed by the area normalization method. The peak area of each impurity is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Concentration (Assay): The concentration of this compound is determined by comparing the peak area of the analyte in a sample solution to the peak area of a certified reference standard of known concentration (external standard method).

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Chromatographic data acquisition and processing software.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringes and syringe filters (0.45 µm, PTFE or nylon).

    • Ultrasonic bath.

  • Chemicals and Reagents:

    • This compound Reference Standard (USP or equivalent).

    • This compound sample for analysis.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄) (AR grade).

    • Orthophosphoric acid (H₃PO₄) (AR grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (Phosphate Buffer:Acetonitrile)

  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase A: Phosphate Buffer (as prepared above).

  • Mobile Phase B: Acetonitrile.

  • Filter the mobile phase components through a 0.45 µm membrane filter and degas using an ultrasonic bath or online degasser before use.

Standard Solution Preparation (for Assay)

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of Methanol and Water).

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution Preparation (for Purity and Assay)

  • Sample Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Working Sample Solution (0.1 mg/mL): Pipette 5 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution using Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 40 minutes
System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Working Standard Solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Analysis and Presentation

Purity Determination

The purity of this compound is determined by calculating the percentage of each impurity relative to the total peak area.

Calculation:

% Impurity = (Areaimpurity / Areatotal) x 100

Where:

  • Areaimpurity is the peak area of an individual impurity.

  • Areatotal is the sum of the areas of all peaks in the chromatogram.

The purity of this compound is then calculated as:

% Purity = 100 - (% Total Impurities)

Data Presentation: Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identification
14.515000.05Impurity A
28.230000.10Impurity B
315.6298000099.80Perhexiline
421.125000.05Impurity C
Total 2987000 100.00
Total Impurities 0.20
Purity 99.80
Concentration (Assay) Determination

The concentration of this compound in the sample is determined using the external standard method.

Calculation:

Concentration (mg/mL) = (Areasample / Areastandard) x Concentrationstandard

Where:

  • Areasample is the peak area of Perhexiline in the sample solution.

  • Areastandard is the average peak area of Perhexiline in the working standard solution.

  • Concentrationstandard is the concentration of the working standard solution (mg/mL).

Assay Calculation:

% Assay = [(Areasample / Areastandard) x (Weightstandard / Dilutionstandard) / (Weightsample / Dilutionsample)] x Puritystandard

Data Presentation: Assay Analysis

ParameterStandardSample
Weight (mg) 25.125.0
Dilution (mL) 250250
Peak Area (average) 29500002945000
Concentration (mg/mL) 0.10040.1002
Assay (%) -99.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Mobile Phase Preparation system_suitability System Suitability Testing prep_mobile_phase->system_suitability prep_standard Standard Solution Preparation prep_standard->system_suitability prep_sample Sample Solution Preparation hplc_injection Inject Standard and Sample prep_sample->hplc_injection system_suitability->hplc_injection If Pass chromatogram Generate Chromatogram hplc_injection->chromatogram purity_calc Purity Calculation (Area % Method) chromatogram->purity_calc assay_calc Assay Calculation (External Standard) chromatogram->assay_calc report Final Report purity_calc->report assay_calc->report

Caption: Experimental workflow for HPLC analysis of this compound.

purity_analysis cluster_input Input cluster_process Process cluster_output Output cluster_calculation Calculation sample This compound Bulk Sample hplc HPLC Separation sample->hplc perhexiline_peak Main Peak (Perhexiline) hplc->perhexiline_peak impurity_peaks Impurity Peaks hplc->impurity_peaks purity_result Purity (%) = (Area_Perhexiline / Total_Area) * 100 perhexiline_peak->purity_result impurity_peaks->purity_result

Caption: Logical relationship for purity determination of this compound.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Perhexiline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perhexiline is an anti-anginal agent that has seen limited clinical use due to concerns about hepatotoxicity and neurotoxicity.[1][2] Understanding the cytotoxic profile of Perhexiline Maleate is crucial for its potential repurposing or for the development of safer analogs. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using three common assays: MTS, LDH, and ATP. These assays measure different aspects of cell health, including metabolic activity, membrane integrity, and intracellular energy levels, respectively.

Perhexiline has been shown to induce concentration- and time-dependent cell death in various hepatic cell models, including primary human hepatocytes, HepaRG cells, and the HepG2 cell line.[3] The underlying mechanisms of its toxicity involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as mitochondrial dysfunction.[3][4] Clinically relevant plasma concentrations of perhexiline are typically below 2.16 µM, while adverse effects have been reported at concentrations ranging from 2.59 to 9.65 µM.

Key Cytotoxicity Assays for this compound

MTS Assay: Assessment of Metabolic Activity

The MTS assay is a colorimetric method to assess cell viability based on the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

LDH Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that, when released into the cell culture medium, can be quantified by a coupled enzymatic reaction. This assay is a reliable indicator of necrosis.

ATP Assay: Assessment of Cell Viability

The ATP assay is a highly sensitive method for quantifying viable cells based on the measurement of adenosine triphosphate (ATP), the main energy currency of the cell. Upon cell death, ATP is rapidly degraded. The assay utilizes luciferase to catalyze the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the intracellular ATP concentration.

Data Presentation: In Vitro Cytotoxicity of this compound

The following tables summarize quantitative data from studies investigating the cytotoxic effects of this compound on hepatic cells.

Table 1: Effect of this compound on HepG2 Cell Viability (ATP Assay)

Exposure TimePerhexiline (µM)% Cell Viability (vs. Control)Reference
2 hours5~100%
10~100%
15~90%
20~75%
25~40%
4 hours5~100%
10~95%
15~60%
20~20%
25<10%
6 hours5~100%
10~80%
15~5%
20<5%
25<5%
24 hours2.5~100%
3.75~90%
5~70%
6.25~40%
7.5~20%
8.75<10%
10<10%

Table 2: Effect of this compound on HepG2 Cell Membrane Integrity (LDH Assay)

Exposure TimePerhexiline (µM)% LDH Release (vs. Max Lysis)Reference
2 hours5~0%
10~0%
15~5%
20~10%
25~25%
4 hours5~0%
10~5%
15~20%
20~35%
25~50%
6 hours5~5%
10~42%
15>60%
20>60%
25>60%
24 hours2.5~0%
3.75~5%
5~10%
6.25~20%
7.5~30%
8.75~40%
10~50%

Table 3: Effect of this compound on HepG2 Metabolic Activity (MTS Assay)

Exposure TimePerhexiline (µM)% Viability (vs. Control)Reference
2 hours5~100%
10~100%
15~95%
20~85%
25~60%
4 hours5~100%
10~98%
15~75%
20~40%
25~20%
6 hours5~100%
10~90%
15~30%
20<10%
25<10%
24 hours2.5~100%
3.75~95%
5~80%
6.25~50%
7.5~30%
8.75~15%
10<10%

Experimental Protocols

Cell Culture and Treatment

For these assays, hepatic cell lines such as HepG2 are commonly used. Cells are seeded at an appropriate density (e.g., 2.5 x 10^5 cells/mL) in 96-well plates and allowed to attach for approximately 24 hours before treatment. This compound is typically dissolved in a suitable solvent like DMSO, and the final concentration of the solvent in the culture medium should not exceed a non-toxic level (e.g., 0.1%).

MTS Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 2, 4, 6, or 24 hours).

  • MTS Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.

LDH Assay Protocol
  • Cell Plating and Treatment: Follow the same initial steps as the MTS assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well. This mixture typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.

ATP Assay Protocol
  • Cell Plating and Treatment: Follow the same initial steps as the MTS assay. Use opaque-walled 96-well plates suitable for luminescence measurements.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for about 30 minutes.

  • ATP Reagent Addition: Add an equal volume of ATP detection reagent (containing luciferase and luciferin) to each well.

  • Incubation: Mix the contents by shaking for a few minutes and then incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate luminometer.

Visualizations

MTS_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTS Assay plate_cells Plate Cells in 96-well Plate incubate_24h Incubate 24h plate_cells->incubate_24h add_perhexiline Add this compound incubate_24h->add_perhexiline incubate_exposure Incubate for Exposure Period add_perhexiline->incubate_exposure add_mts Add MTS Reagent incubate_exposure->add_mts incubate_mts Incubate 1-4h at 37°C add_mts->incubate_mts read_absorbance Read Absorbance at 490nm incubate_mts->read_absorbance

Caption: MTS Assay Experimental Workflow.

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay plate_cells Plate Cells in 96-well Plate incubate_24h Incubate 24h plate_cells->incubate_24h add_perhexiline Add this compound incubate_24h->add_perhexiline incubate_exposure Incubate for Exposure Period add_perhexiline->incubate_exposure centrifuge Centrifuge Plate incubate_exposure->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min at RT add_reaction_mix->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance at 490nm add_stop->read_absorbance

Caption: LDH Assay Experimental Workflow.

ATP_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay ATP Assay plate_cells Plate Cells in Opaque 96-well Plate incubate_24h Incubate 24h plate_cells->incubate_24h add_perhexiline Add this compound incubate_24h->add_perhexiline incubate_exposure Incubate for Exposure Period add_perhexiline->incubate_exposure equilibrate Equilibrate to Room Temp incubate_exposure->equilibrate add_atp_reagent Add ATP Detection Reagent equilibrate->add_atp_reagent incubate_10min Incubate 10 min at RT add_atp_reagent->incubate_10min read_luminescence Read Luminescence incubate_10min->read_luminescence

Caption: ATP Assay Experimental Workflow.

Signaling_Pathways cluster_perhexiline This compound cluster_cellular_effects Cellular Effects cluster_assays Cytotoxicity Assays Perhexiline This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction Perhexiline->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum Stress Perhexiline->ER_Stress Apoptosis Apoptosis Perhexiline->Apoptosis ATP_Decrease Decreased ATP (ATP Assay) Mitochondrial_Dysfunction->ATP_Decrease Metabolic_Inhibition Metabolic Inhibition (MTS Assay) Mitochondrial_Dysfunction->Metabolic_Inhibition ER_Stress->Apoptosis LDH_Release LDH Release (LDH Assay) Apoptosis->LDH_Release

Caption: this compound Cytotoxicity Pathways.

References

Application Notes and Protocols: Detection of Apoptosis in Cells Treated with Perhexiline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline maleate, a drug originally developed for the treatment of angina, has garnered renewed interest for its potential as an anti-cancer agent.[1][2] Growing evidence suggests that perhexiline can induce apoptosis in various cancer cell lines, making it a candidate for drug repurposing.[2][3][4] The mechanism of action appears to involve the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), which are critical for fatty acid metabolism. This inhibition leads to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and subsequent activation of the intrinsic apoptotic pathway.

These application notes provide detailed protocols for detecting and quantifying apoptosis in cells treated with this compound, utilizing two common and reliable methods: Annexin V staining for detecting early-stage apoptosis and caspase activity assays for monitoring key executioner caspases.

Principles of Apoptosis Detection

Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical events. Two key events are the externalization of phosphatidylserine (PS) and the activation of caspases.

  • Annexin V Staining: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this phospholipid is translocated to the outer leaflet, exposing it to the extracellular environment. Annexin V is a calcium-dependent protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent dye (e.g., FITC), early apoptotic cells can be identified and quantified using flow cytometry or fluorescence microscopy. Propidium Iodide (PI) or other viability dyes are often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Caspase Activity Assays: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases cleave a broad range of cellular substrates, leading to the characteristic features of apoptosis. Caspase-3 and -7 activity can be measured using substrates that contain their specific recognition sequence (e.g., DEVD) linked to a reporter molecule, such as a fluorophore or a luminogenic substrate. The amount of signal generated is directly proportional to the caspase activity in the cell lysate.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Colorectal Cancer Cell LinesColorectal Cancer~4
Breast Cancer Cell LinesBreast Cancer2 - 6
Various Cancer Cell LinesBreast, Cervix, Colon, Lung3 - 22

Table 2: Caspase Activity in Response to this compound Treatment

Cell LinePerhexiline Conc. (µM)Treatment TimeFold Increase in Caspase-3/7 ActivityReference
HepG2202 hoursSignificant Increase
HepG2204 hoursSignificant Increase
HepG2252 hoursFurther Increase
HepG220-~20-fold

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway

Perhexiline_Apoptosis_Pathway cluster_cell Cell cluster_mito Mitochondrion Perhexiline This compound CPT CPT1/2 Inhibition Perhexiline->CPT FAO Fatty Acid Oxidation ↓ CPT->FAO ROS ROS ↑ FAO->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytC Cytochrome c Release Mito_Dys->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Detection

Experimental_Workflow cluster_workflow Experimental Workflow cluster_annexin Annexin V Assay cluster_caspase Caspase Assay Cell_Culture 1. Cell Seeding and This compound Treatment Harvest 2. Cell Harvesting Cell_Culture->Harvest Staining_AV 3a. Annexin V-FITC/PI Staining Harvest->Staining_AV Lysis 3b. Cell Lysis Harvest->Lysis Flow_Cytometry 4a. Flow Cytometry Analysis Staining_AV->Flow_Cytometry Data_Analysis 5. Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Caspase_Assay 4b. Caspase-3/7 Activity Measurement (Luminescence/Fluorescence) Lysis->Caspase_Assay Caspase_Assay->Data_Analysis

Caption: Workflow for Annexin V and Caspase assays.

Experimental Protocols

Protocol 1: Annexin V-FITC Apoptosis Assay by Flow Cytometry

This protocol is designed for the detection of early and late-stage apoptosis in cells treated with this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Treated and untreated cell populations

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates or flasks.

    • Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

    • Combine the culture medium (containing floating apoptotic cells) with the adherent cells to ensure all apoptotic cells are collected.

    • Centrifuge the cell suspension at 300-600 x g for 5 minutes.

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

  • Cell Staining:

    • Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

Data Interpretation:

  • Live cells: Annexin V-FITC negative, PI negative

  • Early apoptotic cells: Annexin V-FITC positive, PI negative

  • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This protocol provides a method for quantifying the activity of executioner caspases 3 and 7 in cell lysates.

Materials:

  • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 Assay)

  • White-walled, 96-well microplates suitable for luminescence measurements

  • Treated and untreated cell populations

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period.

    • Include wells with medium only to serve as a blank control.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary depending on the cell type.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence value of the blank wells (medium only) from all other readings.

  • Calculate the fold increase in caspase-3/7 activity by dividing the net luminescence of the treated samples by the net luminescence of the untreated control.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing Annexin V staining and caspase activity assays, researchers can effectively characterize and quantify the induction of apoptosis, contributing to a deeper understanding of Perhexiline's potential as a therapeutic agent in oncology and other fields.

References

Application Notes & Protocols: Establishing a Perhexiline Maleate-Resistant Cell Line for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant challenge in therapeutic development. Understanding the molecular mechanisms that drive resistance is crucial for creating more effective and durable treatment strategies. Perhexiline maleate is a metabolic modulator known to inhibit carnitine palmitoyltransferase-1 (CPT-1) and -2 (CPT-2), enzymes critical for fatty acid oxidation.[1][2][3][4] This inhibition shifts cellular energy metabolism from fatty acid oxidation towards glucose oxidation.[1] While primarily investigated for cardiovascular conditions, its cytotoxic effects and potential as an anti-cancer agent are of growing interest.

This document provides a comprehensive guide for developing a this compound-resistant cell line. Such a cell line is an invaluable in vitro model for elucidating the adaptive mechanisms that cells employ to evade the cytotoxic effects of perhexiline. These may include alterations in drug influx/efflux, metabolic reprogramming, or changes in signaling pathways related to cell survival and apoptosis. The protocols detailed below cover the initial characterization of the parental cell line's sensitivity to this compound, the long-term dose-escalation strategy to induce resistance, and the subsequent validation and characterization of the resistant phenotype.

Data Presentation

Table 1: Determination of this compound IC50 in Parental Cell Line
Cell LineTreatment Duration (hours)IC50 (µM) [Hypothetical]95% Confidence Interval [Hypothetical]
Parental (e.g., HepG2)2415.213.8 - 16.7
Parental (e.g., HepG2)4810.59.2 - 11.9
Parental (e.g., HepG2)727.86.9 - 8.8
Table 2: Comparison of Parental vs. Perhexiline-Resistant Cell Line Characteristics
CharacteristicParental Cell LinePerhexiline-Resistant Cell LineFold Resistance [Hypothetical]
IC50 (48h, µM) 10.5126.012
Cell Viability at 10 µM Perhexiline (%) 52%95%-
Relative Expression of ABCB1 (MDR1) mRNA 1.08.58.5
Relative P-glycoprotein Expression (Western Blot) 1.06.26.2

Experimental Protocols

Protocol for Determination of IC50 of this compound using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Parental cell line (e.g., HepG2)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells from the exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve with the log of the drug concentration on the x-axis and the percentage of cell viability on the y-axis. Determine the IC50 value using non-linear regression analysis.

Protocol for Generating a this compound-Resistant Cell Line

This protocol uses a dose-escalation method to gradually select for cells that can survive and proliferate in the presence of increasing concentrations of this compound. This process can take 6-12 months or longer.

Materials:

  • Parental cell line

  • Complete culture medium

  • This compound stock solution

  • Culture flasks (T25 or T75)

  • Liquid nitrogen for cell stock cryopreservation

Procedure:

  • Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20, as determined from the initial IC50 experiments.

  • Monitoring and Maintenance: Closely monitor the cells. Initially, a significant amount of cell death is expected. Replace the medium with fresh, drug-containing medium every 2-3 days.

  • Passaging: When the surviving cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the culture medium.

  • Dose Escalation: Once the cells have a stable growth rate and morphology at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound. A gradual increase of 1.5 to 2-fold is recommended.

  • Iterative Process: Repeat steps 2-4, gradually increasing the drug concentration over several months. If at any point there is excessive cell death (over 50%), reduce the concentration to the previous tolerated level and allow the cells to recover before attempting to increase the dose again.

  • Cryopreservation: At each successful stage of dose escalation, it is crucial to freeze aliquots of the cells. This creates a backup of the cell line at different stages of resistance development.

  • Establishment of the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50).

  • Stability Check: To confirm that the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant line should retain its high IC50 value.

Protocol for Western Blot Analysis of Drug Resistance Markers

This protocol can be used to analyze the expression of proteins associated with drug resistance, such as P-glycoprotein (MDR1/ABCB1).

Materials:

  • Parental and resistant cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-glycoprotein, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells by adding 1X SDS sample buffer and sonicate to shear DNA. Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein from parental and resistant cell lysates onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-glycoprotein) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target protein to a loading control like β-actin to compare expression levels between parental and resistant cells.

Protocol for Quantitative RT-PCR (qPCR) Analysis of Drug Transporter Gene Expression

This protocol measures the mRNA expression levels of genes that may be involved in drug resistance, such as ABC transporters.

Materials:

  • Parental and resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from both parental and resistant cell lines using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for the target and housekeeping genes in both parental and resistant cells. Calculate the relative gene expression in the resistant cells compared to the parental cells using the ΔΔCt method.

Mandatory Visualizations

G cluster_0 Phase 1: Characterization & Initial Exposure cluster_1 Phase 2: Dose Escalation & Selection cluster_2 Phase 3: Validation & Characterization A Parental Cell Line B Determine IC50 (MTT Assay) A->B C Start continuous exposure at low concentration (e.g., IC10 - IC20) B->C D Monitor cell viability & proliferation C->D E Passage cells when confluent D->E H Repeat for 6-12 months D->H F Gradually increase Perhexiline concentration (1.5x - 2x) E->F F->D G Cryopreserve cells at each successful step F->G I Established Resistant Cell Line H->I J Confirm IC50 Shift (MTT Assay) I->J K Check for stability (culture without drug) J->K L Characterize Resistance (Western Blot, qPCR) J->L

Caption: Workflow for establishing a this compound-resistant cell line.

G Perhexiline Perhexiline Maleate CPT1_2 CPT-1 / CPT-2 Perhexiline->CPT1_2 Inhibits Metabolism Shift to Glucose Oxidation Perhexiline->Metabolism Promotes Apoptosis Induction of Apoptosis Perhexiline->Apoptosis Induces ER_Stress ER Stress Perhexiline->ER_Stress Induces FAO Fatty Acid Oxidation CPT1_2->FAO Reduces FAO->Metabolism Energy Altered Energy Metabolism Metabolism->Energy CellDeath Cytotoxicity Energy->CellDeath Apoptosis->CellDeath ER_Stress->Apoptosis

References

Application of Perhexiline Maleate in 3D Spheroid and Organoid Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline maleate, a drug historically used for angina, is gaining significant attention in oncology research for its potent anti-cancer properties.[1][2] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in mitochondrial fatty acid oxidation (FAO).[1] By blocking FAO, perhexiline disrupts the metabolic plasticity that cancer cells, particularly those in the complex microenvironment of 3D structures like spheroids and organoids, rely on for survival and proliferation.[1][3]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery as they more accurately mimic the in vivo environment of tumors compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid and organoid cultures, summarizing key quantitative data and experimental methodologies.

Mechanism of Action

This compound's anti-cancer effects are primarily attributed to its inhibition of CPT1 and CPT2, which blocks the transport of long-chain fatty acids into the mitochondria for β-oxidation. This disruption of fatty acid oxidation leads to several downstream consequences for cancer cells:

  • Energy Depletion: Reduced FAO limits the production of ATP, the primary energy currency of the cell.

  • Metabolic Shift: The inhibition of FAO can force a metabolic shift, potentially making cancer cells more vulnerable to other metabolic inhibitors or standard chemotherapeutics.

  • Induction of Apoptosis: The energy stress and accumulation of toxic lipid intermediates can trigger programmed cell death, or apoptosis.

Recent studies in pancreatic ductal adenocarcinoma organoids have also revealed that this compound can inhibit the sterol regulatory element-binding protein 2 (SREBP2), a key regulator of cholesterol synthesis. This suggests a broader metabolic impact of the drug beyond FAO inhibition.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various cancer cell lines in 2D and 3D culture models.

Cell LineCulture TypeIC50 (µM)ObservationsReference
HT29 (Colorectal)Monolayer~4Reduced cell viability
SW620 (Colorectal)Monolayer~4Reduced cell viability
HCT116 (Colorectal)Monolayer~4.5 - 8Reduced cell viability
HT29 (Colorectal)SpheroidNot specifiedIncreased caspase 3/7 activation and loss of spheroid integrity at ≥6 µM
Patient-Derived (Colorectal)OrganoidNot specifiedSignificantly reduced viability at clinically relevant concentrations
Pancreatic (KRAS-G12D)OrganoidNot specifiedStopped growth and in some cases destroyed the organoids

Table 1: Summary of this compound Efficacy in Cancer Models.

Experimental Protocols

Protocol 1: Spheroid Formation and Treatment with this compound

This protocol describes the generation of cancer cell spheroids and subsequent treatment with this compound to assess its effect on spheroid growth and viability.

Materials:

  • Cancer cell line of choice (e.g., HT29, SW620)

  • Complete cell culture medium

  • Ultra-low attachment round-bottom 96-well plates

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Resuspend cells in complete medium to a concentration of 1 x 10^4 to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Spheroid Formation:

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution. A starting concentration range of 1 µM to 25 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound dilution or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Viability Assessment (CellTiter-Glo® 3D):

    • Equilibrate the CellTiter-Glo® 3D reagent to room temperature.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (typically 100 µL).

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Protocol 2: Patient-Derived Organoid Culture and Drug Treatment

This protocol outlines the general steps for culturing patient-derived organoids and assessing the efficacy of this compound.

Materials:

  • Patient-derived organoid culture

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid growth medium

  • This compound

  • Cell recovery solution

  • Reagents for viability or apoptosis assays

Procedure:

  • Organoid Plating:

    • Thaw and culture patient-derived organoids according to established protocols.

    • Mechanically or enzymatically dissociate organoids into small fragments.

    • Resuspend organoid fragments in basement membrane matrix and plate as droplets in a multi-well plate.

    • Allow the matrix to polymerize at 37°C, then add organoid growth medium.

  • This compound Treatment:

    • After organoids have formed and stabilized (typically 3-5 days), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the chosen treatment period, refreshing the medium with the drug every 2-3 days.

  • Endpoint Analysis:

    • Viability Assay: At the end of the treatment, assess organoid viability using an appropriate assay such as CellTiter-Glo® 3D.

    • Imaging: Capture brightfield or fluorescence images to assess changes in organoid morphology and size.

    • Apoptosis Assay: Harvest organoids from the matrix using a cell recovery solution. Dissociate into single cells and perform an apoptosis assay (see Protocol 3).

Protocol 3: Apoptosis Assessment in 3D Cultures by Annexin V Staining

This protocol describes the detection of apoptosis in spheroids or organoids treated with this compound using flow cytometry.

Materials:

  • Treated spheroids or organoids

  • Cell recovery solution (for organoids)

  • Trypsin or other dissociation reagent

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Spheroids: Collect spheroids from each well and wash with PBS. Dissociate into single cells using trypsin or a gentle cell dissociation reagent.

    • Organoids: Harvest organoids from the basement membrane matrix using a cell recovery solution. Wash with PBS and then dissociate into single cells.

  • Cell Staining:

    • Wash the single-cell suspension with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizations

Perhexiline_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm CPT1 CPT1/2 FAO Fatty Acid Oxidation (FAO) CPT1->FAO ATP_Prod ATP Production FAO->ATP_Prod ROS ROS Production FAO->ROS AMPK AMPK ATP_Prod->AMPK Apoptosis Apoptosis ROS->Apoptosis Induces Perhexiline Perhexiline Maleate Perhexiline->CPT1 Inhibits SREBP2 SREBP2 Perhexiline->SREBP2 Inhibits (in Pancreatic Cancer) LCFA Long-Chain Fatty Acids LCFA->CPT1 Transport AMPK->Apoptosis Induces Cholesterol Cholesterol Synthesis SREBP2->Cholesterol Regulates Spheroid_Treatment_Workflow start Seed Cells in Ultra-Low Attachment Plate spheroid_formation Incubate (3-4 days) for Spheroid Formation start->spheroid_formation treatment Treat with this compound (e.g., 48-72h) spheroid_formation->treatment viability_assay Assess Viability (e.g., CellTiter-Glo 3D) treatment->viability_assay apoptosis_assay Assess Apoptosis (e.g., Annexin V Staining) treatment->apoptosis_assay end Data Analysis viability_assay->end apoptosis_assay->end

References

Application Notes and Protocols for Studying Perhexiline Maleate in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline maleate is a metabolic modulator that inhibits carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, key enzymes in mitochondrial fatty acid oxidation.[1][2][3] This inhibition shifts cellular energy metabolism from fatty acid oxidation towards glucose oxidation, a process that is more oxygen-efficient.[1][3] While historically used as an antianginal agent for cardiovascular conditions like angina pectoris and hypertrophic cardiomyopathy, recent preclinical evidence highlights its potential as an anti-cancer agent, both as a monotherapy and in combination with conventional cytotoxic drugs.

These application notes provide a framework for the experimental study of this compound in combination therapies. The protocols outlined below are designed to assess the synergistic or additive effects of Perhexiline with other therapeutic agents and to elucidate the underlying molecular mechanisms.

Mechanism of Action

Perhexiline's primary mechanism of action is the inhibition of CPT-1 and CPT-2, which reduces the transport of long-chain fatty acids into the mitochondria for β-oxidation. This metabolic shift has therapeutic implications in both cardiovascular diseases and oncology. In cancer cells, which often exhibit metabolic plasticity, targeting fatty acid metabolism can induce mitochondrial dysfunction and apoptosis. Studies have shown that Perhexiline can induce apoptosis in cancer cells through the activation of caspase-3/7.

Furthermore, Perhexiline has been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival, including the mTORC1 and MAPK pathways. Its ability to induce endoplasmic reticulum (ER) stress and activate the p38 and JNK signaling pathways further contributes to its cytotoxic effects in cancer cells.

Data Presentation: Efficacy of this compound in Combination Therapy

The following tables summarize representative data from preclinical studies investigating the efficacy of this compound in combination with other therapeutic agents.

Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents in Cancer Cell Lines

Cancer Cell LineCombination AgentPerhexiline Conc. (µM)Combination Agent Conc.EffectReference
Pancreatic Ductal Adenocarcinoma (PDAC)Gemcitabine51 nMSynergistic cell death
Epithelial Ovarian CancerCisplatinNot SpecifiedNot SpecifiedSynergistic inhibition of tumor growth
Neuroblastoma (SH-SY5Y)Cisplatin0.01Not SpecifiedSynergistic cytotoxic effect
Doxorubicin-Resistant Breast Cancer (MCF-7/ADR)DoxorubicinNot SpecifiedNot SpecifiedRe-sensitization to Doxorubicin
Prostate Cancer (22Rv1)EnzalutamideNot SpecifiedNot SpecifiedSignificant decrease in cell growth

Table 2: In Vivo Efficacy of this compound Combination Therapy

Cancer ModelCombination AgentPerhexiline DosageCombination Agent DosageOutcomeReference
Pancreatic Cancer XenograftGemcitabineNot SpecifiedNot SpecifiedComplete tumor regression
Epithelial Ovarian Cancer XenograftCisplatinNot SpecifiedNot SpecifiedMarkedly reduced tumor growth
Neuroblastoma XenograftCisplatinNot SpecifiedNot SpecifiedMore effective inhibition of tumor growth and prolonged survival
Glioblastoma Mouse ModelMonotherapy80 mg/kg (oral)N/AReduced tumor size and improved overall survival

Experimental Protocols

Cell Viability Assays

a. MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound, the combination agent, or the combination of both for 48-72 hours. Include a vehicle-treated control group.

  • After the incubation period, add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

b. Crystal Violet Assay

This assay stains the DNA of adherent cells, providing a measure of cell number.

Protocol:

  • Seed cells in a 96-well plate and treat as described in the MTT assay protocol.

  • After treatment, fix the cells with 10% neutral buffered formalin for 30 minutes.

  • Stain the cells with 1% (w/v) crystal violet solution for 10 minutes.

  • Wash the plate with running distilled water and allow it to air-dry.

  • Solubilize the stain and measure the absorbance at a wavelength between 550 and 590 nm.

Synergy Analysis

To determine if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect, methods such as isobolographic analysis or the Combination Index (CI) can be used.

Protocol (Combination Index Method):

  • Determine the IC50 values (the concentration that inhibits 50% of cell growth) for this compound and the combination agent individually using a cell viability assay.

  • Treat cells with a series of concentrations of both drugs, alone and in combination, at a constant ratio (e.g., based on their IC50 values).

  • Measure the fraction of cells affected (Fa) at each dose combination using a cell viability assay.

  • Use software such as CompuSyn to calculate the Combination Index (CI).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling pathways such as mTOR and MAPK.

Protocol:

  • Protein Extraction:

    • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein (typically 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-p38, total p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

G cluster_0 Experimental Workflow: Synergy Analysis A 1. Determine IC50 for each drug individually (Cell Viability Assay: MTT or Crystal Violet) B 2. Treat cells with drugs alone and in combination (Constant ratio based on IC50) A->B C 3. Measure cell viability (Fraction affected - Fa) B->C D 4. Calculate Combination Index (CI) using CompuSyn C->D E 5. Interpret Results (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism) D->E

Experimental workflow for synergy analysis.

G cluster_0 This compound Action cluster_1 Signaling Pathway Modulation Perhexiline Perhexiline Maleate CPT CPT-1 / CPT-2 Perhexiline->CPT inhibits mTORC1 mTORC1 Signaling Perhexiline->mTORC1 inhibits MAPK MAPK Signaling (p38, JNK) Perhexiline->MAPK activates ER_Stress ER Stress Perhexiline->ER_Stress induces FAO Fatty Acid Oxidation CPT->FAO enables Mito_Dys Mitochondrial Dysfunction Apoptosis Apoptosis Mito_Dys->Apoptosis Cell_Death Cell Death MAPK->Cell_Death ER_Stress->Cell_Death

This compound mechanism of action.

G cluster_0 Western Blot Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) B->C D 4. Immunoblotting (Blocking, Primary & Secondary Antibody Incubation) C->D E 5. Detection (ECL Substrate & Imaging) D->E F 6. Data Analysis (Band Quantification & Normalization) E->F

General workflow for Western Blot analysis.

References

Measuring Perhexiline Maleate Efficacy in Preclinical Cancer Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline maleate, a drug originally developed for angina, is gaining attention for its potential as an anti-cancer agent.[1][2] Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid metabolism, a pathway often upregulated in cancer cells to meet their high energy demands.[1][3] Preclinical studies using cancer xenograft models have demonstrated the efficacy of this compound in inhibiting tumor growth, both as a monotherapy and in combination with existing chemotherapeutics.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical cancer xenograft models, covering experimental design, data interpretation, and key molecular analyses.

Introduction

Cancer cells exhibit significant metabolic plasticity, often relying on fatty acid oxidation (FAO) for survival and proliferation. This compound's ability to inhibit CPT1/2 disrupts this crucial metabolic pathway, leading to decreased ATP production, increased reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells. Beyond its effects on FAO, perhexiline has been shown to modulate key signaling pathways involved in cancer progression, including the mTORC1 and AMPK pathways. This document outlines standardized procedures for testing the anti-tumor activity of this compound in vivo, providing a framework for reproducible and robust preclinical studies.

Data Presentation: Summary of this compound Efficacy in Preclinical Xenograft Models

The following tables summarize quantitative data from published preclinical studies on the efficacy of this compound in various cancer xenograft models.

Cancer TypeCell LineMouse StrainThis compound DosageRoute of AdministrationTreatment DurationKey FindingsReference
Breast CancerMDA-MB-468SCID400 mg/kgIntragastric4 weeks (5 days/week)Significantly inhibited tumor growth; Decreased HER3 activation.
GlioblastomaMES83-80 mg/kgOral gavage-Significant reduction in tumor size; Improved overall survival.
Pancreatic Ductal AdenocarcinomaHuman organoid models----Inhibited the growth of KRAS-G12D-mutated organoids.
Cancer Cell LineIC50 (µmol/L)
Breast, cervix, colon, lung (various)3 - 22
Breast (multiple)2 - 6

Experimental Protocols

This compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the this compound in a small volume of DMSO. Vortex thoroughly to ensure complete dissolution.

  • For oral administration, the this compound solution in DMSO can be further diluted with sterile saline to the final desired concentration.

  • For intraperitoneal injection, ensure the final concentration of DMSO is non-toxic to the animals (typically below 10%). Dilute the DMSO stock solution with sterile PBS to achieve the desired final concentration of this compound.

  • Prepare fresh solutions on the day of administration.

Subcutaneous Cancer Xenograft Model Establishment

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Immunocompromised mice (e.g., Nude, SCID, NSG), 4-6 weeks old

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer and Trypan Blue

  • Matrigel (optional)

  • 1 mL syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

Protocol:

  • Cell Preparation:

    • Culture cancer cells in their recommended medium until they reach 70-80% confluency.

    • Harvest the cells by trypsinization and neutralize with complete medium.

    • Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^6 to 10x10^7 cells per 100-200 µL. Keep the cell suspension on ice.

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >90%.

  • Animal Preparation and Cell Implantation:

    • Allow mice to acclimate for at least one week before the procedure.

    • Anesthetize the mouse using an approved protocol.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank.

    • Monitor the mice until they have fully recovered from anesthesia.

Tumor Growth Monitoring and Drug Administration

Materials:

  • Digital calipers

  • Animal scale

  • Prepared this compound solution

  • Appropriate gavage needles or injection syringes

Protocol:

  • Tumor Measurement:

    • Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2 .

    • Record the body weight of each mouse at the same time as tumor measurements to monitor for toxicity.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Administer this compound or vehicle control according to the planned dosage and schedule (e.g., daily oral gavage).

Tissue Harvesting and Processing

Materials:

  • Surgical instruments (scissors, forceps)

  • 10% neutral buffered formalin

  • Liquid nitrogen

  • Cryovials

  • PBS

Protocol:

  • At the end of the study, euthanize the mice according to approved institutional protocols.

  • Excise the tumors and measure their final weight and volume.

  • For histological analysis, fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol before paraffin embedding.

  • For molecular analysis (Western blot, etc.), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.

  • Necrotic tissue should be removed before processing.

Immunohistochemistry (IHC) for Protein Expression Analysis

Materials:

  • Paraffin-embedded tumor sections (5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (e.g., anti-p-AMPK, anti-p-mTOR)

  • Biotinylated secondary antibody

  • Streptavidin-HRP

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval by incubating slides in antigen retrieval buffer in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody at the appropriate dilution overnight at 4°C.

    • Wash with PBS and incubate with the biotinylated secondary antibody for 30 minutes.

    • Wash and incubate with streptavidin-HRP for 30 minutes.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin, dehydrate, and mount.

Western Blot for Signaling Pathway Analysis

Materials:

  • Snap-frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Sonicator or homogenizer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CPT1, anti-p-AMPK, anti-mTORC1)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

    • Sonicate the lysate to shear DNA and centrifuge to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash and detect the signal using an ECL substrate and an imaging system.

Apoptosis Detection by TUNEL Assay

Materials:

  • Paraffin-embedded tumor sections

  • TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Incubate with Proteinase K to retrieve the antigenic sites.

  • Permeabilize the cells according to the kit manufacturer's instructions.

  • Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

  • Wash the sections and analyze under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Ex Vivo Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation drug_prep This compound Formulation treatment Drug Administration drug_prep->treatment monitoring Tumor Growth Monitoring implantation->monitoring monitoring->treatment harvesting Tissue Harvesting treatment->harvesting histology Immunohistochemistry (IHC) harvesting->histology western Western Blot harvesting->western apoptosis Apoptosis Assay (TUNEL) harvesting->apoptosis

Fig. 1: Experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_membrane Mitochondrial Membrane cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm perhexiline This compound cpt CPT1/2 perhexiline->cpt inhibits fao Fatty Acid Oxidation (FAO) cpt->fao inhibits atp ATP Production fao->atp decreases ros Reactive Oxygen Species (ROS) fao->ros increases ampk AMPK atp->ampk activates apoptosis Apoptosis ros->apoptosis induces mtorc1 mTORC1 ampk->mtorc1 inhibits mtorc1->apoptosis inhibits

Fig. 2: this compound's proposed mechanism of action in cancer cells.

References

Protocol for Long-Term Perhexiline Maleate Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Perhexiline Maleate in preclinical animal studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of this drug over extended periods.

Introduction

Perhexiline is a metabolic modulator that shifts myocardial substrate utilization from fatty acids to glucose by inhibiting carnitine palmitoyltransferase-1 (CPT-1). This mechanism of action enhances cardiac efficiency and has shown therapeutic potential in conditions such as chronic heart failure and hypertrophic cardiomyopathy. However, its narrow therapeutic index and potential for hepatotoxicity and neurotoxicity necessitate careful dose management and monitoring in long-term studies. These protocols are designed to provide a framework for conducting such studies in rodent models.

Mechanism of Action

Perhexiline's primary mechanism of action is the inhibition of CPT-1, a key enzyme in the mitochondrial uptake of long-chain fatty acids. This leads to a metabolic switch towards glucose oxidation for energy production in the myocardium.

  • Cardiac Metabolism Shift: By inhibiting CPT-1, perhexiline reduces the reliance of the heart on fatty acid oxidation, which is less oxygen-efficient than glucose metabolism. This shift can be beneficial in ischemic conditions.

  • Cellular Toxicity: At high concentrations, perhexiline has been shown to induce endoplasmic reticulum (ER) stress, which can trigger apoptotic pathways and contribute to hepatotoxicity. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is implicated in this process.[1]

Signaling Pathway Diagrams

cluster_0 Myocardial Metabolism This compound This compound CPT-1 CPT-1 This compound->CPT-1 inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT-1->Fatty Acid Oxidation facilitates ATP Production ATP Production Fatty Acid Oxidation->ATP Production decreased contribution Glucose Oxidation Glucose Oxidation Glucose Oxidation->ATP Production increased contribution

Caption: Perhexiline's effect on myocardial metabolism.

cluster_1 Hepatotoxicity Pathway High-Dose Perhexiline High-Dose Perhexiline ER Stress ER Stress High-Dose Perhexiline->ER Stress p38 MAPK Activation p38 MAPK Activation ER Stress->p38 MAPK Activation Apoptosis Apoptosis p38 MAPK Activation->Apoptosis

Caption: Perhexiline-induced hepatotoxicity pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of perhexiline.

Table 1: Pharmacokinetic Parameters of Perhexiline

SpeciesDoseCmax (ng/mL)Tmax (h)Half-life (h)Route of AdministrationStudy DurationReference
Human300 mg (single dose)112 ± 206.5 ± 2.012.4 ± 6.1OralSingle Dose[2]
Human100-400 mg/day720-2680 (toxic)--Oral8.8 ± 1.7 months[3]
HumanDose-adjusted<600 (therapeutic)--Oral12.4 ± 2.6 months[3]
Rat10 mg/kg (single dose)---OralSingle Dose[4]
MouseFed in diet510 ± 280--Oral (in feed)4 weeks

Table 2: Efficacy Data in Animal Models of Cardiac Disease

Animal ModelTreatmentDurationKey Efficacy EndpointsResultsReference
Mouse (Hypertrophic Cardiomyopathy)Perhexiline6 weeksEchocardiographic parametersPartial improvement in some hypertrophic parameters
Mouse (Peripartum Cardiomyopathy)Perhexiline + Isoproterenol1 pregnancyLeft ventricular function (Fractional Shortening)Attenuated worsening of LV function (19 ± 4% vs. 11 ± 5% in control)

Table 3: Human Clinical Efficacy Data in Heart Failure

Study PopulationTreatmentDurationKey Efficacy EndpointsResultsReference
Chronic Heart FailurePerhexiline3 monthsLeft Ventricular Ejection Fraction (LVEF)Increase from 24 ± 1% to 34 ± 2%
Chronic Heart FailurePerhexiline3 monthsPeak Exercise Oxygen Consumption (VO2max)Increase from 16.1 ± 0.6 to 18.8 ± 1.1 mL/kg/min
Dilated CardiomyopathyPerhexiline (200 mg)1 monthMyocardial Phosphocreatine/ATP Ratio30% increase

Experimental Protocols

The following are detailed protocols for long-term this compound administration in rodents.

Long-Term Oral Gavage Study in Rats (90-Day)

This protocol is based on general guidelines for repeated-dose oral toxicity studies.

Objective: To assess the systemic toxicity of this compound following daily oral administration to rats for 90 days.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sprague-Dawley or Wistar rats (young adults, equal numbers of males and females)

  • Oral gavage needles

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, blood collection, and euthanasia

Experimental Workflow:

Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Daily Dosing (90 days) Daily Dosing (90 days) Randomization->Daily Dosing (90 days) In-life Monitoring In-life Monitoring Daily Dosing (90 days)->In-life Monitoring In-life Monitoring->Daily Dosing (90 days) Terminal Procedures Terminal Procedures In-life Monitoring->Terminal Procedures Data Analysis Data Analysis Terminal Procedures->Data Analysis

Caption: Workflow for a 90-day oral gavage study.

Procedure:

  • Acclimatization: House animals in standard conditions for at least 5 days prior to the start of the study.

  • Dose Preparation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5 mL/kg).

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 5 mg/kg/day)

    • Group 3: Mid dose (e.g., 15 mg/kg/day)

    • Group 4: High dose (e.g., 50 mg/kg/day)

    • Dose selection should be based on available acute toxicity data and pilot studies. A 5-day pretreatment regimen of 20 mg/kg/day in rats has been shown to produce therapeutic plasma concentrations.

  • Administration: Administer the designated dose or vehicle daily by oral gavage for 90 consecutive days. Adjust the volume administered based on the most recent body weight.

  • Monitoring:

    • Daily: Clinical observations for signs of toxicity (e.g., changes in behavior, appearance, etc.).

    • Weekly: Record body weight and food consumption.

    • Periodic Blood Sampling: Collect blood samples (e.g., at day 30, 60, and 90) for hematology and clinical chemistry analysis. Key parameters include liver enzymes (ALT, AST), bilirubin, and renal function markers (BUN, creatinine).

  • Terminal Procedures: At the end of the 90-day period, euthanize the animals.

    • Collect blood for terminal hematology, clinical chemistry, and determination of perhexiline plasma concentration.

    • Perform a complete necropsy.

    • Collect and weigh major organs (liver, kidneys, heart, etc.).

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

  • Histopathology: Process, section, and stain tissues (e.g., with Hematoxylin and Eosin). A veterinary pathologist should perform a microscopic examination. A semi-quantitative scoring system can be used to evaluate the severity of any observed lesions.

Continuous Infusion via Osmotic Pump in Mice (4-6 Weeks)

This method is suitable for maintaining steady-state plasma concentrations of perhexiline.

Objective: To evaluate the effects of continuous perhexiline administration on a specific physiological or pathological endpoint.

Materials:

  • This compound

  • Vehicle suitable for osmotic pumps (e.g., polyethylene glycol, sterile saline)

  • Osmotic pumps (e.g., Alzet) with appropriate duration and flow rate

  • Surgical instruments for pump implantation

  • Anesthetics and analgesics

  • C57BL/6 mice or other appropriate strain

Experimental Workflow:

Pump Preparation Pump Preparation Surgical Implantation Surgical Implantation Pump Preparation->Surgical Implantation Post-operative Care Post-operative Care Surgical Implantation->Post-operative Care Experimental Period Experimental Period Post-operative Care->Experimental Period Endpoint Analysis Endpoint Analysis Experimental Period->Endpoint Analysis

Caption: Workflow for continuous infusion study.

Procedure:

  • Pump Preparation: Fill osmotic pumps with the perhexiline solution or vehicle according to the manufacturer's instructions. Prime the pumps if necessary.

  • Surgical Implantation:

    • Anesthetize the mouse.

    • Make a small subcutaneous incision on the back.

    • Create a subcutaneous pocket and insert the osmotic pump.

    • Close the incision with sutures or wound clips.

    • Administer post-operative analgesia.

  • Post-operative Care: Monitor the animals for recovery from surgery and for any signs of distress.

  • Experimental Period: House the animals for the duration of the pump's activity (e.g., 4-6 weeks).

  • Monitoring: Perform non-invasive monitoring as required by the study design (e.g., echocardiography, behavioral tests).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for analysis (e.g., heart for histology or molecular analysis, blood for plasma drug concentration).

Safety and Monitoring

Long-term perhexiline treatment requires diligent safety monitoring due to its potential for toxicity.

Table 4: Monitoring Parameters for Long-Term Perhexiline Studies

ParameterFrequencyRationale
Clinical Signs DailyTo detect any overt signs of toxicity, such as lethargy, weight loss, or neurological symptoms.
Body Weight WeeklyA sensitive indicator of general health and potential toxicity.
Food and Water Consumption WeeklyChanges can indicate adverse effects.
Hematology MonthlyTo assess for any drug-induced changes in blood cell counts.
Clinical Chemistry MonthlyCrucial for monitoring liver function (ALT, AST, bilirubin) and kidney function (BUN, creatinine).
Perhexiline Plasma Concentration At steady state and terminationTo correlate drug exposure with efficacy and toxicity findings. The therapeutic range in humans is 150-600 ng/mL.
Histopathology At terminationTo identify any microscopic changes in target organs, particularly the liver and peripheral nerves.

Histopathological Scoring: For liver tissue, a semi-quantitative scoring system can be employed to assess the degree of steatosis, inflammation, and fibrosis. Similarly, peripheral nerve tissue can be evaluated for signs of demyelination or axonal degeneration.

Conclusion

The protocols outlined in these application notes provide a foundation for conducting long-term studies with this compound in animal models. Given the drug's narrow therapeutic window, careful dose selection and comprehensive safety monitoring are paramount to obtaining meaningful and reproducible results. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant institutional animal care and use committee guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Managing Perhexiline Maleate-Induced Hepatotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating perhexiline maleate-induced hepatotoxicity in in vitro cell culture models.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

ProblemPossible CauseSuggested Solution
High variability in cytotoxicity data between experiments. 1. Inconsistent cell seeding density. 2. Variation in drug concentration or incubation time. 3. Cell line instability or high passage number.[1] 4. Contamination of cell cultures.1. Ensure precise and consistent cell counting and seeding. 2. Prepare fresh drug solutions for each experiment and use calibrated pipettes. Double-check incubation times. 3. Use cells within a consistent and low passage number range.[1] Regularly check cell morphology. 4. Routinely test for mycoplasma and other contaminants.
No significant cytotoxicity observed at expected concentrations. 1. The chosen cell line may be less sensitive to perhexiline.[1][2] 2. Sub-optimal assay sensitivity. 3. Rapid metabolism of perhexiline by the cell line.[3]1. Consider using more sensitive cell lines like primary human hepatocytes or HepaRG cells. 2. Use a more sensitive cytotoxicity assay. For instance, ATP assays have shown greater sensitivity than MTS or LDH assays for perhexiline. 3. If using a cell line with high metabolic capacity (e.g., those overexpressing CYP2D6), consider the impact of metabolism on the parent compound's concentration.
Unexpected cell morphology changes unrelated to apoptosis or necrosis. 1. Perhexiline can induce phospholipidosis, leading to the formation of myeloid bodies. 2. Drug precipitation at high concentrations.1. This is a known effect of perhexiline. Consider using specific assays to detect phospholipidosis, such as staining with fluorescent dyes that accumulate in lysosomes. 2. Visually inspect the culture medium for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system.
Difficulty in interpreting mitochondrial dysfunction assays. 1. Inappropriate assay timing. 2. Cell culture medium composition affecting mitochondrial respiration.1. Assess mitochondrial function at multiple time points, as perhexiline can induce these changes at both early (4h) and later (24h) time points. 2. For assessing reliance on oxidative phosphorylation, compare cytotoxicity in glucose-rich medium versus galactose-supplemented medium. Cells grown in galactose are more sensitive to mitochondrial toxicants.

Frequently Asked Questions (FAQs)

General Questions

What are the primary mechanisms of this compound-induced hepatotoxicity in cell culture?

This compound induces hepatotoxicity through several key mechanisms:

  • Mitochondrial Dysfunction: It impairs mitochondrial function by inhibiting respiratory chain complexes, particularly Complexes IV and V, leading to decreased ATP production and loss of mitochondrial membrane potential.

  • Apoptosis: Perhexiline triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, evidenced by the activation of caspases 3, 7, and 9.

  • Endoplasmic Reticulum (ER) Stress: It causes ER stress, leading to the unfolded protein response (UPR) and activation of pro-apoptotic pathways involving ATF4 and CHOP.

  • Phospholipidosis: As a cationic amphiphilic drug, perhexiline can accumulate in lysosomes and cause an increase in phospholipids.

Which cell lines are suitable for studying perhexiline hepatotoxicity?

Several hepatic cell models can be used, each with its own advantages and limitations:

  • Primary Human Hepatocytes: Considered the gold standard as they most closely represent in vivo liver physiology. However, they are limited by availability, cost, and inter-donor variability.

  • HepaRG Cells: A human progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells, exhibiting good metabolic capacity.

  • HepG2 Cells: A human hepatoma cell line that is widely used due to its ease of culture. However, it has lower metabolic enzyme activity compared to primary hepatocytes and HepaRG cells.

  • CYP2D6-Overexpressing HepG2 Cells: These are useful for studying the role of metabolism in perhexiline toxicity, as CYP2D6 is the primary enzyme responsible for its metabolism.

Experimental Design & Protocols

What is a typical concentration range and exposure time for inducing cytotoxicity with this compound?

Concentrations ranging from 5 µM to 25 µM are commonly used to induce cytotoxicity in hepatic cell lines. Significant cytotoxic effects are typically observed within 4 to 24 hours of exposure. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model and endpoint.

How does the metabolic phenotype of the cells, particularly CYP2D6 activity, influence perhexiline-induced toxicity?

The cytotoxicity of perhexiline is significantly influenced by its metabolism, primarily by the cytochrome P450 enzyme CYP2D6.

  • Poor Metabolizers: Cells with low or no CYP2D6 activity show increased sensitivity to perhexiline, as the parent compound accumulates to toxic levels. This mirrors clinical observations where patients who are poor CYP2D6 metabolizers are at a higher risk of toxicity.

  • Extensive Metabolizers: Cells with high CYP2D6 activity can metabolize perhexiline to less toxic metabolites, thus showing reduced cytotoxicity.

What are the key signaling pathways involved in perhexiline-induced hepatotoxicity?

The primary signaling pathways implicated are:

  • p38 MAPK Pathway: Activation of the p38 signaling pathway contributes to perhexiline-induced apoptosis and cell death. Inhibition of p38 has been shown to attenuate perhexiline's cytotoxic effects.

  • JNK Pathway: The JNK signaling pathway is also activated by perhexiline treatment, although its role in cytotoxicity may be less pronounced than that of p38.

  • ER Stress Pathway: Perhexiline activates the unfolded protein response (UPR) pathway, leading to the upregulation of ER stress markers like ATF4 and CHOP, which can trigger apoptosis.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Hepatic Cell Lines (4-hour exposure)

Cell LineConcentration (µM)LDH Release (% of control)Reference
Primary Human Hepatocytes2039.6%
2547.3%
HepaRG25~40%
HepG22555.0%

Table 2: Effect of this compound on Cellular ATP Levels in HepG2 Cells

Exposure TimeConcentration (µM)Cellular ATP (% of control)Reference
4 hours5~80%
10~60%
15~40%
20~20%
25~10%
6 hours5~60%
10~30%
15~15%
20~10%
25~5%

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding: Seed hepatic cells (e.g., HepG2, HepaRG, or primary human hepatocytes) in a 96-well plate at a density of 2.5 x 10^5 cells/mL in 100 µL of culture medium. Incubate for approximately 24 hours.

  • Drug Treatment: Expose the cells to various concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) for the desired duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).

  • LDH Measurement: After incubation, measure the LDH released into the culture medium according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Cellular ATP Content Assay
  • Cell Seeding: Seed cells in a 96-well plate as described for the LDH assay.

  • Drug Treatment: Treat the cells with this compound at the desired concentrations and for the specified time (e.g., 2, 4, or 6 hours).

  • ATP Measurement: Following treatment, measure the intracellular ATP levels using a commercial ATP luminescence-based assay kit as per the manufacturer's protocol.

  • Data Analysis: Express the results as a percentage of the ATP level in vehicle-treated control cells.

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described above.

  • Caspase Activity Measurement: After the treatment period (e.g., 2 or 4 hours), measure the activity of caspases-3 and -7 using a luminogenic or fluorogenic substrate-based assay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the caspase activity to the number of viable cells or protein concentration and express the results as a fold change relative to the vehicle control.

Mandatory Visualizations

Perhexiline_Hepatotoxicity_Pathway Perhexiline This compound Mitochondria Mitochondria Perhexiline->Mitochondria ER Endoplasmic Reticulum (ER) Perhexiline->ER Mito_Dysfunction Mitochondrial Dysfunction (↓ATP, ↓ΔΨm) Mitochondria->Mito_Dysfunction ER_Stress ER Stress ER->ER_Stress ROS ROS Production Apoptosis Apoptosis ROS->Apoptosis Mito_Dysfunction->ROS Mito_Dysfunction->Apoptosis Intrinsic Pathway UPR Unfolded Protein Response (UPR) ER_Stress->UPR p38_JNK p38/JNK Activation UPR->p38_JNK p38_JNK->Apoptosis Caspases Caspase Activation (Caspase-3/7, Caspase-9) Apoptosis->Caspases Cell_Death Hepatocellular Death Caspases->Cell_Death

Caption: Signaling pathways in perhexiline-induced hepatotoxicity.

Experimental_Workflow start Start: Cell Culture (HepG2, HepaRG, Primary Hepatocytes) treatment Treatment with this compound (Dose-response & Time-course) start->treatment cytotoxicity Cytotoxicity Assessment treatment->cytotoxicity mechanism Mechanistic Assays treatment->mechanism ldh LDH Assay (Membrane Integrity) cytotoxicity->ldh atp ATP Assay (Cell Viability) cytotoxicity->atp mts MTS Assay (Metabolic Activity) cytotoxicity->mts end End: Data Analysis & Interpretation ldh->end atp->end mts->end apoptosis Apoptosis Assay (Caspase-3/7 Activity) mechanism->apoptosis mito Mitochondrial Dysfunction (JC-1 Staining, Glucose vs Galactose) mechanism->mito er_stress ER Stress Analysis (Western Blot for ATF4, CHOP) mechanism->er_stress apoptosis->end mito->end er_stress->end

Caption: Experimental workflow for assessing hepatotoxicity.

References

Troubleshooting inconsistent results in Perhexiline Maleate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Perhexiline Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

In Vitro Assays

Question: Why am I observing high variability in my cell viability (e.g., MTT, CellTiter-Glo®) assay results between replicates?

Answer: High variability in cell viability assays can stem from several factors related to both the compound and the experimental technique.

  • Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture medium.[1] Visually inspect for any precipitation after adding the compound to the wells. It is also not recommended to store aqueous solutions of this compound for more than a day.[1]

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Incomplete Reagent Mixing: Ensure gentle but thorough mixing after adding the viability assay reagent to avoid bubbles and ensure uniform signal generation.

Question: My cell viability results are not dose-dependent, or I am observing a "hook effect" (decreased effect at higher concentrations). What is happening?

Answer: A non-linear dose-response or a hook effect can be perplexing. Here are potential causes:

  • Compound Precipitation at High Concentrations: As a lipophilic molecule, this compound can precipitate at high concentrations in aqueous media, reducing its effective concentration and leading to a plateau or drop in effect.

  • Off-Target Effects: At very high concentrations, off-target effects that counteract the primary cytotoxic mechanism could become apparent.

  • Assay Interference: High concentrations of a compound can sometimes interfere with the chemistry of the viability assay itself. Consider running a cell-free control with the compound and the assay reagent to check for direct interference.

Question: I am seeing significant differences in this compound's potency (IC50) between different cell lines. Why is this the case?

Answer: The potency of this compound can vary significantly across different cell lines due to their inherent biological differences.

  • Metabolic Capacity (CYP2D6 Expression): The primary route of Perhexiline metabolism is via the CYP2D6 enzyme.[2] Cell lines with higher expression of CYP2D6 will metabolize Perhexiline more rapidly, potentially reducing its cytotoxic effects and leading to a higher IC50.[2] Conversely, cells with low or no CYP2D6 expression will be more sensitive.

  • Dependence on Fatty Acid Oxidation: Perhexiline's primary mechanism is the inhibition of carnitine palmitoyltransferase (CPT), which blocks fatty acid oxidation.[3] Cell lines that are more reliant on fatty acid metabolism for energy production will be more sensitive to Perhexiline treatment.

  • Expression of Apoptotic Proteins: The ultimate effect of Perhexiline on cell viability is often through the induction of apoptosis. Differences in the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can influence a cell line's susceptibility to the drug.

In Vivo Studies

Question: I am observing high inter-animal variability in the plasma concentrations of this compound in my study. What could be the cause?

Answer: High pharmacokinetic variability is a known characteristic of Perhexiline and is a critical factor to consider in in vivo experiments.

  • Genetic Polymorphism in CYP2D6: Similar to humans, different animal strains may exhibit polymorphisms in the Cyp2d gene family, leading to different metabolizer phenotypes (poor, intermediate, extensive, or ultra-rapid metabolizers). This is the most significant cause of variable plasma concentrations.

  • Drug Formulation and Administration: Ensure consistent formulation and accurate administration (e.g., oral gavage, intraperitoneal injection) across all animals. For oral administration, factors like food intake can affect absorption.

  • Drug-Drug Interactions: If co-administering other compounds, be aware of potential interactions, especially with inhibitors or inducers of CYP2D6.

Question: How can I mitigate the impact of pharmacokinetic variability in my animal studies?

Answer: While eliminating this variability is challenging, several strategies can help manage it:

  • Therapeutic Drug Monitoring (TDM): If feasible, periodically measure plasma concentrations of Perhexiline and its major metabolite, cis-hydroxyperhexiline, in your animals. This allows for dose adjustments to achieve more consistent drug exposure.

  • Phenotyping or Genotyping: If possible, phenotype the animals for their metabolizer status before the study or genotype them for relevant Cyp2d alleles. This allows for stratification of animals into different groups.

  • Use of Inbred Strains: Using highly inbred animal strains can reduce the genetic variability in drug metabolism compared to outbred stocks.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is an inhibitor of the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT1) and CPT2. This inhibition blocks the transport of long-chain fatty acids into the mitochondria, thereby shifting the cell's energy metabolism from fatty acid oxidation to glucose oxidation. This shift can lead to increased ATP production for the same amount of oxygen consumed, which is beneficial in conditions like cardiac ischemia. In cancer cells, this metabolic shift can induce apoptosis.

How should I prepare and store this compound?

  • Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent such as DMSO. These stock solutions are stable for up to 1 year at -80°C or 1 month at -20°C when aliquoted to avoid freeze-thaw cycles.

  • Aqueous Solutions: this compound has limited solubility in aqueous buffers. To prepare working solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day.

What are typical in vitro working concentrations for this compound?

Working concentrations can vary widely depending on the cell line and the endpoint being measured. Based on published data, concentrations ranging from 5 µM to 25 µM are often used to assess effects on cell viability, mitochondrial function, and apoptosis in hepatic and cancer cell lines. IC50 values for cytotoxicity in some cancer cell lines have been reported to be around 4 µM.

What are the key considerations for designing in vivo experiments with this compound?

The most critical consideration is the high pharmacokinetic variability due to CYP2D6 metabolism. It is highly recommended to incorporate therapeutic drug monitoring to ensure consistent plasma concentrations. The therapeutic range in humans is typically maintained between 150-600 µg/L to balance efficacy and toxicity. While direct translations to animal models vary, this highlights the narrow therapeutic window. Be aware of potential toxicities, including hepatotoxicity and peripheral neuropathy, especially at higher plasma concentrations.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Comments
HepG2Hepatocellular CarcinomaTime and concentration-dependent cytotoxicity observed between 5-25 µM.Also used to study mitochondrial dysfunction and apoptosis.
SW480, SW620, HCT116, HT29, COLO205Colorectal Cancer~4 µMBoth racemic mixture and individual enantiomers showed similar potency.
MCF-7Breast CancerIC50 between 2-6 µMInduces autophagy via mTORC1 signaling inhibition.

Table 2: Pharmacokinetic Parameters and Therapeutic Concentrations

ParameterValueSpeciesNotes
Therapeutic Plasma Concentration150 - 600 µg/L (0.54 - 2.16 µmol/L)HumanMonitoring is crucial to avoid toxicity.
Toxic Plasma Concentration> 600 µg/LHumanAssociated with hepatotoxicity and peripheral neuropathy.
MetabolismPrimarily via CYP2D6Human, RatSubject to genetic polymorphism, leading to high variability.
Elimination Half-lifeDose-dependent (days to weeks)HumanSaturable metabolism contributes to long and variable half-life.

Experimental Protocols

Protocol: Assessment of Mitochondrial Membrane Potential using JC-1 Staining

This protocol is a general guideline for using the JC-1 dye to assess changes in mitochondrial membrane potential in response to this compound treatment.

  • Cell Seeding: Seed cells in a 96-well plate (or other suitable cultureware) at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls (e.g., DMSO). Include a positive control for mitochondrial depolarization, such as CCCP (50 µM), added for the last 5-10 minutes of incubation.

  • Preparation of JC-1 Staining Solution: Prepare a working solution of JC-1 (typically 2-10 µM) in pre-warmed culture medium or a suitable buffer like HBSS.

  • Staining: Remove the treatment medium from the cells and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

    • Healthy cells (high mitochondrial membrane potential): JC-1 forms J-aggregates, which emit red fluorescence (Ex/Em ~585/590 nm).

    • Apoptotic or unhealthy cells (low mitochondrial membrane potential): JC-1 remains in its monomeric form, which emits green fluorescence (Ex/Em ~510/527 nm).

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol: Caspase-3/7 Activity Assay

This protocol provides a general method for measuring the activity of executioner caspases 3 and 7, key markers of apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the JC-1 protocol. Include a positive control for apoptosis, such as staurosporine.

  • Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay). This typically involves reconstituting a lyophilized substrate in a buffer.

  • Lysis and Substrate Incubation: Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well. This reagent contains a luminogenic substrate for caspase-3 and -7 and also lyses the cells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of caspase-3/7 activity.

  • Analysis: Normalize the luminescence signal of treated samples to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Mandatory Visualization

Perhexiline_Signaling_Pathway This compound Signaling Pathway Perhexiline This compound CPT1_2 CPT1 & CPT2 Perhexiline->CPT1_2 Inhibits Glucose_Metabolism Glucose Metabolism (Glycolysis) Perhexiline->Glucose_Metabolism Shifts towards Apoptosis Apoptosis Perhexiline->Apoptosis Induces in Cancer Cells mTORC1 mTORC1 Signaling Perhexiline->mTORC1 Inhibits LCFA Long-Chain Fatty Acids Mitochondria Mitochondria LCFA->Mitochondria Transport FAO Fatty Acid β-Oxidation Mitochondria->FAO ATP_Production ATP Production FAO->ATP_Production Contributes to Glucose_Metabolism->ATP_Production Increases contribution to Autophagy Autophagy mTORC1->Autophagy Inhibits Experimental_Workflow_In_Vitro In Vitro Experimental Workflow for this compound start Start prepare_drug Prepare this compound Stock Solution (in DMSO) start->prepare_drug treat_cells Treat Cells with Serial Dilutions of this compound prepare_drug->treat_cells seed_cells Seed Cells in Microplate seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubate->viability_assay mito_assay Perform Mitochondrial Assay (e.g., JC-1 Staining) incubate->mito_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase-3/7 Activity) incubate->apoptosis_assay analyze Data Analysis (IC50 Calculation, Statistical Tests) viability_assay->analyze mito_assay->analyze apoptosis_assay->analyze end End analyze->end Troubleshooting_Flowchart Troubleshooting Inconsistent In Vitro Results decision decision solution solution start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_dose_response Poor Dose-Response or Hook Effect? check_variability->check_dose_response No sol_variability1 Review Cell Seeding Technique Ensure Homogenous Suspension check_variability->sol_variability1 Yes check_potency Inconsistent Potency (IC50) Across Batches or Cell Lines? check_dose_response->check_potency No sol_dose1 Test Lower Concentrations Check for Solubility Issues check_dose_response->sol_dose1 Yes sol_potency1 Verify Cell Line Identity and Passage Number check_potency->sol_potency1 Yes end Consistent Results check_potency->end No sol_variability2 Check for Drug Precipitation Visually Inspect Wells sol_variability1->sol_variability2 sol_variability3 Avoid Edge Effects Use PBS in Outer Wells sol_variability2->sol_variability3 sol_variability3->end sol_dose2 Run Cell-Free Assay Control to Check for Interference sol_dose1->sol_dose2 sol_dose2->end sol_potency2 Assess CYP2D6 Expression in Different Cell Lines sol_potency1->sol_potency2 sol_potency3 Confirm Compound Purity and Stability sol_potency2->sol_potency3 sol_potency3->end

References

Mitigating off-target effects of Perhexiline Maleate in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Perhexiline Maleate Preclinical Studies

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound in preclinical studies?

A1: The primary off-target effects of perhexiline are hepatotoxicity (liver damage) and peripheral neuropathy (nerve damage).[1][2] These toxicities were a major reason for its withdrawal from markets in several countries.[3] High plasma concentrations of the drug are a key factor in the development of these adverse effects.

Q2: What is the molecular mechanism behind perhexiline's toxicity?

A2: Perhexiline's toxicity is linked to several mechanisms:

  • Inhibition of Carnitine Palmitoyltransferase (CPT): Perhexiline is a potent inhibitor of CPT1 and CPT2, enzymes crucial for transporting long-chain fatty acids into mitochondria for oxidation. This inhibition can lead to lipid accumulation (phospholipidosis), causing cellular damage, particularly in the liver and peripheral nerves.

  • Impaired Metabolism: Perhexiline is primarily metabolized by the cytochrome P450 enzyme CYP2D6. Animals (and humans) with poor CYP2D6 function ("poor metabolizers") cannot clear the drug effectively, leading to drug accumulation and increased risk of toxicity.

  • Mitochondrial Dysfunction: The drug can induce mitochondrial damage, leading to apoptosis (programmed cell death). Studies show perhexiline can inhibit mitochondrial respiratory complexes, leading to a loss of mitochondrial membrane potential.

  • Endoplasmic Reticulum (ER) Stress: Perhexiline has been shown to induce ER stress in hepatocytes, which contributes to its cytotoxicity and can trigger apoptosis.

Q3: How can I proactively mitigate these off-target effects in my experimental design?

A3: Mitigation strategies should be implemented from the beginning of the study:

  • Animal Model Selection: Whenever possible, use an animal strain with a known and functional CYP2D6 metabolic profile to ensure proper drug clearance. If the strain's CYP2D6 status is unknown, consider genotyping.

  • Dose-Range Finding Studies: Conduct preliminary dose-range finding or Maximum Tolerated Dose (MTD) studies to identify the optimal therapeutic dose that minimizes toxicity in your specific model. A recommended starting dose in clinical practice is 100 mg daily, which can be scaled for animal models.

  • Therapeutic Drug Monitoring (TDM): This is the most critical mitigation strategy. Regularly monitor plasma concentrations of perhexiline to ensure they remain within the established therapeutic window.

Troubleshooting Guide

This guide addresses common issues encountered during preclinical studies with perhexiline.

Observed Issue Potential Cause(s) Recommended Solution(s)
High inter-animal variability in response or toxicity. Genetic polymorphism in drug-metabolizing enzymes like CYP2D6 within the animal cohort.1. Switch to an inbred animal strain with a consistent genetic background. 2. Genotype animals for CYP2D6 status before the study. 3. Increase the number of animals per group to improve statistical power.
Elevated liver enzymes (e.g., ALT, AST) in plasma samples. Hepatotoxicity due to perhexiline accumulation.1. Immediately collect plasma to quantify perhexiline concentration. 2. Reduce the dose or dosing frequency. 3. Implement a stricter TDM protocol. 4. At study termination, perform histopathology on liver tissues (H&E and Oil Red O staining) to assess lipid accumulation and cellular damage.
Animals exhibiting signs of neurological distress (e.g., ataxia, gait abnormalities, reduced grip strength). Peripheral neuropathy due to drug-induced phospholipidosis.1. Perform a functional assessment (e.g., grip strength test, rotarod). 2. Check plasma drug concentrations; they are likely above the therapeutic range. 3. Lower the dose immediately. 4. Consider electromyography (EMG) tests if the study allows.
Unexpected cell death in in vitro hepatic cell models (e.g., HepG2). ER stress, apoptosis, and/or mitochondrial dysfunction.1. Confirm the dose- and time-dependent toxicity using assays like LDH release or ATP levels. 2. To investigate the mechanism, consider co-treatment with an ER stress inhibitor (e.g., 4-PBA) or a p38 inhibitor (e.g., SB239063), which have been shown to attenuate perhexiline's toxicity.

Quantitative Data Summary

Table 1: Perhexiline Therapeutic and Toxic Concentrations

ParameterConcentration RangeSpeciesSource
Therapeutic Plasma Range150 - 600 ng/mL (0.15 - 0.6 mg/L)Human
Toxic Plasma Levels> 600 ng/mLHuman
Severe Toxicity Levels> 1.5 mg/LHuman
In Vitro Cytotoxicity (HepG2 cells)Significant LDH release observed at ≥10 µM after 6 hoursHuman Cell Line
CPT1 Inhibition (IC50)77 µM (Rat Heart), 148 µM (Rat Liver)Rat

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) in Rodent Models

Objective: To maintain perhexiline plasma concentrations within the therapeutic range (target: 0.15 - 0.6 mg/L).

Methodology:

  • Sample Collection:

    • Collect blood (approx. 50-100 µL) from the tail vein or saphenous vein at designated intervals (e.g., weekly).

    • Sample timing is critical. Collect trough samples immediately before the next scheduled dose to measure the lowest drug concentration.

    • Collect samples in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Plasma concentrations of perhexiline and its primary metabolite, cis-hydroxyperhexiline, should be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Dose Adjustment:

    • If plasma concentrations exceed 0.6 mg/L, reduce the subsequent dose.

    • If plasma concentrations are below 0.15 mg/L and the desired therapeutic effect is not observed, a cautious dose escalation may be considered.

    • Pay close attention to animals with a low metabolite-to-parent drug ratio, as this indicates poor metabolism and a higher risk of toxicity.

Protocol 2: Assessment of Hepatotoxicity in Rodent Models

Objective: To detect and quantify liver injury following perhexiline administration.

Methodology:

  • Biochemical Analysis:

    • At baseline and regular intervals, collect blood for plasma preparation as described in Protocol 1.

    • Use commercial assay kits to measure the activity of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant elevation indicates hepatocellular damage.

  • Histopathological Analysis (at study termination):

    • Euthanize the animal and perform a necropsy.

    • Collect the entire liver and weigh it.

    • Fix a section of the liver in 10% neutral buffered formalin for at least 24 hours.

    • Embed the fixed tissue in paraffin, section it (4-5 µm), and stain with Hematoxylin and Eosin (H&E) to assess general morphology, inflammation, and necrosis.

    • To specifically assess lipid accumulation (a hallmark of perhexiline toxicity), embed a separate liver section in OCT compound, freeze it, and perform Oil Red O staining on cryosections.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to mitigating perhexiline's off-target effects.

Perhexiline_Metabolism_Toxicity cluster_metabolism Liver Metabolism cluster_toxicity Toxicity Pathway Perhexiline Perhexiline Administration Plasma Plasma Perhexiline Perhexiline->Plasma Absorption CYP2D6_Good Normal CYP2D6 Activity (Extensive Metabolizer) Plasma->CYP2D6_Good CYP2D6_Poor Impaired CYP2D6 Activity (Poor Metabolizer) Plasma->CYP2D6_Poor Metabolites Hydroxylated Metabolites (Less Active/Toxic) CYP2D6_Good->Metabolites Efficient Metabolism Accumulation Drug Accumulation CYP2D6_Poor->Accumulation Reduced Metabolism Excretion Renal Excretion Metabolites->Excretion CPT_Inhibition Inhibition of CPT1/2 Accumulation->CPT_Inhibition Lipid_Accum Lipid Accumulation (Phospholipidosis) CPT_Inhibition->Lipid_Accum Toxicity Hepatotoxicity & Neurotoxicity Lipid_Accum->Toxicity

Caption: Perhexiline's metabolic pathway and toxicity mechanism.

Mitigation_Workflow cluster_monitoring In-Life Phase Start Study Design Animal_Selection Select Animal Model (Known CYP2D6 status if possible) Start->Animal_Selection Dose_Find Perform Dose-Range Finding Study Animal_Selection->Dose_Find Set_Dose Establish Starting Dose Dose_Find->Set_Dose Dosing Administer Perhexiline Set_Dose->Dosing Monitor_Toxicity Monitor Clinical Signs (Weight, Behavior) Dosing->Monitor_Toxicity TDM Therapeutic Drug Monitoring (Measure Plasma Levels) Dosing->TDM Endpoint Endpoint Analysis (Biochemistry, Histopathology) Monitor_Toxicity->Endpoint Decision Plasma Level in Therapeutic Range? TDM->Decision Adjust_Dose Adjust Dose Decision->Adjust_Dose No Continue Continue Dosing Decision->Continue Yes Adjust_Dose->Dosing Implement new dose Continue->Endpoint

Caption: Experimental workflow for mitigating perhexiline's off-target effects.

References

Adjusting Perhexiline Maleate dosage for poor metabolizer animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perhexiline maleate, particularly in the context of animal models with a poor metabolizer phenotype.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a metabolic agent that shifts myocardial energy metabolism from fatty acid oxidation to glucose oxidation. It achieves this by inhibiting the enzyme carnitine palmitoyltransferase-1 (CPT-1). This shift in metabolism leads to an increase in ATP production per unit of oxygen consumed, which is beneficial in conditions of myocardial ischemia.

Q2: How is this compound metabolized, and what is the significance of the CYP2D6 enzyme?

Perhexiline is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. This enzyme is responsible for hydroxylating perhexiline to its main, less active metabolites, cis- and trans-hydroxyperhexiline. The activity of CYP2D6 is highly variable among individuals due to genetic polymorphisms.

Q3: What defines a "poor metabolizer" of perhexiline?

A "poor metabolizer" is an individual with significantly reduced or absent CYP2D6 enzyme activity due to their genetic makeup.[1] This leads to a decreased ability to metabolize perhexiline, resulting in a much longer drug half-life and significantly higher plasma concentrations of the parent drug compared to individuals with normal CYP2D6 function (extensive metabolizers) when given the same dose.[2] This increased exposure to the parent drug is associated with a higher risk of toxicity.[3][4]

Q4: What are the toxicities associated with high plasma concentrations of perhexiline?

Elevated plasma levels of perhexiline are linked to two main toxicities:

  • Hepatotoxicity (liver damage): This can range from elevated liver enzymes to more severe liver injury.

  • Neurotoxicity (nerve damage): This typically manifests as peripheral neuropathy.

Studies suggest that perhexiline-induced cytotoxicity may involve endoplasmic reticulum (ER) stress.[5]

Q5: What animal models are suitable for studying perhexiline metabolism in poor metabolizers?

Several animal models can be used to investigate the pharmacokinetics and pharmacodynamics of perhexiline in the context of poor metabolism:

  • CYP2D6 Knockout Mice: These genetically engineered mice lack the Cyp2d gene cluster and are a direct model for the poor metabolizer phenotype.

  • Humanized CYP2D6 Mice: These mice have had the murine Cyp2d genes replaced with human CYP2D6 alleles, allowing for the study of specific human genetic variants.

  • Pharmacologically Inhibited Animals: Wild-type animals can be treated with a potent and specific CYP2D6 inhibitor, such as quinidine, to mimic the poor metabolizer phenotype.

  • Specific Rat Strains: The Dark Agouti (DA) rat strain has been shown to have a metabolic profile for perhexiline that is more similar to human poor metabolizers compared to other strains like Sprague-Dawley (SD) rats, resulting in higher plasma concentrations of perhexiline at the same dosage.

Troubleshooting Guides

Issue: Unexpectedly high plasma concentrations of perhexiline in our animal model.

  • Possible Cause 1: Animal model has a poor metabolizer phenotype.

    • Solution: Verify the genotype of your animal model if using a knockout or humanized strain. If using a wild-type strain, consider the possibility of inherent low CYP2D6 activity (e.g., in Dark Agouti rats). A significant dose reduction is necessary for these animals compared to extensive metabolizer models.

  • Possible Cause 2: Co-administration of a CYP2D6 inhibitor.

    • Solution: Review all compounds being administered to the animals. Some compounds can inhibit CYP2D6 activity, leading to a "phenocopy" of the poor metabolizer state.

  • Possible Cause 3: Dosing error.

    • Solution: Double-check all dosage calculations and the concentration of your dosing solution. Ensure accurate administration volumes.

Issue: Animals are showing signs of toxicity (e.g., weight loss, lethargy, abnormal gait).

  • Possible Cause 1: Perhexiline plasma concentrations are in the toxic range.

    • Solution: Immediately cease dosing and collect blood samples to determine plasma perhexiline concentrations. If concentrations are elevated, this confirms toxicity. The dose for future experiments must be significantly reduced.

  • Possible Cause 2: Long-term toxicity with cumulative exposure.

    • Solution: In chronic studies, even seemingly therapeutic doses can lead to drug accumulation and toxicity, especially in poor metabolizer models. Implement a therapeutic drug monitoring plan to measure plasma concentrations at regular intervals and adjust the dose as needed.

Dosage Adjustment for Poor Metabolizer Animal Models

There is no universally established formula for perhexiline dosage adjustment in poor metabolizer animal models. However, based on human data where poor metabolizers may require a dose that is 10-15 times lower than extensive metabolizers (administered weekly instead of daily), a significant dose reduction is imperative.

Recommended Approach:

  • Start with a substantially lower dose: For a CYP2D6 knockout or other poor metabolizer model, a starting dose that is 75-90% lower than a known effective dose in a wild-type model is a conservative and safe starting point.

  • Conduct a pilot pharmacokinetic study: Administer the reduced dose to a small cohort of animals and collect plasma samples at several time points to determine the pharmacokinetic profile (e.g., Cmax, AUC, half-life).

  • Therapeutic Drug Monitoring: Aim for steady-state plasma concentrations that are within the therapeutic range established in human studies (0.15 - 0.6 mg/L). Adjust the dose based on the results of your pilot study.

  • Monitor for signs of toxicity: Closely observe the animals for any adverse effects throughout the study.

Data Presentation

Table 1: Perhexiline Dosage in Preclinical Rodent Studies (Wild-Type Models)

Animal ModelDosageRoute of AdministrationStudy DurationKey Findings
Dark Agouti Rats200 mg/kg/dayOral8 weeksAchieved plasma concentrations similar to the human therapeutic range.
C57BL/6J Mice10 mg/kg/dayOral Gavage5 daysInvestigated effects on HDL-C levels.

Table 2: Comparison of Perhexiline Pharmacokinetics in Human Metabolizer Phenotypes

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Fold Difference (EM vs. PM)
Apparent Oral Clearance ((+)-perhexiline) High16-fold lower~16
Apparent Oral Clearance ((-)-perhexiline) High10-fold lower~10
Required Dose 50-500 mg/day50-150 mg/weekSubstantial

Data adapted from human studies, highlighting the significant impact of CYP2D6 status on drug clearance and dosing requirements.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Perhexiline in a Poor Metabolizer Mouse Model

  • Animal Model: CYP2D6 knockout mice and wild-type littermates as controls.

  • Dosing:

    • Wild-type group: Administer a literature-derived oral dose of this compound (e.g., 10 mg/kg).

    • CYP2D6 knockout group: Administer a significantly reduced oral dose (e.g., 1-2.5 mg/kg).

  • Sample Collection: Collect blood samples via tail vein or other appropriate method at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

  • Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify perhexiline concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both groups and compare.

Visualizations

Perhexiline_Metabolism cluster_pm Poor Metabolizer Perhexiline This compound (Administered Drug) Active_Perhexiline Active Perhexiline (in circulation) Perhexiline->Active_Perhexiline Absorption CYP2D6 CYP2D6 Enzyme (Liver) Active_Perhexiline->CYP2D6 Metabolism CYP2D6_PM Deficient CYP2D6 Activity Metabolites Inactive Hydroxylated Metabolites (cis- and trans-hydroxyperhexiline) CYP2D6->Metabolites Excretion Excretion Metabolites->Excretion CYP2D6_EM Normal CYP2D6 Activity Toxicity Increased Risk of Hepatotoxicity & Neurotoxicity CYP2D6_PM->Toxicity Reduced Metabolism leads to Accumulation

Caption: Perhexiline metabolism pathway and impact of CYP2D6 phenotype.

Experimental_Workflow start Start: Select Animal Models wild_type Wild-Type (Extensive Metabolizer) start->wild_type poor_metabolizer Poor Metabolizer Model (e.g., CYP2D6 KO) start->poor_metabolizer dose_wt Administer Standard Dose wild_type->dose_wt dose_pm Administer Significantly Reduced Dose (e.g., -80%) poor_metabolizer->dose_pm pk_study Conduct Pilot Pharmacokinetic Study dose_wt->pk_study dose_pm->pk_study sample_collection Collect Plasma Samples (Time Course) pk_study->sample_collection analysis LC-MS/MS Analysis of Perhexiline Concentration sample_collection->analysis data_eval Evaluate PK Parameters and Assess Toxicity analysis->data_eval dose_adjustment Adjust Dose to Achieve Therapeutic Range (0.15-0.6 mg/L) data_eval->dose_adjustment main_study Proceed with Main Efficacy/ Toxicity Study dose_adjustment->main_study

Caption: Workflow for dose determination in poor metabolizer models.

Toxicity_Pathway High_Perhexiline High Plasma Perhexiline Concentration ER_Stress Endoplasmic Reticulum (ER) Stress High_Perhexiline->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction High_Perhexiline->Mitochondrial_Dysfunction Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Cellular mechanisms implicated in perhexiline toxicity.

References

Strategies to minimize Perhexiline Maleate degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of Perhexiline Maleate in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. For experiments involving aqueous buffers, it is advisable to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored at low temperatures. Storage at -80°C is recommended for long-term storage (up to 6 months), while for shorter periods (up to 1 month), -20°C is acceptable. It is crucial to store the solutions in tightly sealed containers to protect them from moisture. Aqueous solutions of this compound are not recommended for storage for more than one day.

Q3: How long can I store solid this compound?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.

Q4: What are the known degradation pathways for this compound?

A4: The primary metabolic degradation pathway for Perhexiline is hydroxylation, mediated by the cytochrome P450 enzyme CYP2D6. Like many pharmaceutical compounds, this compound may also be susceptible to hydrolytic and oxidative degradation, especially under harsh environmental conditions such as extreme pH, high temperatures, or exposure to light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in stock solution after thawing. The solubility of this compound may have been exceeded, or the solvent may have absorbed water, reducing solubility.Gently warm the solution and vortex to redissolve the precipitate. Ensure you are using anhydrous, high-quality solvents. For DMSO, use freshly opened vials as it is hygroscopic.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions more frequently. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Always store at the recommended temperature in tightly sealed containers.
Loss of compound activity over time. This is a strong indicator of chemical degradation.Review your storage procedures. Consider performing a stability analysis of your stock solution to determine the rate of degradation under your specific storage conditions. Prepare fresh solutions for critical experiments.
Discoloration of the stock solution. This could be a sign of degradation, potentially due to oxidation or photodegradation.Protect the stock solution from light by using amber vials or wrapping the container in aluminum foil. Purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help minimize oxidation.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMSO≥ 100 mg/mL
Ethanol~5 mg/mL
Dimethyl Formamide (DMF)~25 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/ml

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsPreferred for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.
Aqueous BuffersNot recommended for more than one dayProne to hydrolysis.

Experimental Protocols

Protocol: Stability Assessment of this compound in a Stock Solution using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Aliquot the stock solution into multiple small, tightly sealed vials.

  • Initial Analysis (Time Zero):

    • Immediately analyze one aliquot using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the initial concentration and purity.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Add 1N HCl to an aliquot and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot and incubate at room temperature for 24 hours.

    • Thermal Degradation: Place an aliquot in an oven at 70°C for 48 hours.

    • Photodegradation: Expose an aliquot to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), neutralize the acid and base-treated samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by HPLC, monitoring for the appearance of degradation peaks and the decrease in the main this compound peak area.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the major degradation products if possible.

    • Determine the degradation rate under each stress condition.

Visualizations

Degradation_Pathway Perhexiline This compound Hydroxylated Hydroxylated Metabolites (e.g., via CYP2D6) Perhexiline->Hydroxylated Metabolism Oxidized Oxidized Degradants Perhexiline->Oxidized Oxidation (e.g., H₂O₂) Hydrolyzed Hydrolyzed Degradants Perhexiline->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photodegradation Prep->Photo HPLC HPLC Analysis (Time Points) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Flowchart Start Inconsistent Results? Check_Storage Check Storage Conditions (-20°C/-80°C, sealed) Start->Check_Storage Check_Solvent Verify Solvent Quality (Anhydrous, Fresh) Check_Storage->Check_Solvent Check_FT Minimize Freeze-Thaw Cycles? (Use Aliquots) Check_Solvent->Check_FT Prepare_Fresh Prepare Fresh Stock Solution Check_FT->Prepare_Fresh Re_evaluate Re-evaluate Experiment Prepare_Fresh->Re_evaluate

Caption: Troubleshooting flowchart for inconsistent experimental results.

Addressing cellular stress responses to high concentrations of Perhexiline Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular stress responses to high concentrations of Perhexiline Maleate.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cellular stress induced by high concentrations of this compound?

High concentrations of this compound primarily induce cellular stress through two interconnected pathways: mitochondrial dysfunction and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[1][2][3][4] Perhexiline inhibits the enzyme carnitine palmitoyltransferase (CPT), which is crucial for fatty acid oxidation in the mitochondria.[1] This disruption of cellular metabolism, coupled with direct effects on mitochondrial respiratory chain complexes, triggers a cascade of stress responses.

Q2: What is a typical effective concentration range for inducing cellular stress in vitro without causing immediate necrosis?

Concentrations ranging from 5 µM to 25 µM are frequently reported to induce significant cellular stress, including apoptosis and mitochondrial dysfunction, in cell lines such as HepG2 and primary human hepatocytes within a 2 to 24-hour exposure period. Cytotoxic effects, measured by ATP depletion and LDH release, are concentration- and time-dependent. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experimental goals.

Q3: My cells are dying too quickly in my experiment. How can I mitigate this?

Rapid cell death may indicate that the concentration of this compound is too high, leading to necrosis rather than a measurable stress response. Consider the following:

  • Lower the Concentration: Titrate the concentration of this compound to a lower range (e.g., starting from 1-5 µM).

  • Reduce Exposure Time: Shorten the incubation period to capture earlier stress response events before widespread cell death occurs.

  • Use a Recovery Period: Treat cells for a shorter duration and then replace the media with fresh media without this compound to observe recovery or delayed cell death mechanisms.

Q4: I am not observing a significant increase in my apoptotic markers. What could be the issue?

Several factors could contribute to a lack of apoptotic signal:

  • Suboptimal Timing: Apoptosis is a dynamic process. You may be missing the peak of apoptotic signaling. Perform a time-course experiment to identify the optimal endpoint. For instance, caspase 3/7 activity has been shown to significantly increase as early as 2-4 hours post-treatment.

  • Insufficient Drug Concentration: The concentration of this compound may be too low to induce a robust apoptotic response in your cell model.

  • Cell Line Resistance: Some cell lines may be more resistant to this compound-induced apoptosis.

  • Assay Sensitivity: Ensure your apoptosis assay is sensitive enough to detect the changes. Consider using multiple assays to confirm your results (e.g., Annexin V staining, caspase activity assays, and western blotting for cleaved PARP).

Q5: How can I differentiate between mitochondrial dysfunction and ER stress as the primary driver of cytotoxicity in my experiment?

Mitochondrial dysfunction and ER stress are often intertwined. To dissect these pathways:

  • Time-Course Analysis: Evaluate markers for both pathways at various time points. ER stress markers, such as the splicing of XBP1 mRNA, can be detected as early as 30 minutes to 1 hour after treatment. Mitochondrial dysfunction markers, like a drop in mitochondrial membrane potential, can also be observed within hours.

  • Inhibitor Studies: Use specific inhibitors to block components of each pathway. For example, use an ER stress inhibitor like 4-PBA or salubrinal to see if it rescues the cytotoxic effects of this compound. Similarly, mitochondrial permeability transition pore inhibitors like bongkrekic acid can be used to assess the role of mitochondrial-mediated cell death.

Troubleshooting Guides

Problem 1: Inconsistent results in cytotoxicity assays (e.g., MTS, LDH).
Potential Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.
Drug Solubility This compound may have limited solubility in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting in culture media. The final DMSO concentration should be kept low (typically <0.1%) and consistent across all wells, including controls.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation, which can concentrate the drug and affect cell viability.
Incubation Time Adhere to a strict incubation time for all plates to ensure comparability.
Problem 2: High background in western blots for stress markers.
Potential Cause Troubleshooting Step
Antibody Specificity Validate your primary antibody to ensure it is specific for the target protein. Run appropriate controls, such as lysates from cells with known expression levels of the protein.
Blocking Conditions Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time (typically 1 hour at room temperature).
Washing Steps Increase the number and duration of washing steps to remove non-specific antibody binding.
Lysate Quality Ensure complete cell lysis and protein extraction. Incomplete lysis can lead to protein degradation and inconsistent results.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in HepG2 Cells (24-hour exposure)

Concentration (µM)Cellular ATP Levels (% of Control)Cell Viability (MTS Assay, % of Control)LDH Release (% of Max)Caspase 3/7 Activity (Fold Change)
2.5~100%~100%Not SignificantNot Significant
5.0~80%~90%~10%~1.5
7.5~60%~75%~20%~2.5
10.0~40%~60%~35%~4.0

Data compiled from studies by Ren et al. (2020) and Ren et al. (2022).

Table 2: Effect of this compound on Mitochondrial Function in HepG2 Cells

TreatmentMitochondrial Membrane Potential (JC-1 Staining)
Control (DMSO)High Red Fluorescence
5 µM Perhexiline (24h)Moderate Decrease in Red/Green Ratio
10 µM Perhexiline (24h)Significant Decrease in Red/Green Ratio

Data based on findings from Ren et al. (2020).

Table 3: Induction of ER Stress Markers by this compound in HepG2 Cells (2-hour exposure)

Concentration (µM)CHOP Protein Level (Fold Change)ATF4 Protein Level (Fold Change)p-eIF2α Protein Level (Fold Change)
5~1.5~1.2~1.3
10~2.5~2.0~2.2
20~4.0~3.5~3.8
25~5.5~4.8~5.0

Data synthesized from Ren et al. (2021).

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Staining
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Treatment: Treat cells with varying concentrations of this compound and appropriate controls for the desired time period.

  • JC-1 Staining:

    • Prepare a 5 µg/mL working solution of JC-1 stain in pre-warmed culture media.

    • Remove the treatment media and wash the cells once with PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Washing: Remove the JC-1 staining solution and wash the cells twice with PBS.

  • Imaging/Quantification:

    • Add 100 µL of PBS or culture media to each well.

    • Measure fluorescence using a plate reader or fluorescence microscope.

      • Healthy cells (high mitochondrial membrane potential) will exhibit red fluorescence (excitation ~560 nm, emission ~595 nm).

      • Apoptotic or stressed cells (low mitochondrial membrane potential) will exhibit green fluorescence (excitation ~485 nm, emission ~535 nm).

    • Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Protocol 2: Western Blotting for ER Stress Markers (e.g., CHOP, ATF4)
  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-CHOP, anti-ATF4) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Perhexiline_Stress_Pathway cluster_0 High Concentration this compound cluster_1 Mitochondrion cluster_2 Endoplasmic Reticulum cluster_3 Apoptotic Cascade PM This compound CPT1 CPT-1/2 Inhibition PM->CPT1 ETC Respiratory Chain (Complex I, II, IV, V) Inhibition PM->ETC FAO ↓ Fatty Acid Oxidation CPT1->FAO MMP ↓ Mitochondrial Membrane Potential ETC->MMP ROS ↑ ROS Production ETC->ROS ATP ↓ ATP Production MMP->ATP Bcl2 Altered Bcl-2 Family (↓ Bcl-2, ↑ Bad) MMP->Bcl2 UPR Unfolded Protein Response (UPR) ROS->UPR PERK PERK → p-eIF2α → ATF4 UPR->PERK IRE1 IRE1 → XBP1s UPR->IRE1 CHOP ↑ CHOP Expression PERK->CHOP CHOP->Bcl2 Caspases Caspase Activation (Caspase-9, Caspase-3/7) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induced cellular stress signaling pathways.

Experimental_Workflow cluster_start cluster_treatment Treatment Phase cluster_assays Cellular Stress Assessment cluster_end start Start: Cell Culture treatment Treat cells with This compound (Dose-response & Time-course) start->treatment cytotoxicity Cytotoxicity Assays (MTS, LDH) treatment->cytotoxicity mito_stress Mitochondrial Stress (JC-1, ATP levels) treatment->mito_stress er_stress ER Stress (Western Blot, RT-qPCR) treatment->er_stress apoptosis Apoptosis Assays (Caspase Glo, Annexin V) treatment->apoptosis end End: Data Analysis cytotoxicity->end mito_stress->end er_stress->end apoptosis->end

Caption: General workflow for assessing this compound-induced cellular stress.

Troubleshooting_Logic start Inconsistent Cytotoxicity Results q1 Is cell seeding density consistent? start->q1 s1 Action: Standardize seeding protocol q1->s1 No q2 Is drug fully dissolved and DMSO control used? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Prepare fresh stock, ensure final DMSO <0.1% q2->s2 No q3 Are edge effects mitigated? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Avoid using outer wells of the plate q3->s3 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.

References

Optimizing treatment duration for Perhexiline Maleate in cancer cell studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Perhexiline Maleate in cancer cell studies. The information is designed to assist in optimizing treatment duration and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound primarily acts as an inhibitor of carnitine palmitoyltransferase 1 and 2 (CPT1/2).[1][2][3][4][5] These mitochondrial enzymes are crucial for the translocation of long-chain fatty acids into the mitochondria for fatty acid oxidation (FAO). By inhibiting CPT1/2, Perhexiline disrupts FAO, a key metabolic pathway that many cancer cells rely on for energy production (ATP) and the generation of NADPH, which protects against oxidative stress. This disruption leads to a cascade of effects including increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).

Q2: What are the expected outcomes of treating cancer cells with this compound?

A2: Treatment with this compound is expected to reduce cancer cell viability and induce apoptosis. Common observable outcomes include:

  • Inhibition of cell growth and proliferation.

  • Induction of apoptosis, which can be measured by assays for Annexin V staining and caspase-3/7 activation.

  • Disruption of the structure of 3D cancer models like spheroids and organoids.

  • Increased levels of intracellular reactive oxygen species (ROS).

  • Loss of mitochondrial membrane integrity.

Q3: For which types of cancer has this compound shown cytotoxic effects?

A3: Preclinical studies have demonstrated the anti-cancer properties of this compound in a variety of cancer cell lines, including:

  • Colorectal cancer

  • Pancreatic cancer

  • Breast cancer

  • Leukemia

  • Lung cancer

  • Glioblastoma

  • Prostate cancer

  • Ovarian cancer

  • Neuroblastoma

Q4: Does this compound act as a monotherapy or in combination with other drugs?

A4: Perhexiline has shown efficacy both as a monotherapy and in combination with traditional chemotherapeutics. Studies have indicated that it can enhance the therapeutic efficacy of drugs like gemcitabine and cisplatin, and may help in overcoming drug resistance.

Troubleshooting Guides

Issue 1: Determining the Optimal Treatment Concentration (IC50)

  • Problem: I am unsure what concentration of this compound to use for my cancer cell line.

  • Solution: The half-maximal inhibitory concentration (IC50) for this compound can vary between different cancer cell lines. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.

    • Start with a broad range of concentrations, for example, from 1 µM to 25 µM.

    • Treat the cells for a fixed duration, such as 48 or 72 hours.

    • Use a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to measure the percentage of viable cells at each concentration.

    • Plot the results and calculate the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

Issue 2: Optimizing the Treatment Duration

  • Problem: I am not observing significant cell death at my chosen concentration. Should I increase the treatment duration?

  • Solution: The cytotoxic effects of this compound are time-dependent. If you are not seeing the expected results, consider the following:

    • Time-Course Experiment: Perform a time-course experiment where you treat the cells with a fixed concentration of this compound (e.g., the IC50 value) and measure cell viability at different time points (e.g., 24, 48, 72, and 96 hours). This will help you identify the optimal treatment duration for your experimental goals.

    • Apoptosis Induction: The induction of apoptosis by Perhexiline can be observed as early as 2 hours with caspase 3/7 activation, with more significant effects seen at 48 to 72 hours. For longer-term studies, such as those involving organoids, treatment durations of up to 144 hours have been reported.

Issue 3: Inconsistent Results in Cell Viability Assays

  • Problem: My cell viability assay results are inconsistent between experiments.

  • Solution: Inconsistent results can be due to several factors. Ensure you are following a standardized protocol:

    • Cell Seeding Density: Use a consistent cell seeding density for all experiments, as this can affect the growth rate and drug sensitivity of the cells.

    • Drug Preparation: Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. This compound salt is soluble in DMSO.

    • Incubation Time: Adhere to a consistent incubation time for both drug treatment and the viability assay itself.

    • Assay Type: Be aware of the principles of your chosen viability assay. For example, MTT assays measure mitochondrial activity, which can be directly affected by Perhexiline's mechanism of action. Consider using an alternative assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH assay), to confirm your findings.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Treatment DurationReference
Colorectal CancerVarious~4Not Specified
Breast CancerVarious2 - 6Not Specified
Various CancersBreast, Cervix, Colon, Lung3 - 22Not Specified

Table 2: Summary of Experimental Conditions and Observed Effects

Cancer ModelPerhexiline ConcentrationTreatment DurationObserved EffectsReference
Colorectal Cancer Cell LinesNot Specified48 hoursIncreased Annexin V induction
Colorectal Cancer Cell LinesNot Specified72 hoursIncreased caspase 3/7 expression
Colorectal Cancer Spheroids≥6 µMNot SpecifiedLoss of spheroid integrity and caspase 3/7 activation
Colorectal Cancer OrganoidsNot Specified144 hoursDisruption of organoid structure
HepG2 (Hepatocellular Carcinoma)5-25 µM2-6 hoursReduced cell viability, reduced ATP content, LDH release
HepG2 (Hepatocellular Carcinoma)20 µM2 hoursActivated caspase 3/7
Chronic Lymphocytic Leukemia (CLL)5 µM48 hoursMassive apoptosis
Glioblastoma (Mouse Model)80 mg/kg (oral)3 daysAnti-tumor activity

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Caspase-3/7 Activation)

  • Cell Seeding: Seed cells in a 96-well plate (preferably a white-walled plate for luminescence assays).

  • Drug Treatment: Treat the cells with this compound at the desired concentration and for the desired duration.

  • Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., from a Caspase-Glo® 3/7 Assay kit) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Mandatory Visualizations

Perhexiline_Mechanism_of_Action cluster_mito Mitochondrion Perhexiline This compound CPT1_2 CPT1 / CPT2 Perhexiline->CPT1_2 FAO Fatty Acid Oxidation (FAO) Inhibition Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->CPT1_2 Transport Mitochondria Mitochondrial Matrix ATP_NADPH Reduced ATP & NADPH FAO->ATP_NADPH ROS Increased ROS FAO->ROS Apoptosis Apoptosis ATP_NADPH->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Mito_Dysfunction->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow_Optimization Start Start: Select Cancer Cell Line Dose_Response 1. Dose-Response Experiment (e.g., 1-25 µM for 48h) Start->Dose_Response IC50 2. Determine IC50 Value Dose_Response->IC50 Time_Course 3. Time-Course Experiment (IC50 concentration at 24, 48, 72h) IC50->Time_Course Optimal_Duration 4. Identify Optimal Treatment Duration Time_Course->Optimal_Duration Mechanism_Assays 5. Mechanistic Assays (Apoptosis, ROS, etc.) Optimal_Duration->Mechanism_Assays End End: Optimized Protocol Mechanism_Assays->End

References

How to control for the polymorphic metabolism of Perhexiline Maleate in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the polymorphic metabolism of Perhexiline Maleate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is controlling for metabolism so critical when researching this compound?

Controlling for the polymorphic metabolism of perhexiline is crucial due to its narrow therapeutic index and the risk of serious, concentration-dependent side effects.[1][2] The primary enzyme responsible for its clearance is Cytochrome P450 2D6 (CYP2D6), which is highly polymorphic in the human population.[3][4] Genetic variations can lead to significant inter-individual differences in drug clearance, causing plasma concentrations to vary up to 50-fold between patients on the same dose.[5] Failure to account for this variability can lead to drug accumulation and severe toxicity, including hepatotoxicity and peripheral neuropathy, particularly in individuals who are "poor metabolizers". Therefore, controlling for metabolic status is essential for subject safety, data integrity, and the accurate interpretation of research outcomes.

Q2: What is CYP2D6, and how do its genetic variations affect Perhexiline metabolism?

CYP2D6 is a key enzyme in the Cytochrome P450 family, responsible for the Phase I metabolism of numerous drugs, including perhexiline. Its gene is highly polymorphic, with over 100 known alleles. These genetic variations result in different enzyme activity levels, leading to distinct metabolizer phenotypes:

  • Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., *4, *5). They have little to no CYP2D6 activity, leading to very slow clearance of perhexiline and a high risk of toxicity from standard doses.

  • Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles. Their metabolic capacity is diminished compared to extensive metabolizers.

  • Extensive Metabolizers (EMs): Carry two fully functional alleles (e.g., *1, *2). This is considered the "normal" metabolizer status.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 genes. They metabolize perhexiline very rapidly, which may lead to sub-therapeutic plasma concentrations at standard doses.

The hydroxylation of perhexiline to its main metabolite, cis-hydroxyperhexiline, is almost exclusively catalyzed by CYP2D6, with activities being about 100-fold lower in PMs than in EMs.

Q3: What are the primary strategies to control for this metabolic variability in a research setting?

There are two main, complementary strategies to manage the polymorphic metabolism of perhexiline:

  • CYP2D6 Genotyping: This involves analyzing a subject's DNA to identify the specific CYP2D6 alleles they carry. This allows for the a priori prediction of a subject's metabolizer phenotype (PM, IM, EM, or UM) before drug administration, enabling proactive dose adjustments and subject stratification.

  • Phenotyping & Therapeutic Drug Monitoring (TDM): This involves measuring the actual metabolic capacity of an individual. For perhexiline, this is typically done by calculating the metabolic ratio (MR) of the parent drug to its metabolite in plasma. TDM involves the regular monitoring of plasma perhexiline concentrations to ensure they remain within the therapeutic range (0.15–0.60 mcg/mL), allowing for individualized dose adjustments. TDM is considered essential when using perhexiline.

Q4: My research involves cell lines or animal models, not humans. How is this relevant?

While human genetic polymorphisms are not a factor in standard in vitro or animal models, understanding the metabolic pathway is still critical.

  • In Vitro Studies: When using human-derived cell lines (e.g., HepG2, HepaRG) or human liver microsomes, it is important to know their CYP2D6 expression and activity levels. Some studies use engineered cell lines that overexpress specific CYP enzymes to investigate metabolism-dependent toxicity. Research has shown that CYP2D6-mediated metabolism protects cells from perhexiline-induced cytotoxicity.

  • Animal Models: The specific cytochrome P450 enzymes responsible for perhexiline metabolism can differ between species. It is crucial to characterize the metabolic profile of perhexiline in the chosen animal model to ensure its relevance to human metabolism and to correctly interpret pharmacokinetic and toxicological data.

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Recommended Action(s)
Unexpectedly high plasma concentrations and/or toxicity observed in a subject. Subject is likely a CYP2D6 Poor Metabolizer (PM).Immediately cease or drastically reduce the dose. Perform genotyping and/or phenotyping to confirm PM status. Adjust maintenance dose based on TDM, which may be as low as 50 mg per week for PMs.
Unexpectedly low or sub-therapeutic plasma concentrations. Subject may be a CYP2D6 Ultrarapid Metabolizer (UM).Perform genotyping to check for gene duplications. Increase dose based on TDM results. UMs may require up to 500 mg per day.
An extensive metabolizer (EM) by genotype shows a poor metabolizer phenotype. Co-administration of a potent CYP2D6 inhibitor (e.g., fluoxetine, paroxetine, quinidine).Review all co-administered medications for potential drug-drug interactions. Perhexiline itself can inhibit CYP2D6, a phenomenon known as phenocopying. Consider using an alternative non-inhibiting medication if possible.
Inconsistent results in pharmacokinetic studies. Saturable (non-linear) metabolism. Incorrect sample timing.Be aware that small changes in dosage can produce disproportionate changes in plasma concentration. Ensure blood samples for TDM are collected at trough concentrations (just before the next dose). Allow sufficient time to reach steady-state, which can be prolonged (up to 3 months) in slow metabolizers.
High variability in in vitro toxicity assay results. Differences in CYP2D6 activity between batches of human liver microsomes or cell lots.Characterize the CYP2D6 activity of each batch of microsomes or cells used. Use microsomes from genotyped donors (EM vs. PM) to compare metabolism-dependent toxicity.

Data Presentation: Quantitative Parameters

Table 1: CYP2D6 Phenotype, Genotype Examples, and Dosing Implications for Perhexiline

Phenotype Description Example Genotypes Perhexiline Metabolic Capacity Typical Dose Requirement
Poor Metabolizer (PM) Two non-functional alleles 4/4, 4/5, 5/6 Absent or vastly reduced 50-150 mg per week
Intermediate Metabolizer (IM) One reduced-function & one non-functional allele 4/41, 1/4 Decreased Requires lower than standard doses
Extensive Metabolizer (EM) Two functional alleles 1/1, 1/2 "Normal" 100–250 mg per day

| Ultrarapid Metabolizer (UM) | Gene duplication of functional alleles | 1xN/1, 1xN/2 | Increased to highly increased | Up to 500 mg per day |

Table 2: Therapeutic Drug Monitoring (TDM) Guidelines for Perhexiline

Parameter Recommended Value / Guideline Reference(s)
Therapeutic Plasma Range 0.15 - 0.60 mcg/mL (0.54 - 2.16 µmol/L)
Toxic Concentration Threshold Levels > 0.60 mcg/mL are associated with increased risk of toxicity.
Sample Timing Trough concentration (6-12 hours post-dose, or immediately prior to the next dose).
Initial Monitoring Measure level 72-96 hours after starting therapy.
Steady-State Monitoring Repeat level after 14 days for EMs. PMs may take up to 3 months to reach steady-state.

| Dose Adjustment Monitoring | Re-measure plasma levels 2 to 4 weeks after any dose adjustment. | |

Table 3: In Vitro Kinetic Parameters of Perhexiline Monohydroxylation by Human Liver Microsomes

Metabolizer Phenotype Apparent Km (µM) Vmax (pmol min-1 mg-1) Intrinsic Clearance (Vmax/Km) (µL min-1 mg-1)
Extensive Metabolizer (EM) 3.3 ± 1.5 9.1 ± 3.1 2.9 ± 0.5
Poor Metabolizer (PM) 124 ± 141 1.4 ± 0.6 0.026

Data sourced from an in vitro study using human liver microsomes.

Experimental Protocols

Protocol 1: General Workflow for CYP2D6 Genotyping

This protocol provides a generalized workflow. Specific techniques (e.g., TaqMan assays, PCR-RFLP, DNA sequencing) and allele panels may vary between laboratories.

  • Sample Collection: Collect a whole blood, saliva, or buccal swab sample from the subject.

  • DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit according to the manufacturer's instructions. Assess DNA purity and concentration.

  • Allele Amplification & Detection:

    • Use a validated genotyping assay to detect key single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene.

    • Tier 1 allele panels, as recommended by bodies like the Association for Molecular Pathology, should be considered to ensure a minimal standard of testing. This typically includes non-functional alleles (3, *4, *5, *6) and reduced-function alleles (10, *41).

    • CNV analysis is critical to identify the CYP2D6 gene deletion (*5) and gene duplications, which define PM and UM phenotypes, respectively.

  • Data Analysis & Phenotype Assignment:

    • Combine the results from SNP and CNV analyses to determine the subject's diplotype (the combination of two alleles).

    • Translate the determined genotype into a predicted metabolizer phenotype (PM, IM, EM, or UM) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).

Protocol 2: Perhexiline Phenotyping via Metabolic Ratio (MR)

This protocol determines the in vivo CYP2D6 activity by measuring the ratio of metabolite to parent drug in plasma.

  • Subject Preparation: The subject must be at a steady-state concentration of perhexiline. This may take at least two weeks for EMs and longer for PMs.

  • Sample Collection: Collect a trough blood sample (immediately prior to the next scheduled dose) into a plain red top (non-gel) tube.

  • Sample Processing:

    • Centrifuge the blood sample to separate the serum or plasma as soon as possible.

    • Store the separated serum/plasma frozen until analysis.

  • Quantification of Perhexiline and cis-OH-Perhexiline:

    • Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately measure the plasma concentrations of both perhexiline and its primary metabolite, cis-hydroxyperhexiline.

  • Calculation of Metabolic Ratio (MR):

    • Calculate the MR using the following formula: MR = [cis-hydroxyperhexiline] / [perhexiline]

  • Phenotype Assignment:

    • Use the calculated MR to classify the subject's phenotype. An antimode (cutoff) of 0.3 or 0.4 is often used to distinguish PMs from EMs.

    • Poor Metabolizer (PM): MR < 0.4

    • Extensive Metabolizer (EM): MR ≥ 0.4

Visualizations

Perhexiline_Metabolism Perhexiline Perhexiline (Parent Drug) Metabolite cis-Hydroxyperhexiline (Primary Metabolite) Perhexiline->Metabolite Hydroxylation Enzyme CYP2D6 Enzyme (Liver) Enzyme->Perhexiline Acts upon

Caption: Simplified metabolic pathway of Perhexiline via the CYP2D6 enzyme.

Experimental_Workflow decision decision io io proc proc start Initiate Perhexiline Research Study stratify Subject Stratification Strategy start->stratify genotype Perform CYP2D6 Genotyping stratify->genotype Pre-Screening phenotype Perform Phenotyping (TDM / Metabolic Ratio) stratify->phenotype On-Study Monitoring dose Informed Dose Selection & Adjustment genotype->dose phenotype->dose analysis Stratified Data Analysis dose->analysis results Interpret Results (Reduced Variability) analysis->results

Caption: Workflow for controlling Perhexiline's metabolic variability in research.

Genotype_Phenotype cluster_genotypes Genotype (CYP2D6 Allele Combination) cluster_phenotypes Resulting Phenotype & Metabolic Capacity g1 Two Non-Functional Alleles (e.g., 4/4, 4/5) p1 Poor Metabolizer (Vastly Reduced Capacity) g1->p1 g2 One Functional + One Non-Functional Allele (e.g., 1/4) p2 Intermediate Metabolizer (Decreased Capacity) g2->p2 g3 Two Functional Alleles (e.g., 1/1) p3 Extensive Metabolizer (Normal Capacity) g3->p3 g4 Multiple Functional Copies (e.g., 1xN/1) p4 Ultrarapid Metabolizer (Increased Capacity) g4->p4

Caption: Relationship between CYP2D6 genotype and resulting metabolizer phenotype.

References

Preventing precipitation of Perhexiline Maleate in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Perhexiline Maleate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after I add it to my cell culture medium?

This compound has very low solubility in aqueous solutions like cell culture media.[1][2] Precipitation typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous medium, causing the drug to crash out of solution. This is often due to the final concentration exceeding its solubility limit in the media or improper mixing techniques.

Q2: What is the best solvent to dissolve this compound for in vitro experiments?

Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound.[3][4] It is soluble up to 100 mM (39.36 mg/mL) in fresh, high-purity DMSO. Ethanol is a secondary option, but the maximum solubility is lower, around 20 mM (7.87 mg/mL).

Q3: What is the maximum concentration of this compound I can use in my experiment?

The maximum final concentration depends on the specific cell culture medium and its components (e.g., serum percentage). While in vitro studies have used concentrations up to 25 µM, it is critical to ensure the final DMSO concentration remains non-toxic to cells, typically below 0.5%. Exceeding the aqueous solubility limit, even at low DMSO concentrations, will lead to precipitation. A pilot solubility test in your specific medium is recommended.

Q4: Can I store this compound after dissolving it?

Yes. Prepare high-concentration stock solutions in DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. A DMSO stock solution is stable for at least one year when stored at -80°C. Aqueous working solutions should be prepared fresh for each experiment and should not be stored for more than a day.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in cell culture.

Problem Possible Cause(s) Recommended Solution(s)
Cloudiness or visible precipitate forms immediately upon adding the stock solution to the media. 1. High Final Concentration: The target concentration of this compound exceeds its solubility limit in the culture medium. 2. Poor Mixing: The concentrated DMSO stock was added too quickly or without sufficient agitation, creating localized high concentrations that precipitate before dispersing. 3. Low Temperature: The cell culture medium was cold, which decreases the solubility of the compound.1. Lower the final working concentration. Perform a dose-response curve to find the optimal concentration for your experiment. 2. Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal. 3. Use an intermediate dilution step. For example, dilute the high-concentration DMSO stock into a small volume of medium first, then add this to the final culture volume.
Precipitate appears hours or days after the initial treatment. 1. Compound Instability: The drug may be degrading or interacting with media components over time. 2. Evaporation: Evaporation of media from the culture plate can increase the drug concentration above its solubility limit. 3. pH Shift: Changes in the medium's pH due to cell metabolism could affect the drug's solubility.1. While Perhexiline is generally stable, ensure the purity of your compound. 2. Maintain proper humidity in the incubator (typically >95%) to minimize evaporation. 3. Refresh the media with freshly prepared working solution at appropriate intervals for long-term experiments.
Inconsistent experimental results or lower-than-expected drug activity. 1. Undissolved Drug: The drug has precipitated, reducing its effective concentration in the medium. 2. Solvent Toxicity: The final concentration of DMSO is too high, affecting cell health and masking the drug's specific effects.1. Visually inspect the culture wells for precipitate using a microscope. If present, optimize the dissolution protocol using the solutions above. 2. Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Always include a vehicle control (media with the same final DMSO concentration but no drug) in your experimental design.
Troubleshooting Flowchart

The following diagram outlines a logical approach to diagnosing and solving precipitation issues.

G cluster_start cluster_yes Troubleshooting Steps cluster_no start Precipitate Observed in Culture Medium? check_final_conc Is final drug concentration > 25µM? start->check_final_conc Yes no_precipitate No Precipitate. Proceed with experiment. start->no_precipitate No lower_conc Action: Lower final concentration. check_final_conc->lower_conc Yes check_dmso_conc Is final DMSO concentration > 0.5%? check_final_conc->check_dmso_conc No lower_dmso Action: Recalculate dilutions to lower DMSO %. check_dmso_conc->lower_dmso Yes check_protocol Was an intermediate dilution step used? check_dmso_conc->check_protocol No use_protocol Action: Use the recommended protocol with pre-warmed media and vortexing. check_protocol->use_protocol No check_protocol->no_precipitate Yes, issue resolved

Caption: Troubleshooting flowchart for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated primary stock solution.

Materials:

  • This compound powder (MW: 393.56 g/mol )

  • High-purity, sterile DMSO (suitable for cell culture)

  • Sterile, conical microcentrifuge tubes or amber vials

  • Calibrated analytical balance and sterile weighing paper

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 393.56 g/mol × 1000 mg/g = 19.68 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh 19.68 mg of this compound powder.

  • Dissolution: Transfer the powder to a sterile tube. Add 1 mL of high-purity DMSO.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter (PTFE or nylon) into a new sterile tube. This is critical for removing potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light, for long-term storage.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol describes the critical dilution step from the DMSO stock into the final culture medium.

Workflow Diagram

G cluster_stock Step 1: Stock Solution cluster_intermediate Step 2: Intermediate Dilution (Recommended) cluster_working Step 3: Final Working Solution cluster_final Step 4: Application stock 50 mM Stock Solution in 100% DMSO (Stored at -80°C) intermediate Prepare 100µM Intermediate Solution in pre-warmed (37°C) medium. stock->intermediate 1:500 dilution working Prepare 10µM Final Solution by diluting intermediate solution into bulk pre-warmed medium. intermediate->working 1:10 dilution apply Add to cells immediately. Final DMSO concentration = 0.02% working->apply

Caption: Recommended workflow for preparing this compound working solution.

Methodology:

  • Thaw Stock: Thaw one aliquot of the 50 mM DMSO stock solution at room temperature.

  • Pre-warm Medium: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Intermediate Dilution (1:500):

    • Pipette 998 µL of pre-warmed medium into a sterile tube.

    • Add 2 µL of the 50 mM stock solution to the medium.

    • Immediately vortex the tube gently for 5-10 seconds to mix thoroughly. This creates a 100 µM intermediate solution with 0.2% DMSO.

  • Final Dilution (1:10):

    • For a final volume of 10 mL, add 9 mL of pre-warmed medium to a sterile tube.

    • Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.

    • Mix by inverting the tube or gentle vortexing. This results in the final 10 µM working solution .

  • Final Check: The final DMSO concentration in this working solution is 0.02% , which is well below the toxicity threshold for most cell lines.

  • Application: Use the freshly prepared working solution to treat your cells immediately.

Quantitative Data Summary

The solubility of this compound varies significantly across different solvents. This data is crucial for planning the preparation of stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
DMSO 30 - 78 ~76 - 198
Ethanol 7.87 - 10~20 - 25
DMF 25~63.5
Water InsolubleInsoluble
1:1 DMSO:PBS (pH 7.2) ~0.5~1.27

References

Identifying and minimizing confounding variables in Perhexiline Maleate studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding variables in studies involving Perhexiline Maleate.

Frequently Asked Questions (FAQs)

Q1: What are the primary confounding variables to consider in this compound studies?

A1: The primary confounding variables in this compound studies are largely related to its metabolism and narrow therapeutic index. Key factors include:

  • CYP2D6 Genetic Polymorphism: Perhexiline is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultra-rapid metabolizers.[2][3][4] Poor metabolizers are at a significantly higher risk of accumulating toxic levels of the drug.

  • Concomitant Medications: Drugs that inhibit or induce the CYP2D6 enzyme can significantly alter perhexiline plasma concentrations.

    • Inhibitors: (e.g., certain antidepressants like fluoxetine and paroxetine) can increase perhexiline levels, raising toxicity risk.

    • Inducers: (e.g., rifampin) can decrease perhexiline levels, potentially reducing its efficacy.

  • Pre-existing Medical Conditions:

    • Liver Disease: Perhexiline is contraindicated in patients with pre-existing liver disease due to the risk of hepatotoxicity.

    • Peripheral Neuropathy: The drug is also contraindicated in those with significant peripheral neuropathy, a known side effect.

    • Diabetes: Perhexiline can cause hypoglycemia, especially in diabetic patients on insulin or sulfonylureas.

  • Patient Adherence: Given the need for regular monitoring and potential side effects, patient adherence to the prescribed dosing regimen can be a significant variable.

  • Body Weight and Age: Variations in body weight and age-related physiological changes can influence drug distribution and clearance.

Q2: How does CYP2D6 metabolizer status affect study outcomes?

A2: CYP2D6 metabolizer status directly impacts perhexiline plasma concentrations, which can confound both efficacy and safety assessments.

  • Poor Metabolizers: These individuals have little to no CYP2D6 enzyme activity and will accumulate the drug to potentially toxic levels on standard doses. This can lead to an overestimation of the drug's toxicity and a misinterpretation of adverse events as being inherent to the drug at therapeutic concentrations.

  • Ultra-Rapid Metabolizers: These individuals have increased CYP2D6 activity and may clear the drug so quickly that therapeutic concentrations are not achieved on standard doses. This could lead to an underestimation of the drug's efficacy.

  • Intermediate and Extensive Metabolizers: While extensive metabolizers have normal enzyme function, there is still significant inter-individual variability in metabolism.

Failure to account for CYP2D6 status can lead to high variability in pharmacokinetic and pharmacodynamic data, masking true dose-response relationships and compromising the statistical power of the study.

Troubleshooting Guides

Issue 1: High incidence of adverse events (hepatotoxicity, peripheral neuropathy) in the study population.

Possible Cause: Accumulation of Perhexiline to toxic plasma concentrations, potentially due to a high proportion of CYP2D6 poor metabolizers or drug-drug interactions.

Troubleshooting Protocol:

  • Stratify by CYP2D6 Genotype:

    • Methodology: Implement mandatory CYP2D6 genotyping for all potential study participants during the screening phase. Exclude individuals with a poor metabolizer phenotype if the study protocol is not designed to manage them. Alternatively, stratify randomization based on genotype (e.g., poor, intermediate, extensive/ultra-rapid) to ensure balanced distribution across treatment arms.

  • Therapeutic Drug Monitoring (TDM):

    • Methodology: Implement a strict TDM protocol. The therapeutic range for perhexiline is generally considered to be 0.15-0.6 mg/L (150-600 ng/mL).

      • Collect trough plasma samples (just before the next dose) at steady state.

      • Adjust dosages based on plasma concentrations to maintain levels within the therapeutic window.

  • Review Concomitant Medications:

    • Methodology: Obtain a thorough medication history at screening and each study visit. Prohibit the use of strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) and inducers (e.g., rifampin) during the study. If a moderately interacting drug is medically necessary, ensure subjects are evenly distributed across study arms.

  • Monitor Liver Function and Neurological Status:

    • Methodology: Conduct regular liver function tests (ALT, AST, bilirubin) and neurological examinations to detect early signs of toxicity.

Issue 2: High variability in pharmacokinetic (PK) data and lack of clear dose-response relationship.

Possible Cause: Uncontrolled differences in perhexiline metabolism due to genetic factors and drug interactions.

Troubleshooting Protocol:

  • Mandatory CYP2D6 Genotyping and Phenotyping:

    • Methodology: In addition to genotyping, consider phenotyping using the plasma cis-OH-perhexiline/perhexiline metabolic ratio to confirm metabolizer status.

  • Pharmacokinetic Sub-studies:

    • Methodology: Design a PK sub-study where dosing is stratified by CYP2D6 genotype. This will allow for the characterization of perhexiline's pharmacokinetics in different metabolizer groups and help establish genotype-specific dosing recommendations.

  • Strict Dosing and Sampling Times:

    • Methodology: Ensure strict adherence to dosing schedules and precisely timed blood draws for PK analysis to minimize variability.

Data Presentation

Table 1: Influence of CYP2D6 Genotype on Perhexiline Pharmacokinetics

CYP2D6 Metabolizer StatusTypical AllelesExpected Perhexiline Plasma Concentration (at standard dose)Recommended Dosing Strategy
Poor Metabolizer *3, *4, *5, *6High (Risk of Toxicity)Significantly reduced dose (e.g., 50 mg weekly) or alternative therapy.
Intermediate Metabolizer One functional, one non-functional alleleModerate to HighLower than standard dose, guided by TDM.
Extensive (Normal) Metabolizer Two functional allelesTherapeuticStandard dosing (e.g., 100 mg daily), guided by TDM.
Ultra-Rapid Metabolizer Gene duplicationLow (Risk of Inefficacy)Higher than standard dose, guided by TDM.

Note: This table presents generalized data; actual patient responses can vary.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Minimizing Confounding Variables Screening Patient Screening Genotyping CYP2D6 Genotyping Screening->Genotyping All potential subjects Stratification Stratified Randomization (by Genotype) Genotyping->Stratification Eligible subjects Treatment Perhexiline Administration (Dose adjusted by Genotype/TDM) Stratification->Treatment Monitoring Therapeutic Drug Monitoring (TDM) Liver & Neurological Function Treatment->Monitoring Regularly Analysis Data Analysis (Covariate adjustment for genotype) Treatment->Analysis Monitoring->Treatment Feedback loop for dose adjustment Monitoring->Analysis

Caption: Workflow for minimizing confounding variables in Perhexiline studies.

G cluster_genetics Genetic Factors cluster_drugs Drug Interactions Perhexiline This compound CYP2D6 CYP2D6 Enzyme Perhexiline->CYP2D6 Metabolism Metabolites Hydroxylated Metabolites (e.g., cis-OH-perhexiline) CYP2D6->Metabolites Excretion Renal Excretion Metabolites->Excretion Genotype CYP2D6 Genotype (Poor, Intermediate, Extensive, Ultra-Rapid) Genotype->CYP2D6 Determines enzyme activity Inhibitors CYP2D6 Inhibitors (e.g., Fluoxetine) Inhibitors->CYP2D6 Blocks activity Inducers CYP2D6 Inducers (e.g., Rifampin) Inducers->CYP2D6 Increases activity

Caption: Perhexiline metabolism pathway and key confounding factors.

References

Navigating the Nuances of Perhexiline Maleate: A Technical Guide to Reproducible In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

To assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their in vitro studies of Perhexiline Maleate, this technical support center provides detailed troubleshooting guides and frequently asked questions. Perhexiline's complex metabolic profile and pleiotropic effects necessitate careful experimental design and execution to ensure the reproducibility of findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[1] For cell culture experiments, preparing a concentrated stock solution in DMSO is common practice.[2] It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for long-term storage; for experiments requiring aqueous buffers, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice immediately before use.[1]

Q2: We are observing high variability in our IC50 values for this compound across different experiments. What are the potential causes?

A2: High variability in IC50 values is a common challenge in this compound in vitro studies and can be attributed to several factors:

  • Cell Line-Specific Metabolism: The primary source of variability is the metabolic activity of the cell line, specifically the expression and activity of cytochrome P450 enzymes. CYP2D6 is the major enzyme responsible for metabolizing perhexiline.[4] Cell lines with high CYP2D6 activity will metabolize perhexiline more rapidly, leading to a higher apparent IC50. Conversely, cells with low or no CYP2D6 expression will be more sensitive to the drug. It is crucial to characterize the CYP2D6 status of your cell line.

  • Use of Racemic Mixture vs. Enantiomers: Commercially available this compound is a racemic mixture of (+) and (-) enantiomers. These enantiomers can have different pharmacokinetic and pharmacodynamic properties, including different rates of metabolism and potentially different biological activities. Using the racemic mixture can introduce variability if the cell line metabolizes one enantiomer preferentially.

  • Cell Density and Plating Uniformity: Inconsistent cell seeding density across wells and plates can significantly impact the calculated IC50. Ensure even cell distribution and optimize the initial cell number for your specific assay duration.

  • Incubation Time: The duration of drug exposure can influence the observed cytotoxicity. Shorter incubation times may not be sufficient to observe the full effect of the drug, while longer times may lead to confounding factors like nutrient depletion in the media. Standardize the incubation time across all experiments.

  • Media Composition: Components in the cell culture media, such as serum concentration, can influence drug-protein binding and cellular metabolism, thereby affecting the apparent potency of this compound.

Q3: What are the primary mechanisms of action of this compound that we should be assessing in our in vitro models?

A3: this compound has several known mechanisms of action that can be investigated in vitro:

  • Inhibition of Carnitine Palmitoyltransferase (CPT) 1 and 2: Perhexiline is a well-established inhibitor of CPT1 and CPT2, enzymes crucial for the mitochondrial uptake and oxidation of long-chain fatty acids. This leads to a metabolic shift from fatty acid oxidation to glucose oxidation for energy production.

  • Induction of Apoptosis: Perhexiline has been shown to induce apoptosis in various cancer cell lines. This can be assessed by measuring the activation of caspases, such as caspase-3 and -7, or by using assays that detect markers of apoptosis like Annexin V staining.

  • Modulation of Signaling Pathways: Perhexiline can impact key cellular signaling pathways. It has been reported to inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. It can also activate the MAPK signaling cascade, including p38 and JNK pathways, and induce endoplasmic reticulum (ER) stress.

  • Cytotoxicity and Hepatotoxicity: Perhexiline can induce cytotoxicity, particularly in liver-derived cells. This is an important aspect to evaluate, especially when considering its therapeutic potential and side-effect profile.

Q4: Which cell lines are most appropriate for studying the effects of this compound?

A4: The choice of cell line is critical and should be guided by the research question.

  • For Cancer Studies: A panel of cancer cell lines from different tissues of origin should be considered. It is important to select cell lines with well-characterized metabolic profiles, particularly regarding CYP2D6 expression, to understand how metabolism influences drug response. Examples from the literature include colorectal cancer cell lines (HT29, SW620, HCT116), breast cancer cells, and glioblastoma cell lines.

  • For Hepatotoxicity Studies: Liver-derived cell lines such as HepG2 and HepaRG, as well as primary human hepatocytes, are the most relevant models for assessing Perhexiline-induced liver toxicity.

  • Considerations for Selection:

    • Metabolic Competence: If studying the role of metabolism, use cell lines with known CYP enzyme activity or engineered cell lines expressing specific CYPs.

    • Target Expression: Ensure the cell line expresses the molecular target or pathway of interest (e.g., high levels of CPT1 for metabolism studies, or specific signaling pathway components).

    • Genotypic and Phenotypic Characteristics: The genetic background and growth characteristics of the cell line can influence its response to Perhexiline.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Assay Results
Potential Cause Troubleshooting Step
Variable Cell Metabolism of Perhexiline Characterize the CYP2D6 expression and activity in your cell line. Consider using a CYP2D6 inhibitor (e.g., quinidine) as a control to assess the impact of metabolism. For comparative studies, use cell lines with similar metabolic capacities.
Compound Precipitation Visually inspect wells for precipitate, especially at higher concentrations. If precipitation occurs, consider preparing fresh dilutions or using a different solvent system (ensuring solvent controls are included).
Uneven Cell Plating Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for consistency and avoid seeding cells in the outer wells of 96-well plates, which are prone to evaporation (the "edge effect").
Interference with Assay Reagents Perhexiline may directly interact with certain assay reagents (e.g., reducing tetrazolium salts in MTT/MTS assays). Run a cell-free control with Perhexiline and the assay reagent to check for direct chemical reactions.
Inconsistent Incubation Times Strictly adhere to a standardized incubation time for all experiments. Optimize the incubation time for your specific cell line and assay.
Issue 2: Difficulty in Detecting Inhibition of CPT1/CPT2 Activity
Potential Cause Troubleshooting Step
Suboptimal Assay Conditions Optimize substrate concentrations (palmitoyl-CoA and L-carnitine) and enzyme concentration (mitochondrial lysate). Ensure the assay buffer pH and temperature are optimal for enzyme activity.
Low Perhexiline Concentration The IC50 for CPT1 inhibition can be in the micromolar range. Ensure you are using a concentration range sufficient to observe inhibition.
Indirect Measurement Issues If using an indirect method like measuring oxygen consumption, ensure that other metabolic pathways are not compensating for the inhibition of fatty acid oxidation. Use specific inhibitors for other pathways as controls.
Cell Permeability If using whole cells, ensure that Perhexiline is effectively reaching the mitochondria where CPT enzymes are located.
Issue 3: Weak or Inconsistent Western Blot Signals for Signaling Pathways (e.g., p-mTOR, p-S6K)
Potential Cause Troubleshooting Step
Suboptimal Antibody Use a validated antibody for the specific phosphorylated target. Check the literature for antibodies successfully used in similar studies. Run positive and negative controls to validate antibody performance.
Timing of Lysate Collection The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point for observing changes after Perhexiline treatment.
Low Protein Concentration Ensure you are loading a sufficient amount of protein per lane. Perform a protein quantification assay (e.g., BCA assay) on your lysates.
Phosphatase Activity Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.
Inefficient Protein Transfer Optimize your Western blot transfer conditions (voltage, time, membrane type) to ensure efficient transfer of your target protein.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
HT29Colorectal CancerCell Viability72 hours~4
SW620Colorectal CancerCell Viability72 hours~4
HCT116Colorectal CancerCell Viability72 hours~4
HepG2Hepatocellular CarcinomaCellular ATP4-6 hours5-10
HepaRGHepatocellular CarcinomaCellular ATP4 hours5-10
Primary Human HepatocytesNormal LiverCellular ATP4 hours>10

Table 2: this compound Inhibition of Carnitine Palmitoyltransferase (CPT)

EnzymeTissue SourceIC50 (µM)Reference
CPT1Rat Heart77
CPT1Rat Liver148
CPT2Not Specified79

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol is based on a commercially available luminescent assay (e.g., Caspase-Glo® 3/7 Assay) and should be performed according to the manufacturer's instructions.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at an optimal density in 100 µL of complete medium.

    • Incubate overnight.

    • Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 2, 4, 6, or 24 hours).

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Express caspase-3/7 activity as a fold change relative to the vehicle control.

Protocol 3: Western Blotting for mTORC1 Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key mTORC1 pathway proteins.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, rabbit anti-phospho-p70 S6 Kinase (Thr389), rabbit anti-p70 S6 Kinase, rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236), rabbit anti-S6 Ribosomal Protein)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations and for the optimal time determined from a time-course experiment.

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To assess total protein levels and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

Mandatory Visualizations

Perhexiline_Metabolic_Pathway Perhexiline Perhexiline (Racemic Mixture) CYP2D6 CYP2D6 Perhexiline->CYP2D6 Major Pathway Other_CYPs Other CYPs (e.g., CYP3A4, CYP1A2) Perhexiline->Other_CYPs Minor Pathway Metabolites Hydroxyperhexiline Metabolites CYP2D6->Metabolites Other_CYPs->Metabolites Variability High Inter-Individual and Inter-Cell Line Variability Metabolites->Variability

Caption: Perhexiline metabolism and source of variability.

Perhexiline_Signaling_Effects cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Perhexiline_ext Perhexiline mTORC1 mTORC1 Perhexiline_ext->mTORC1 Inhibits MAPK MAPK Pathway (p38, JNK) Perhexiline_ext->MAPK Activates ER_Stress ER Stress Perhexiline_ext->ER_Stress Induces CPT1_2 CPT1/CPT2 Perhexiline_ext->CPT1_2 Inhibits p70S6K p70S6K mTORC1->p70S6K S6 S6 p70S6K->S6 Cell_Growth Cell Growth & Proliferation S6->Cell_Growth Apoptosis_cyto Apoptosis MAPK->Apoptosis_cyto ER_Stress->Apoptosis_cyto FAO Fatty Acid Oxidation CPT1_2->FAO

Caption: Key signaling pathways affected by Perhexiline.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting Cell_Line_Selection Cell Line Selection (CYP2D6 status) Cell_Seeding Consistent Cell Seeding Cell_Line_Selection->Cell_Seeding Stock_Solution Perhexiline Stock (DMSO, -80°C) Drug_Treatment Accurate Dilutions & Standardized Incubation Stock_Solution->Drug_Treatment Cell_Seeding->Drug_Treatment Assay Select Appropriate Assay (e.g., MTT, Caspase, WB) Drug_Treatment->Assay Data_Analysis Data Analysis (IC50, Fold Change) Assay->Data_Analysis Variability_Check Check for Variability Data_Analysis->Variability_Check Variability_Check->Data_Analysis Low Variability (Reproducible) Troubleshoot Troubleshoot: - Metabolism - Precipitation - Assay Interference Variability_Check->Troubleshoot High Variability Troubleshoot->Cell_Line_Selection Troubleshoot->Drug_Treatment Troubleshoot->Assay

Caption: Workflow for reproducible Perhexiline experiments.

References

Validation & Comparative

A Comparative Analysis of Perhexiline Maleate and Trimetazidine in the Management of Angina Pectoris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-anginal therapies, metabolic modulators present a unique therapeutic approach by optimizing myocardial energy metabolism. This guide provides a detailed comparison of two prominent metabolic agents, Perhexiline Maleate and Trimetazidine, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use in angina models.

At a Glance: Key Differences and Mechanisms of Action

This compound and Trimetazidine both exert their anti-anginal effects by shifting the heart's energy substrate preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation.[1][2] However, they achieve this through distinct molecular targets.

This compound primarily inhibits carnitine palmitoyltransferase-1 (CPT-1) , an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][3] By blocking this pathway, perhexiline reduces fatty acid metabolism and encourages the myocardium to utilize glucose, thereby increasing ATP production per unit of oxygen consumed and enhancing myocardial efficiency.[3]

Trimetazidine , on the other hand, is understood to inhibit the enzyme 3-ketoacyl-CoA thiolase (3-KAT) , which is involved in the final step of fatty acid beta-oxidation. This inhibition also leads to a metabolic shift towards glucose oxidation, making the heart more efficient under ischemic conditions. Emerging evidence also suggests that Trimetazidine's cardioprotective effects may be mediated through the activation of the AMPK and ERK signaling pathways.

Quantitative Efficacy in Angina Models: A Data-Driven Comparison

The following tables summarize the quantitative data from various clinical trials assessing the efficacy of this compound and Trimetazidine in patients with stable angina.

Table 1: Efficacy of this compound in Stable Angina

ParameterBaselinePerhexiline TreatmentPlaceboStudy DesignReference
Weekly Angina Attacks 18.2 ± 2.82.8 ± 0.9 (at 400 mg)-Double-blind, crossover
Nitroglycerin Consumption Parallel reduction to angina attacks--Double-blind, crossover
Exercise Duration (seconds) 261 ± 57384 ± 75-Double-blind, crossover
Responders (Objective Exercise Criteria) -63%18%Randomized, double-blind, placebo-controlled crossover
Subjective Improvement -65%0%Randomized, double-blind, placebo-controlled crossover
Reduction in Anginal Attacks -84% of patients-Double-blind, crossover
Reduction in Glyceryl Trinitrate Consumption -64% of patients-Double-blind, crossover

Table 2: Efficacy of Trimetazidine in Stable Angina

ParameterBaselineTrimetazidine TreatmentPlaceboStudy DesignReference
Weekly Angina Attacks 10.1 ± 1.36.6 ± 1.4-Single-blind, placebo-controlled
Weekly Nitroglycerin Consumption -Decreased by 3.1 tabletsIncreased by 0.3 tabletsSingle-blind, placebo-controlled
Time to 1-mm ST-Segment Depression (seconds) -+55 (95% CI: 35–77)-Network meta-analysis
Total Exercise Duration (seconds) -+46 (95% CI: 28–66)-Network meta-analysis
Time to Onset of Angina (seconds) -+54 (95% CI: 24–84)-Network meta-analysis
Weekly Angina Attacks (as add-on therapy) 4.8 ± 3.50.9 ± 1.4-Observational, multicenter, prospective

Signaling Pathways and Mechanisms of Action

The distinct molecular targets of Perhexiline and Trimetazidine initiate cascades of events that culminate in improved myocardial energetics.

cluster_0 This compound Pathway cluster_1 Trimetazidine Pathway FattyAcids Long-Chain Fatty Acids CPT1 CPT-1 FattyAcids->CPT1 Mitochondria Mitochondria CPT1->Mitochondria BetaOxidation_P Fatty Acid β-Oxidation Mitochondria->BetaOxidation_P Perhexiline Perhexiline Maleate Perhexiline->CPT1 Inhibits Glucose_P Glucose GlucoseOxidation_P Glucose Oxidation Glucose_P->GlucoseOxidation_P ATP_P ATP (Oxygen Efficient) GlucoseOxidation_P->ATP_P FattyAcids_T Long-Chain Fatty Acids BetaOxidation_T Fatty Acid β-Oxidation FattyAcids_T->BetaOxidation_T ThreeKAT 3-KAT BetaOxidation_T->ThreeKAT Trimetazidine Trimetazidine Trimetazidine->ThreeKAT Inhibits AMPK AMPK Activation Trimetazidine->AMPK ERK ERK Activation Trimetazidine->ERK Glucose_T Glucose GlucoseOxidation_T Glucose Oxidation Glucose_T->GlucoseOxidation_T ATP_T ATP (Oxygen Efficient) GlucoseOxidation_T->ATP_T AMPK->GlucoseOxidation_T Cardioprotection Cardioprotection AMPK->Cardioprotection ERK->Cardioprotection Start Patient Recruitment (Stable Angina) Screening Screening & Baseline Assessment (Exercise Test, Angina Diary) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: Treatment (e.g., Perhexiline/Trimetazidine) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB TreatmentPeriod Treatment Period (e.g., 12 weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp Follow-up Assessments (Exercise Test, Angina Diary, Safety Labs) TreatmentPeriod->FollowUp DataAnalysis Data Analysis (Comparison of Outcomes) FollowUp->DataAnalysis Conclusion Conclusion on Efficacy & Safety DataAnalysis->Conclusion

References

Perhexiline Maleate: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Perhexiline maleate, a drug historically used for angina pectoris, is gaining significant attention for its potential as a repurposed anti-cancer agent.[1][2] This guide provides a cross-validation of its anti-cancer effects in different cell lines, presenting key experimental data, detailed protocols, and visual representations of its mechanism of action.

Quantitative Efficacy Comparison

This compound has demonstrated cytotoxic effects across a range of cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the low micromolar range. The tables below summarize the IC50 values of perhexiline in various cancer cell lines as reported in recent studies.

Breast Cancer Cell Lines IC50 (µmol/L) Reference
MCF-72 - 6
MDA-MB-4682 - 6
SK-BR-32 - 6
AU5652 - 6
BT4742 - 6
Colon Cancer Cell Lines IC50 (µmol/L) Reference
HT-29~4
SW620~4
HCT1164.5 - 8
Other Cancer Cell Lines IC50 (µmol/L) Reference
Cervical Cancer (HeLa)3 - 22
Lung Cancer3 - 22
Glioblastoma (patient-derived)Potent cytotoxicity reported
Pancreatic Ductal Adenocarcinoma (organoids)Growth inhibition observed
Neuroblastoma (SH-SY5Y)Sensitizes cells to cisplatin

Mechanism of Action: Induction of Apoptosis

Multiple studies have confirmed that perhexiline's anti-cancer activity is mediated through the induction of apoptosis, a form of programmed cell death. This process is initiated by intracellular stress, such as the increase in reactive oxygen species (ROS), leading to the activation of a cascade of caspases.

Key apoptotic events observed in cancer cells treated with perhexiline include:

  • Increased Annexin V Staining: Indicating the externalization of phosphatidylserine, an early marker of apoptosis.

  • Activation of Caspase-3 and Caspase-7: These are executioner caspases that play a central role in the apoptotic process.

  • Cleavage of Poly (ADP-ribose) Polymerase 1 (PARP-1): A hallmark of apoptosis.

  • Release of Cytochrome c: From the mitochondria, a key event in the intrinsic apoptotic pathway.

Signaling Pathways

The anti-cancer effects of perhexiline are attributed to its ability to inhibit carnitine palmitoyltransferase 1 and 2 (CPT1 and CPT2), key enzymes in fatty acid oxidation (FAO). This inhibition leads to a metabolic shift, resulting in reduced ATP production, increased AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation. Furthermore, the disruption of mitochondrial FAO contributes to an increase in reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway.

Perhexiline's Anti-Cancer Signaling Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Perhexiline Perhexiline Maleate CPT1_2 CPT1 & CPT2 Perhexiline->CPT1_2 FAO Fatty Acid Oxidation (FAO) CPT1_2->FAO inhibits ETC Electron Transport Chain (ETC) FAO->ETC fuels ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS increases AMPK AMPK Activation ATP->AMPK decrease in ATP/AMP ratio Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases mTORC1 mTORC1 Inhibition AMPK->mTORC1 inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Perhexiline's mechanism of action in cancer cells.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced studies for assessing the anti-cancer effects of this compound.

Cell Viability Assay (Crystal Violet Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48-72 hours).

  • Staining:

    • Remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.

    • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain with a solubilizing agent (e.g., 10% acetic acid or methanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

Caspase 3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to each well.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for caspase cleavage of the substrate.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The signal intensity is proportional to the caspase 3/7 activity.

Experimental_Workflow cluster_assays Assessment of Anti-Cancer Effects start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., Crystal Violet) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis caspase Caspase Activity Assay (e.g., Caspase 3/7) treatment->caspase analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis caspase->analysis end Conclusion: Efficacy & Mechanism analysis->end

Caption: General experimental workflow for evaluating perhexiline.

Concluding Remarks

The collective evidence strongly suggests that this compound is a promising candidate for anti-cancer therapy. Its ability to induce apoptosis in a variety of cancer cell lines at clinically relevant concentrations warrants further investigation. The detailed mechanisms and the potential for combination therapies are active areas of research that hold the potential to introduce a repurposed, effective treatment for various malignancies.

References

A Comparative Analysis of Perhexiline Maleate and Beta-Blockers in the Management of Cardiac Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct pharmacological agents used in the treatment of cardiac ischemia: Perhexiline Maleate, a metabolic modulator, and beta-blockers, a cornerstone of cardiovascular therapy. This document synthesizes experimental data on their mechanisms of action, clinical efficacy, and safety profiles to inform research and drug development efforts in the field of ischemic heart disease.

Introduction: Two Distinct Approaches to Alleviating Myocardial Ischemia

Cardiac ischemia, a condition characterized by an imbalance between myocardial oxygen supply and demand, is a primary cause of angina pectoris and can lead to more severe cardiac events.[1][2] Pharmacological interventions aim to restore this balance through various mechanisms. Beta-adrenergic receptor blockers, or beta-blockers, have been a first-line therapy for decades, primarily by reducing myocardial oxygen demand.[2][3][4] In contrast, this compound offers a unique metabolic approach by enhancing the efficiency of myocardial oxygen utilization. This guide will delve into a comparative analysis of these two drug classes, providing quantitative data, experimental methodologies, and visual representations of their underlying biological pathways.

Mechanisms of Action: A Tale of Two Pathways

The therapeutic effects of this compound and beta-blockers in cardiac ischemia stem from fundamentally different molecular mechanisms.

This compound: The Metabolic Shift

Perhexiline's primary mechanism of action is the inhibition of the carnitine palmitoyltransferase (CPT) system, specifically CPT-1 and CPT-2. These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the heart's primary energy source in a healthy state. By inhibiting CPT, perhexiline forces a metabolic shift in the myocardium from fatty acid oxidation to glucose oxidation (glycolysis). This is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby improving myocardial efficiency and reducing oxygen demand during ischemic conditions.

Perhexiline_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol CPT1 CPT-1 Fatty_Acylcarnitine Fatty Acylcarnitine CPT1->Fatty_Acylcarnitine CPT2 CPT-2 Beta_Oxidation β-Oxidation CPT2->Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Carnitine Fatty_Acylcarnitine->CPT2 ATP_Fatty_Acid ATP (High O2 Cost) Beta_Oxidation->ATP_Fatty_Acid Perhexiline This compound Perhexiline->CPT1 Inhibits Perhexiline->CPT2 Inhibits Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->Fatty_Acyl_CoA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP_Glucose ATP (Low O2 Cost) Glycolysis->ATP_Glucose

Perhexiline's metabolic modulation pathway.
Beta-Blockers: Dampening the Sympathetic Drive

Beta-blockers act as competitive antagonists at beta-adrenergic receptors (β-ARs), primarily β1-receptors located in the heart. Under conditions of stress or exertion, the sympathetic nervous system releases catecholamines (epinephrine and norepinephrine), which bind to these receptors and trigger a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), myocardial contractility (inotropy), and blood pressure. By blocking the binding of catecholamines to β1-receptors, beta-blockers effectively blunt this sympathetic response, thereby reducing myocardial oxygen consumption.

Beta_Blocker_Mechanism cluster_Cell_Membrane Cardiac Myocyte Membrane cluster_Intracellular Intracellular Space Beta_Blocker Beta-Blocker Beta1_Receptor β1-Adrenergic Receptor Beta_Blocker->Beta1_Receptor Blocks Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta1_Receptor Binds G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Ca2+ Channels PKA->Ca_Channels Phosphorylates Increased_Ca ↑ Intracellular Ca2+ Ca_Channels->Increased_Ca Increased_HR_Contractility ↑ Heart Rate & ↑ Contractility Increased_Ca->Increased_HR_Contractility

Beta-blocker signaling pathway in cardiac myocytes.

Clinical Efficacy: A Quantitative Comparison

The clinical utility of both drug classes has been evaluated in numerous trials, with key endpoints including reduction in angina frequency, nitroglycerin consumption, and improvement in exercise tolerance.

This compound: Efficacy in Refractory Angina

Clinical studies have consistently demonstrated the efficacy of perhexiline in reducing anginal symptoms, particularly in patients with refractory angina who are already on maximal conventional therapy.

Table 1: Summary of Clinical Efficacy Data for this compound

ParameterStudy DesignPatient PopulationKey FindingsReference
Angina Frequency Double-blind, placebo-controlled, crossover20 male patients with severe angina despite beta-blocker therapyMean weekly angina rate fell from 18.2 to 2.8 on 400 mg perhexiline (P < 0.05).
Open-label26 patients with severe angina15 patients experienced a reduction in attack frequency to less than one-third of their previous level.
Nitroglycerin Consumption Double-blind, placebo-controlled, crossover20 male patients with severe angina despite beta-blocker therapyNitroglycerin consumption fell in parallel with the reduction in angina attacks.
Exercise Tolerance Double-blind, placebo-controlled, crossover17 patients with refractory angina63% of patients on perhexiline were responders based on objective exercise testing criteria, compared to 18% on placebo (p < 0.05).
Double-blind, placebo-controlled, crossover20 male patients with severe angina despite beta-blocker therapyMean exercise duration increased from 261 seconds to 384 seconds (P < 0.05).
Double-blind, placebo-controlled20 patients with stable anginaIncrease in exercise tolerance of 8.1% and in aerobic capacity of 8.3% (p < 0.01).

A systematic review of 36 randomized controlled trials (883 participants) concluded that perhexiline is significantly more effective than placebo in reducing angina attacks and that two studies showed it to be more effective than beta-blockers in reducing angina attacks and nitroglycerin use.

Beta-Blockers: A Standard of Care with Evolving Evidence

Beta-blockers are well-established in the management of stable angina and following a myocardial infarction. Their efficacy is primarily attributed to their hemodynamic effects.

Table 2: Summary of Clinical Efficacy Data for Beta-Blockers

ParameterStudy DesignPatient PopulationKey FindingsReference
Angina Frequency Dose-ranging study24 patients with stable exertional anginaMean angina frequency decreased from 6.6 episodes/week with placebo to 0.2 episodes/week with betaxolol (p < 0.00005).
Randomized, double-blind147 patients with stable anginaBoth bisoprolol and atenolol significantly reduced the frequency of spontaneous angina attacks.
Exercise Tolerance Dose-ranging study24 patients with stable exertional anginaMean treadmill exercise time increased from 3.1 minutes with placebo to 8.0 minutes with betaxolol (p < 0.00005).
Double-blind, crossover11 patients with stable, exercise-induced anginaTreadmill walking time to the onset of angina was significantly greater after propranolol compared to placebo.
Mortality Reduction (Post-MI) Meta-analysis of multiple trialsPatients post-myocardial infarctionChronic beta-blocker therapy reduces mortality in patients who survive an acute myocardial infarction.

While historically proven to reduce mortality post-myocardial infarction, recent evidence suggests that the benefit of long-term beta-blocker therapy in patients with stable ischemic heart disease without a recent myocardial infarction is primarily for symptom relief.

Experimental Protocols

The evaluation of anti-anginal drugs relies on standardized experimental protocols to assess their impact on myocardial ischemia.

Exercise Tolerance Testing

A common method to objectively measure the efficacy of anti-anginal medications is the exercise tolerance test, often performed on a treadmill or bicycle ergometer.

  • Objective: To determine the duration of exercise a patient can tolerate before the onset of anginal symptoms or ischemic changes on an electrocardiogram (ECG).

  • Typical Protocol (Bruce Protocol):

    • A baseline resting ECG, heart rate, and blood pressure are recorded.

    • The patient begins walking on a treadmill at a slow speed and low incline.

    • Every three minutes, the speed and incline of the treadmill are increased, progressively increasing the workload on the heart.

    • Throughout the test, the patient's ECG, heart rate, blood pressure, and symptoms are continuously monitored.

    • The test is terminated when the patient experiences significant angina, severe shortness of breath, dizziness, or when specific ECG changes indicating ischemia are observed.

  • Endpoints:

    • Total exercise duration.

    • Time to onset of angina.

    • Time to 1mm ST-segment depression on ECG.

    • Maximal heart rate and blood pressure achieved.

    • Rate-pressure product (heart rate x systolic blood pressure), an index of myocardial oxygen consumption.

Experimental_Workflow cluster_protocol Exercise Tolerance Test Protocol Start Patient Recruitment (Stable Angina) Baseline Baseline Assessment (Resting ECG, HR, BP) Start->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (Perhexiline or Beta-Blocker) Randomization->Drug_Admin Treatment Group Placebo_Admin Placebo Administration Randomization->Placebo_Admin Control Group Exercise_Test Graded Exercise Test (e.g., Bruce Protocol) Drug_Admin->Exercise_Test Placebo_Admin->Exercise_Test Monitoring Continuous Monitoring (ECG, HR, BP, Symptoms) Exercise_Test->Monitoring Endpoint Endpoint Assessment (Exercise Duration, Angina Onset) Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis

A typical experimental workflow for an exercise tolerance test.

Safety and Side Effect Profile

The choice between this compound and beta-blockers is often influenced by their respective side effect profiles and the need for monitoring.

Table 3: Comparative Side Effect Profile

Side Effect CategoryThis compoundBeta-Blockers
Cardiovascular Generally well-tolerated hemodynamically.Bradycardia, hypotension, heart block, fatigue.
Neurological Peripheral neuropathy (risk increased with high plasma concentrations).Dizziness, fatigue, depression.
Hepatic Hepatotoxicity (risk increased with high plasma concentrations).Generally minimal hepatic side effects.
Metabolic Hypoglycemia (rare).Can mask symptoms of hypoglycemia in diabetic patients.
Other Dizziness, gastrointestinal irritation, malaise.Bronchospasm (especially with non-selective agents), sexual dysfunction.

A critical consideration with Perhexiline is its narrow therapeutic index and variable patient metabolism, necessitating therapeutic drug monitoring to maintain plasma concentrations within a safe and effective range (typically 150-600 ng/mL) to minimize the risk of serious adverse effects like hepatotoxicity and neuropathy.

Conclusion and Future Directions

This compound and beta-blockers represent two distinct and effective strategies for the management of cardiac ischemia. Beta-blockers reduce myocardial oxygen demand through their negative chronotropic and inotropic effects, while Perhexiline enhances myocardial metabolic efficiency.

The choice of agent depends on the individual patient's clinical profile, comorbidities, and tolerance to side effects. Perhexiline may offer a valuable alternative or adjunctive therapy for patients with refractory angina who are not adequately managed with conventional treatments like beta-blockers. However, its use requires careful patient monitoring.

Future research should focus on well-designed, head-to-head comparative trials to further delineate the relative efficacy and long-term outcomes of these two drug classes in different subsets of patients with ischemic heart disease. Furthermore, exploring the potential synergistic effects of combining metabolic modulators with traditional hemodynamic agents could open new avenues for the optimal management of cardiac ischemia.

References

Independent verification of Perhexiline Maleate's therapeutic efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Perhexiline maleate, a drug originally developed for the treatment of angina pectoris, has garnered renewed interest for its therapeutic potential in cardiovascular diseases, particularly angina and hypertrophic cardiomyopathy. This guide provides an evidence-based comparison of this compound's in-vivo therapeutic efficacy against other treatment modalities, supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: A Metabolic Shift

Perhexiline's primary mechanism of action involves the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1). This inhibition leads to a metabolic switch in the myocardium from fatty acid oxidation to glucose oxidation. As glucose oxidation requires less oxygen to produce the same amount of ATP, this shift enhances myocardial efficiency, particularly in ischemic conditions.[1] This metabolic modulation is central to its therapeutic effects in both angina and hypertrophic cardiomyopathy.

Therapeutic Efficacy in Angina Pectoris

Clinical trials have demonstrated the efficacy of this compound in reducing the frequency of angina attacks and improving exercise tolerance in patients with stable angina.

Comparison with Placebo and Other Anti-anginal Drugs

A network meta-analysis of various anti-anginal drugs provides insights into the relative efficacy of different treatments. While direct head-to-head trials with all alternatives are limited, the data suggests that traditional therapies like beta-blockers and calcium channel blockers are effective first-line treatments.[2] Ranolazine and trimetazidine, when added to first-line therapy, have also shown significant benefits in improving exercise tolerance and reducing angina frequency.[3] Perhexiline is often considered for patients with refractory angina who do not respond adequately to other medications.[4]

Treatment ComparisonOutcome MeasureResultReference
Perhexiline vs. Placebo Weekly Angina AttacksSignificant ReductionClinical Trials
Exercise DurationSignificant ImprovementClinical Trials
Beta-blockers vs. Calcium Channel Blockers Angina FrequencyBeta-blockers showed a trend towards fewer episodes[2]
Adverse EventsBeta-blockers were associated with fewer adverse events
Ranolazine (add-on) vs. Placebo (add-on) Exercise ToleranceSignificant Improvement
Angina FrequencySignificant Reduction
Trimetazidine (add-on) vs. Placebo (add-on) Exercise ToleranceSignificant Improvement

Therapeutic Efficacy in Hypertrophic Cardiomyopathy (HCM)

Perhexiline has shown promise in improving symptoms and cardiac function in patients with hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle.

Comparison with Mavacamten and Other HCM Treatments

A network meta-analysis of drug therapies for HCM revealed that both perhexiline and the newer cardiac myosin inhibitor, mavacamten, improved peak oxygen consumption (pVO2) compared to placebo. Mavacamten also demonstrated reductions in several other key disease markers. For patients with obstructive HCM who are refractory to medical therapy, invasive procedures like surgical myectomy and alcohol septal ablation are also options and have been shown to be effective in reducing the left ventricular outflow tract (LVOT) gradient and improving symptoms.

Treatment ComparisonOutcome MeasureResultReference
Perhexiline vs. Placebo Peak Oxygen Consumption (pVO2)Significant Improvement
Mavacamten vs. Placebo Peak Oxygen Consumption (pVO2)Significant Improvement
LVOT GradientSignificant Reduction
NT-proBNP, LVMI, LAVI, Septal E/e'Significant Reduction
Surgical Myectomy vs. Alcohol Septal Ablation LVOT Gradient ReductionGreater reduction with surgical myectomy
Symptom ResolutionGreater with surgical myectomy

Experimental Protocols

In-Vivo Assessment of Anti-Anginal Efficacy: Bicycle Ergometry Stress Test

This protocol is a standardized method to assess the effect of anti-anginal medication on exercise tolerance.

1. Patient Preparation:

  • Patients should fast for at least three hours before the test.
  • Anti-anginal medications may be withheld prior to the test, as determined by the study protocol.
  • A baseline 12-lead electrocardiogram (ECG) is recorded.

2. Exercise Protocol:

  • The test is performed on a calibrated bicycle ergometer.
  • The initial workload is typically set at 25 or 50 Watts.
  • The workload is increased in increments of 25 Watts every 2 or 3 minutes.
  • The patient is encouraged to pedal at a constant speed (e.g., 60 revolutions per minute).

3. Monitoring:

  • ECG is continuously monitored throughout the test and during the recovery period.
  • Blood pressure is measured at baseline, at the end of each stage, and during recovery.
  • The patient is asked to report any symptoms, particularly chest pain, on a standardized scale.

4. Endpoints:

  • The test is terminated upon reaching a predetermined endpoint, such as:
  • Significant ST-segment depression (≥0.1 mV).
  • Development of limiting symptoms (severe angina, dyspnea, fatigue).
  • Significant arrhythmias or hemodynamic instability.
  • Achieving a target heart rate.

5. Data Analysis:

  • Total exercise duration.
  • Time to onset of angina.
  • Time to onset of significant ST-segment depression.
  • Maximum workload achieved.
  • Rate-pressure product (heart rate x systolic blood pressure) at peak exercise.

In-Vivo Assessment of Cardiac Function in a Mouse Model of Hypertrophic Cardiomyopathy: Echocardiography

This protocol describes the use of echocardiography to assess cardiac structure and function in a murine model of HCM (e.g., Mybpc3-targeted knock-in mice).

1. Animal Preparation:

  • Mice are anesthetized, typically with isoflurane, to maintain a stable heart rate.
  • The chest is shaved to ensure good acoustic coupling.
  • The mouse is placed in a supine position on a heated platform to maintain body temperature.

2. Echocardiographic Imaging:

  • A high-frequency ultrasound system with a linear array transducer is used.
  • Standard two-dimensional (2D) and M-mode images are acquired from the parasternal long-axis and short-axis views.
  • Pulsed-wave Doppler is used to assess blood flow velocities across the mitral and aortic valves, as well as in the left ventricular outflow tract.
  • Tissue Doppler imaging is used to measure myocardial velocities.

3. Key Measurements:

  • Left Ventricular (LV) Dimensions: LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
  • Wall Thickness: Interventricular septal thickness (IVS) and posterior wall thickness (PWT) at end-diastole.
  • Systolic Function: Fractional shortening (FS) and ejection fraction (EF).
  • Diastolic Function: Mitral inflow E/A ratio, E-wave deceleration time, and isovolumic relaxation time. Tissue Doppler-derived e' and E/e' ratio.
  • LVOT Gradient: Peak velocity in the LVOT is measured by continuous-wave Doppler to calculate the pressure gradient using the modified Bernoulli equation.

4. Data Analysis:

  • Measurements are typically averaged from three to five cardiac cycles.
  • Data from treated and control groups are compared statistically.

Cardiac Tissue Metabolomics Analysis in a Mouse Model

This protocol outlines the general steps for analyzing metabolic changes in cardiac tissue.

1. Tissue Collection and Preparation:

  • Mouse hearts are rapidly excised, washed in cold saline, and flash-frozen in liquid nitrogen to quench metabolic activity.
  • The frozen tissue is pulverized into a fine powder under liquid nitrogen.

2. Metabolite Extraction:

  • A precise weight of the powdered tissue (e.g., 20-50 mg) is used for extraction.
  • A common method involves a biphasic extraction with a mixture of methanol, chloroform, and water to separate polar and nonpolar metabolites.
  • The mixture is vortexed and centrifuged to separate the phases. The polar (upper aqueous) and nonpolar (lower organic) phases are collected separately.

3. Sample Analysis:

  • The extracted metabolites are typically analyzed using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).
  • For GC-MS analysis, a derivatization step is usually required to make the metabolites volatile.
  • LC-MS is suitable for a wide range of polar and nonpolar metabolites.

4. Data Processing and Analysis:

  • The raw data is processed to identify and quantify the metabolites.
  • Statistical analysis, such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), is used to identify significant differences in metabolite levels between experimental groups.
  • Pathway analysis is performed to identify the metabolic pathways that are most affected.

Visualizations

Perhexiline_Mechanism_of_Action cluster_Mitochondrion Mitochondrion CPT1 Carnitine Palmitoyltransferase 1 (CPT-1) Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation ATP_Production ATP Production Fatty_Acid_Oxidation->ATP_Production High O2 Consumption Glucose_Oxidation Glucose Oxidation Glucose_Oxidation->ATP_Production Low O2 Consumption Fatty_Acids Fatty Acids Fatty_Acids->CPT1 Transport cluster_Mitochondrion cluster_Mitochondrion Fatty_Acids->cluster_Mitochondrion Glucose Glucose Glucose->Glucose_Oxidation Glucose->cluster_Mitochondrion Perhexiline This compound Perhexiline->CPT1 Inhibits

Perhexiline's mechanism of action in the mitochondrion.

Angina_Trial_Workflow Start Patient Recruitment (Stable Angina) Randomization Randomization (Double-Blind, Crossover) Start->Randomization Treatment_A Treatment Period 1 (Perhexiline or Placebo) Randomization->Treatment_A Endpoint_Assessment Endpoint Assessment: - Bicycle Ergometry - Angina Frequency Diary Treatment_A->Endpoint_Assessment Washout Washout Period Treatment_B Treatment Period 2 (Crossover to other treatment) Washout->Treatment_B Treatment_B->Endpoint_Assessment Endpoint_Assessment->Washout Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Workflow of a typical clinical trial for angina.

HCM_Mouse_Model_Workflow Start Mybpc3 Knock-in Mice (HCM Model) Treatment_Groups Treatment Groups: - Perhexiline - Vehicle Control Start->Treatment_Groups Treatment_Period Treatment Period (e.g., 4-8 weeks) Treatment_Groups->Treatment_Period In_Vivo_Imaging In-Vivo Imaging: Echocardiography Treatment_Period->In_Vivo_Imaging Tissue_Harvest Cardiac Tissue Harvest In_Vivo_Imaging->Tissue_Harvest Data_Analysis Data Analysis In_Vivo_Imaging->Data_Analysis Ex_Vivo_Analysis Ex-Vivo Analysis: - Histology - Metabolomics Tissue_Harvest->Ex_Vivo_Analysis Ex_Vivo_Analysis->Data_Analysis

References

A Comparative Analysis of Side Effect Profiles: Perhexiline Maleate Versus Newer Metabolic Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of the established metabolic modulator, Perhexiline Maleate, and newer agents in the class, including Ranolazine, Trimetazidine, and Ivabradine. The information presented is intended to support research and development efforts by offering a detailed, data-driven analysis of the safety and tolerability of these cardiovascular therapeutic agents.

Executive Summary

Metabolic modulators offer a unique therapeutic approach to ischemic heart disease by optimizing myocardial energy metabolism. However, their clinical utility is often defined by their side effect profiles. This compound, an early metabolic modulator, has demonstrated significant efficacy but is associated with serious hepatotoxicity and peripheral neuropathy. Newer agents, such as Ranolazine, Trimetazidine, and Ivabradine, have been developed with the aim of providing similar therapeutic benefits with an improved safety profile. This guide delves into the comparative side effect data, the underlying mechanistic pathways of these adverse effects, and the experimental protocols used to evaluate them.

Comparative Side Effect Profiles

The following table summarizes the incidence of key side effects associated with this compound and newer metabolic modulators based on data from clinical trials and meta-analyses.

Side Effect CategoryThis compoundRanolazineTrimetazidineIvabradine
Common Side Effects Dizziness (up to 33%)[1], Nausea and Vomiting (up to 60% in some trials)[2][3], Headache[3]Dizziness (up to 34.2% at higher doses)[4], Constipation (up to 10.9%), Nausea (up to 16% at higher doses), HeadacheGastrointestinal disturbances (nausea, vomiting), Dizziness, Muscular crampsPhosphenes (luminous phenomena) (up to 14.5%), Bradycardia (symptomatic in up to 5%), Blurred vision
Serious Side Effects Hepatotoxicity (can be fatal), Peripheral Neuropathy (often permanent), Papilloedema, HypoglycemiaQT Interval Prolongation, Syncope (less frequent), Does not increase risk of Torsade de PointesParkinsonism (reversible upon discontinuation), Gait disturbances, TremorAtrial Fibrillation (increased risk), Symptomatic Bradycardia
Incidence of Discontinuation due to Adverse Events Approximately 8%1% to 9% depending on the study and doseLow dropout rates reported in clinical trialsDiscontinuation due to bradycardia in some cases (e.g., 13% vs 2% placebo in one trial)

Mechanisms of Key Side Effects and Signaling Pathways

The distinct side effect profiles of these metabolic modulators are rooted in their unique mechanisms of action and off-target effects.

This compound: Hepatotoxicity and Peripheral Neuropathy

Perhexiline's toxicity is primarily linked to its inhibition of carnitine palmitoyltransferase-1 (CPT-1), leading to impaired mitochondrial fatty acid oxidation. In the liver, this disruption of cellular energy metabolism can induce endoplasmic reticulum (ER) stress and activate pro-apoptotic signaling pathways. Specifically, perhexiline has been shown to cause mitochondrial dysfunction, leading to the activation of both intrinsic and extrinsic apoptotic pathways, involving the cleavage of caspases 3 and 9 and alterations in Bcl-2 family proteins. The development of peripheral neuropathy is thought to be due to the accumulation of lysosomal inclusions in Schwann cells, a characteristic of cationic amphiphilic drugs like perhexiline.

Perhexiline_Toxicity Perhexiline This compound CPT1 CPT-1 Inhibition Perhexiline->CPT1 Lysosomal_Inclusions Lysosomal Inclusions in Schwann Cells Perhexiline->Lysosomal_Inclusions Mito_Dysfunction Mitochondrial Dysfunction CPT1->Mito_Dysfunction ER_Stress Endoplasmic Reticulum Stress Mito_Dysfunction->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Peripheral_Neuropathy Peripheral Neuropathy Lysosomal_Inclusions->Peripheral_Neuropathy

This compound Toxicity Pathway
Ranolazine: QT Prolongation

Ranolazine's primary therapeutic effect is the inhibition of the late inward sodium current (INa), which reduces intracellular sodium and subsequent calcium overload in ischemic cardiomyocytes. However, at therapeutic concentrations, ranolazine also inhibits the rapid delayed rectifier potassium current (IKr), which is responsible for cardiac repolarization. This IKr inhibition leads to a modest prolongation of the QT interval. Despite this, ranolazine does not significantly increase the risk of Torsade de Pointes because its inhibition of the late INa counteracts the pro-arrhythmic potential by reducing early afterdepolarizations and transmural dispersion of repolarization.

Ranolazine_QT Ranolazine Ranolazine Late_INa Late Sodium Current (INa) Inhibition Ranolazine->Late_INa IKr Potassium Current (IKr) Inhibition Ranolazine->IKr Antiarrhythmic_Effect Reduced Proarrhythmic Risk Late_INa->Antiarrhythmic_Effect QT_Prolongation QT Interval Prolongation IKr->QT_Prolongation Trimetazidine_Parkinsonism Trimetazidine Trimetazidine (Piperazine Structure) D2_Receptor Dopamine D2 Receptor Blockade in Basal Ganglia Trimetazidine->D2_Receptor Dopaminergic_Signaling Disrupted Dopaminergic Signaling D2_Receptor->Dopaminergic_Signaling Parkinsonism Parkinsonian Symptoms (Tremor, Rigidity, Akinesia) Dopaminergic_Signaling->Parkinsonism Ivabradine_Phosphenes Ivabradine Ivabradine HCN_Channel HCN Channel Inhibition in Retina Ivabradine->HCN_Channel Retinal_Signaling Altered Retinal Signal Filtering HCN_Channel->Retinal_Signaling Phosphenes Phosphenes (Luminous Phenomena) Retinal_Signaling->Phosphenes

References

Translating Perhexiline Maleate from Bench to Bedside: A Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data reveals a strong correlation between the in vitro metabolic profile and in vivo pharmacokinetics and therapeutic outcomes of Perhexiline Maleate, a critical consideration for its clinical use in treating refractory angina. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key experimental data, detailed methodologies, and the underlying mechanisms that govern the drug's efficacy and toxicity.

Perhexiline's journey from a widely used antianginal agent to a drug requiring careful therapeutic monitoring is a classic example of the importance of understanding its metabolic fate. In vitro studies have been instrumental in elucidating the critical role of the cytochrome P450 enzyme, CYP2D6, in its metabolism. This understanding directly translates to the observed variability in patient responses and the risk of adverse effects in vivo.

Quantitative Data Comparison: In Vitro vs. In Vivo Parameters

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound, highlighting the translatability of preclinical findings.

In Vitro Metabolism ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Data Source
Apparent Km (μM) 3.3 ± 1.5124 ± 141[1][2]
Vmax (pmol/min/mg protein) 9.1 ± 3.11.4 ± 0.6[1][2]
In Vitro Intrinsic Clearance (μL/min/mg protein) 2.9 ± 0.50.026[1]
In Vitro Cytotoxicity (IC50)Cell LineIC50 Value (μM)Data Source
This compound Colorectal Cancer Cell Lines~4
In Vivo Pharmacokinetic ParameterHuman Volunteers/PatientsValueData Source
Therapeutic Plasma Concentration Patients with Refractory Angina150-600 ng/mL (0.54 - 2.16 μM)
Plasma Elimination Half-life Human Volunteers12.4 ± 6.1 hours (single dose) to days/weeks (steady-state)
Peak Plasma Concentration (Cmax) of cis-monohydroxyperhexiline (after 300mg oral dose) Human Volunteers473 ± 43 ng/mL
Peak Plasma Concentration (Cmax) of Perhexiline (after 300mg oral dose) Human Volunteers112 ± 20 ng/mL

Experimental Protocols

In Vitro Perhexiline Monohydroxylation Assay
  • Objective: To determine the kinetic parameters of perhexiline metabolism in human liver microsomes.

  • Methodology:

    • Human liver microsomes from individuals with known CYP2D6 genotypes (extensive and poor metabolizers) were used.

    • Microsomes were incubated with varying concentrations of racemic this compound.

    • The reaction was initiated by the addition of an NADPH-generating system and incubated at 37°C.

    • The formation rate of the monohydroxyperhexiline metabolites was measured using a high-performance liquid chromatography (HPLC) assay with pre-column derivatization.

    • To identify the specific CYP isoform involved, isoform-selective inhibitors (e.g., quinidine for CYP2D6) were used.

  • Endpoints: Apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) were calculated from the substrate-velocity curves. In vitro intrinsic clearance was determined as Vmax/Km.

In Vitro Cytotoxicity Assay
  • Objective: To assess the cytotoxic effects of perhexiline on hepatic cell lines.

  • Methodology:

    • HepG2 cells, HepaRG cells, and primary human hepatocytes were cultured in appropriate media.

    • Cells were exposed to a range of this compound concentrations (e.g., 5 to 25 μM) for various durations (e.g., 4 hours).

    • Cell viability and cytotoxicity were measured using standard assays such as the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane damage.

  • Endpoints: The concentration of perhexiline that causes 50% of the maximum cytotoxic effect (IC50) was determined.

In Vivo Efficacy and Pharmacokinetic Study in Humans
  • Objective: To evaluate the antianginal efficacy and safety of this compound and to determine its therapeutic plasma concentration range.

  • Methodology:

    • A randomized, double-blind, placebo-controlled crossover trial was conducted in patients with refractory angina.

    • Patients received either this compound or a placebo for a defined period, followed by a washout period and then crossover to the other treatment.

    • Dosage was adjusted to maintain plasma drug levels within a target range (150-600 ng/mL).

    • Efficacy was assessed by objective measures such as exercise testing and subjective measures like anginal frequency and severity.

    • Blood samples were collected to monitor plasma concentrations of perhexiline.

  • Endpoints: Efficacy was determined by the percentage of patients responding to treatment. Safety was assessed by monitoring adverse events. The therapeutic plasma concentration range was established based on efficacy and toxicity data.

Visualizing the Path from In Vitro to In Vivo

The following diagrams illustrate the key pathways and workflows in understanding and validating the translatability of this compound studies.

Perhexiline_Metabolism_Pathway cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Consequences Perhexiline Perhexiline CYP2D6 CYP2D6 (Primary) Perhexiline->CYP2D6 Major Pathway Other_CYPs CYP1A2, 2C19, 3A4 (Minor) Perhexiline->Other_CYPs Minor Pathway PM Poor Metabolizers Perhexiline->PM Reduced Clearance (Drug Accumulation) Metabolites Monohydroxy- perhexiline (cis and trans) CYP2D6->Metabolites Other_CYPs->Metabolites EM Extensive Metabolizers Metabolites->EM Efficient Clearance Therapeutic Therapeutic Effect (Angina Relief) EM->Therapeutic Toxicity Toxicity (Hepatotoxicity, Neuropathy) PM->Toxicity IVIVE_Workflow cluster_preclinical Preclinical (In Vitro) cluster_translation Translation & Prediction cluster_clinical Clinical (In Vivo) Metabolism Metabolism Studies (Human Liver Microsomes) PK_Prediction Pharmacokinetic Prediction (Clearance, DDI) Metabolism->PK_Prediction Cytotoxicity Cytotoxicity Assays (Hepatic Cell Lines) Toxicity_Prediction Toxicity Risk Assessment Cytotoxicity->Toxicity_Prediction Mechanism Mechanism of Action (e.g., CPT1 Inhibition) Clinical_Trials Clinical Trials (Efficacy & Safety) Mechanism->Clinical_Trials PK_Prediction->Clinical_Trials Toxicity_Prediction->Clinical_Trials TDM Therapeutic Drug Monitoring Clinical_Trials->TDM Informs

References

Perhexiline Maleate Demonstrates Cardioprotective Effects in Preclinical Models of Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical research in murine models of hypertrophic cardiomyopathy (HCM) and peripartum cardiomyopathy (PPCM) indicates that perhexiline maleate, a modulator of cardiac metabolism, shows significant efficacy in improving cardiac function and attenuating disease progression compared to placebo. These findings offer a promising outlook for the therapeutic potential of perhexiline in treating these debilitating cardiac conditions.

Perhexiline's primary mechanism of action involves the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid metabolism. This inhibition leads to a metabolic switch in the heart from fatty acid oxidation to glucose oxidation, a more oxygen-efficient pathway for energy production. This metabolic modulation is believed to be particularly beneficial in the context of a compromised heart.

Quantitative Data Summary

The following tables summarize the key quantitative findings from two separate preclinical studies evaluating the efficacy of this compound versus placebo in mouse models of hypertrophic cardiomyopathy and peripartum cardiomyopathy.

Table 1: Efficacy of Perhexiline in a Mouse Model of Hypertrophic Cardiomyopathy

ParameterPlacebo GroupPerhexiline GroupP-value
LV End-Diastolic Anterior Wall ThicknessIncreasedSignificantly Reduced vs. Placebo<0.05
Calculated LV MassIncreasedSignificantly Reduced vs. Placebo<0.01
Body WeightNo significant changeNo significant change-
Heart Weight / Body Weight RatioIncreasedNo significant change vs. Placebo-

Table 2: Efficacy of Perhexiline in a Mouse Model of Peripartum Cardiomyopathy

ParameterPlacebo (Methylcellulose) GroupPerhexiline GroupP-value
Fractional Shortening (%)11 ± 519 ± 4<0.05
Left Ventricular End-Diastolic Diameter (mm)4.8 ± 0.34.5 ± 0.4NS
Left Ventricular End-Systolic Diameter (mm)4.3 ± 0.43.7 ± 0.5<0.05
Heart Weight / Body Weight Ratio7.0 ± 1.06.0 ± 0.5<0.05
Mortality (%)33%22%NS

NS: Not Significant

Experimental Protocols

Hypertrophic Cardiomyopathy (HCM) Model
  • Animal Model: A knock-in mouse model expressing a mutation that causes hypertrophic cardiomyopathy was used.

  • Treatment: Mice were treated with either perhexiline or a placebo. The specific dosage and route of administration were not detailed in the available literature.

  • Data Collection: Echocardiography was performed to assess cardiac dimensions and function. Morphometric analysis of body weight and heart weight was also conducted.

Peripartum Cardiomyopathy (PPCM) Model
  • Animal Model: A mouse model that develops peripartum cardiomyopathy was utilized for this study.

  • Treatment: Following the first pregnancy, mice were administered either perhexiline or methylcellulose (placebo) via oral gavage.

  • Data Collection: Cardiac function was assessed using echocardiography to measure fractional shortening and left ventricular diameters. Heart weight and body weight were recorded, and mortality rates were monitored.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of perhexiline and a general workflow for preclinical evaluation.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Shuttle CPT2 CPT2 CPT1->CPT2 Beta-Oxidation Beta-Oxidation CPT2->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Shift Metabolic Shift (Increased Glucose Oxidation) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP_FAO ATP TCA Cycle->ATP_FAO ATP_Gly ATP TCA Cycle->ATP_Gly Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH PDH Pyruvate->PDH Acetyl-CoA_Gly Acetyl-CoA PDH->Acetyl-CoA_Gly Acetyl-CoA_Gly->TCA Cycle Perhexiline Perhexiline Perhexiline->CPT1 Inhibits Perhexiline->CPT2 Inhibits

Caption: Mechanism of this compound Action.

Animal Model Disease Animal Model (e.g., HCM or PPCM mice) Randomization Randomization Animal Model->Randomization Treatment_Pex This compound Administration Randomization->Treatment_Pex Treatment_Placebo Placebo Administration Randomization->Treatment_Placebo Endpoint Endpoint Measurement (e.g., Echocardiography, Morphometry, Survival) Treatment_Pex->Endpoint Treatment_Placebo->Endpoint Analysis Data Analysis Endpoint->Analysis

Comparative transcriptomics of cells treated with Perhexiline Maleate and other CPT inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the landscape of metabolic modulators, particularly inhibitors of Carnitine Palmitoyltransferase (CPT), this guide offers a comparative analysis of Perhexiline Maleate, Etomoxir, and Ranolazine. By examining their effects on cellular transcriptomics, this document provides insights into their distinct mechanisms and potential off-target effects, supported by experimental data and detailed protocols.

Introduction to CPT Inhibitors

Carnitine Palmitoyltransferase (CPT) is a critical enzyme in fatty acid oxidation (FAO), facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1] By inhibiting CPT, these compounds shift cellular energy metabolism from fatty acid utilization towards glucose oxidation. This mechanism is of significant interest for treating various conditions, including metabolic disorders, cancer, and cardiovascular diseases.[1] this compound, a CPT-1 and CPT-2 inhibitor, has been repurposed for heart failure, while Etomoxir is a well-known irreversible CPT-1a inhibitor used in research.[2][3] Ranolazine is considered a partial and weak FAO inhibitor with other primary pharmacological actions.[4]

Comparative Analysis of Transcriptomic and Cellular Effects

The transcriptomic and cellular effects of these inhibitors reveal significant differences beyond their shared target. Perhexiline exhibits a broader range of metabolic and immunomodulatory effects, while Etomoxir's utility is concentration-dependent due to off-target effects. Ranolazine's impact on FAO-related gene expression is less pronounced.

Table 1: Summary of Transcriptomic and Proteomic Changes
Feature This compound Etomoxir Ranolazine
Primary Target CPT-1 and CPT-2Irreversible CPT-1aLate sodium current, partial FAO inhibitor
Key Upregulated Genes/Proteins KLF14, ApoA-I, STAT1, CCL2, IL-1βGCLM, TXNRD1 (redox-related)Limited data on specific gene upregulation related to FAO
Key Downregulated Genes/Proteins Genes related to fatty acid metabolismFAO-related genes, CYP1A1 (initially)Limited data on specific gene downregulation related to FAO
Affected Signaling Pathways Fatty acid metabolism, cholesterol homeostasis, oxidative phosphorylation, Receptor Tyrosine Kinase, Rho GTPase, interferon signalingRedox regulation, cell cycle, TCA cycle, mitochondrial respirationWeak inhibitor of respiratory complex I
Off-Target Effects Potential inhibition of surface membrane ion channelsInhibition of mitochondrial complex I at high concentrations (>200 µM)Inhibition of late sodium and potassium currents
Table 2: Comparative Effects on Cellular Metabolism
Metabolic Parameter This compound Etomoxir Ranolazine
Fatty Acid Oxidation Strong InhibitionStrong Inhibition (at low µM concentrations)Weak/No significant inhibition in some models
Glucose Metabolism Promotes shift to glucose oxidation, activates pyruvate dehydrogenase complexShifts metabolism to glucose utilizationBelieved to shift energy production to glucose oxidation
Mitochondrial Respiration Modulates oxidative phosphorylationImpaired at high concentrations due to complex I inhibitionWeak inhibition of complex I
Immune Cell Modulation Promotes M1 macrophage polarizationCan inhibit macrophage polarizationPrimarily studied in cardiovascular context

Experimental Protocols for Comparative Transcriptomics

This section outlines a standardized workflow for conducting a comparative transcriptomic analysis of CPT inhibitors.

Cell Culture and Treatment
  • Cell Line Selection: Utilize relevant cell lines based on the research question. For example, HepG2 (liver), BT549 (breast cancer), or THP-1 (monocytes/macrophages) have been used in previous studies.

  • Culture Conditions: Maintain cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Drug Preparation: Prepare stock solutions of this compound, Etomoxir, and Ranolazine in a suitable solvent (e.g., DMSO).

  • Treatment: Seed cells and allow them to adhere. Treat cells with a range of concentrations for each inhibitor. Based on literature, suggested concentrations are:

    • This compound: 10-50 µM

    • Etomoxir: 5-10 µM (for CPT-1 inhibition) and >200 µM (to observe off-target effects).

    • Ranolazine: 10-100 µM

  • Incubation: Incubate treated cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest cells for RNA extraction.

RNA Isolation and Sequencing
  • RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Next-Generation Sequencing (NGS): Perform sequencing on a platform such as Illumina HiSeq.

Bioinformatic Analysis
  • Quality Control: Assess the quality of raw sequencing reads and perform trimming to remove low-quality bases and adapters.

  • Alignment: Align the cleaned reads to a reference genome.

  • Gene Expression Quantification: Count the number of reads mapping to each gene.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between treated and control groups using tools like DESeq2 or edgeR.

  • Pathway and Functional Enrichment Analysis: Use DEGs to identify enriched biological pathways and gene ontologies using databases such as KEGG and Gene Ontology.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

CPT_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Carnitine Carnitine->CPT1 Acyl-Carnitine_matrix Acyl-Carnitine CPT1->Acyl-Carnitine_matrix via CACT CACT CACT CPT2 CPT2 Acyl-Carnitine_matrix->CPT2 Fatty Acyl-CoA_matrix Fatty Acyl-CoA BetaOx β-Oxidation Fatty Acyl-CoA_matrix->BetaOx CPT2->Fatty Acyl-CoA_matrix Perhexiline Perhexiline Perhexiline->CPT1 Inhibits Perhexiline->CPT2 Inhibits Etomoxir Etomoxir Etomoxir->CPT1 Inhibits

Caption: Fatty Acid Oxidation pathway with points of inhibition by Perhexiline and Etomoxir.

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics CellCulture Cell Culture & Treatment RNA_Extraction RNA Extraction CellCulture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway Enrichment DEA->Enrichment Downstream_Effects cluster_perhexiline This compound cluster_etomoxir Etomoxir cluster_ranolazine Ranolazine P_CPT Inhibits CPT1/2 P_KLF14 Activates KLF14 P_CPT->P_KLF14 P_Immune Modulates Immune Response P_CPT->P_Immune P_Ion Affects Ion Channels? E_CPT Inhibits CPT1a E_Redox Induces Oxidative Stress E_CPT->E_Redox E_ComplexI Inhibits Complex I (High Conc.) E_ComplexI->E_Redox R_Na Inhibits Late Na+ Current R_FAO Weak FAO Inhibition

References

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